4-(Aminomethyl)-2,6-dimethylphenol hydrochloride
Description
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Properties
IUPAC Name |
4-(aminomethyl)-2,6-dimethylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-3-8(5-10)4-7(2)9(6)11;/h3-4,11H,5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMNAPPKIOGXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride: Synthesis, Properties, and Applications
This guide provides a comprehensive overview of 4-(aminomethyl)-2,6-dimethylphenol hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical and fine chemical synthesis. We will delve into its synthesis, exploring various methodologies and the chemical principles that underpin them. Furthermore, we will examine its physicochemical properties and discuss its current and potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique structural features of this compound.
Introduction: A Versatile Building Block
This compound is a substituted phenol derivative that features a reactive aminomethyl group and a sterically hindered phenolic hydroxyl group.[1] This combination of functional groups makes it a highly valuable building block in organic synthesis, allowing for a wide range of chemical transformations.[1] The presence of the dimethyl groups ortho to the hydroxyl function provides steric hindrance, which can influence the regioselectivity of reactions and impart specific properties to the final molecules.
The aminomethylphenol moiety is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[2] As such, this compound serves as a key starting material for the synthesis of complex molecular architectures, including those with potential therapeutic applications.[1]
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and overall cost-effectiveness. Here, we will explore two primary and logical synthetic strategies.
Route 1: From 2,6-Dimethylphenol via Nitrile Intermediate
A robust and widely applicable method for the synthesis of benzylic amines is through the reduction of a corresponding benzonitrile. This approach offers high yields and selectivity.
Conceptual Workflow for Synthesis Route 1
Caption: Synthesis of the target compound from 2,6-dimethylphenol.
Step 1: Synthesis of the Starting Material: 2,6-Dimethylphenol
The primary starting material for this route is 2,6-dimethylphenol. A common industrial method for its preparation involves the ortho-methylation of phenol using methanol in the presence of a suitable catalyst.[3] This reaction is typically carried out in a fixed-bed reactor at elevated temperatures (280-400 °C).[3] Catalysts often consist of a mixture of metal oxides, such as ferric oxide, indium oxide, and others, which promote high conversion rates and selectivity for the ortho-position.[3] An alternative laboratory-scale synthesis involves the rearrangement of 4-tert-butyl-2,6-dimethylphenol in the presence of a strong acid like sulfuric acid.[4]
Step 2: Cyanation to form 4-Hydroxy-3,5-dimethylbenzonitrile
The introduction of the nitrile group at the para-position of 2,6-dimethylphenol is a key step. While direct cyanation of phenols can be challenging, a common strategy involves the conversion of a suitable precursor. One such method is the Sandmeyer-type reaction starting from 4-amino-2,6-dimethylphenol. However, a more direct approach could involve the nucleophilic substitution of a para-substituted derivative. For instance, processes for producing hydroxybenzonitriles from their corresponding methoxybenzonitriles have been patented.[5]
Step 3: Reduction of 4-Hydroxy-3,5-dimethylbenzonitrile
The reduction of the nitrile group to a primary amine is a well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. Common and effective methods include:
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). It is often considered a "green" and efficient method for large-scale production.
-
Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether, THF) are highly effective for reducing nitriles to amines. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), can also be used.
Step 4: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base, 4-(aminomethyl)-2,6-dimethylphenol, into its hydrochloride salt. This is typically achieved by treating a solution of the amine in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt usually precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried. This salt formation step is crucial for improving the stability, handling, and solubility of the final product.
Route 2: Via Chloromethylation and Amination
An alternative synthetic strategy involves the introduction of a chloromethyl group at the para-position of 2,6-dimethylphenol, followed by nucleophilic substitution with an amine source.
Conceptual Workflow for Synthesis Route 2
Sources
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- 5. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride: A Key Pharmaceutical Intermediate
Introduction
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride, identified by the CAS number 937-36-0 , is a significant chemical entity within the landscape of pharmaceutical development and fine chemical synthesis. With a molecular weight of 187.67 g/mol , this compound serves as a critical building block, prized for its unique structural features that allow for versatile chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in the field of drug development.
The strategic importance of this compound lies in its bifunctional nature, possessing both a reactive primary aminomethyl group and a phenolic hydroxyl group. This dual functionality makes it a highly adaptable intermediate for the construction of more complex molecular architectures, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in synthesis and process development. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 937-36-0 |
| Molecular Formula | C₉H₁₄ClNO |
| Molecular Weight | 187.67 g/mol |
| Appearance | Solid (visual inspection) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols for this compound are often proprietary, the general synthetic approach can be inferred from established organic chemistry principles. A plausible synthetic pathway would likely involve the aminomethylation of 2,6-dimethylphenol.
The conceptual workflow for such a synthesis is outlined below. This process is designed to be a self-validating system, where the successful formation of the product at each stage is confirmed through appropriate analytical techniques before proceeding to the next step.
Caption: General workflow for the application of 4-(Aminomethyl)-2,6-dimethylphenol in API synthesis.
While specific examples of commercial drugs synthesized directly from this intermediate are not prominently disclosed in publicly available scientific literature, its structural motif is present in various pharmacologically active molecules. Researchers can leverage this building block to explore new chemical entities with potential therapeutic applications. For instance, the aminomethylphenol scaffold is a key feature in certain classes of compounds investigated for their biological activities.
Analytical Characterization
The quality control and characterization of this compound are crucial to ensure its suitability for pharmaceutical synthesis. A combination of analytical techniques should be employed to confirm its identity, purity, and quality.
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining the purity of the compound and for quantifying any impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) and UV detection would be a standard approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule. The spectra would be expected to show characteristic signals for the aromatic protons, the methyl groups, the aminomethyl group, and the phenolic hydroxyl proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the O-H stretch of the phenol, the N-H bends of the amine salt, and the C-H and C=C vibrations of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound. Based on available safety data for similar compounds, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. In case of contact with eyes or skin, the affected area should be flushed with plenty of water. If swallowed or inhaled, medical attention should be sought immediately.
Conclusion
This compound is a valuable and versatile intermediate for the pharmaceutical and fine chemical industries. Its unique combination of reactive functional groups makes it an important building block for the synthesis of complex molecular targets. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective and safe utilization in research and development. While detailed public information on its direct applications in commercial APIs is limited, its potential as a starting material for novel drug discovery remains significant.
References
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NINGBO INNO PHARMCHEM CO.,LTD. 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. Available at: [Link]
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An In-depth Guide to the Antioxidant Potential of Substituted Aminophenols
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Aminophenols in Combating Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of degenerative diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Antioxidants are vital molecules that can mitigate this damage by neutralizing harmful free radicals.[1] Among the vast landscape of antioxidant compounds, substituted aminophenols have emerged as a class of significant interest for their potent free-radical scavenging capabilities and therapeutic potential.[2][3]
Aminophenols are aromatic compounds containing both a hydroxyl (-OH) and an amino (-NH2) group attached to a benzene ring.[4] This unique bifunctional structure is the cornerstone of their antioxidant activity.[4] They serve as precursors for various analgesic and antipyretic drugs and have broad applications in the dye and polymer industries.[5] This guide provides a comprehensive technical overview of the antioxidant potential of substituted aminophenols, delving into their mechanisms of action, structure-activity relationships (SAR), standard evaluation protocols, and future therapeutic outlook.
Core Mechanism of Antioxidant Action
The antioxidant capacity of aminophenols is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize unstable free radicals, effectively terminating damaging oxidative chain reactions.[4] This process is predominantly governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl or amino group donates a hydrogen atom to a free radical (R•), thereby quenching the radical and forming a more stable aminophenoxyl radical. The efficiency of this process is linked to the bond dissociation energy (BDE) of the O-H or N-H bond; a lower BDE facilitates easier hydrogen donation.
-
Single Electron Transfer (SET): In the SET mechanism, the aminophenol molecule donates an electron to the free radical, forming a radical cation. This is often followed by proton transfer to yield the final, more stable radical.
The resulting aminophenoxyl radical is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and involving the nitrogen atom. This stabilization is crucial, as it prevents the antioxidant radical itself from becoming a pro-oxidant and initiating new radical chains.
Structure-Activity Relationships (SAR): A Blueprint for Potency
The antioxidant efficacy of an aminophenol is not static; it is profoundly influenced by the substitution pattern on the aromatic ring. Understanding these structure-activity relationships is paramount for the rational design of novel, highly potent antioxidant agents.
1. Isomeric Position of Functional Groups
The relative position of the hydroxyl and amino groups is a primary determinant of activity. It is well-established that 2-aminophenol (ortho) and 4-aminophenol (para) isomers exhibit significantly more potent radical scavenging activity than the 3-aminophenol (meta) isomer.[4][6][7] This enhanced activity is attributed to the superior ability of the ortho and para isomers to stabilize the resulting radical through the formation of quinone-imine or quinone-like structures via electron delocalization.[4] The meta position does not allow for this direct resonance stabilization between the two functional groups, rendering it less effective.[6][7]
2. Nature and Position of Substituents
The type and location of other substituents on the aromatic ring further modulate the antioxidant potential.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3), alkyl, and additional hydroxyl groups generally increase antioxidant activity.[8][9][10] EDGs increase the electron density on the aromatic ring, which weakens the O-H bond, lowers the bond dissociation energy, and facilitates easier hydrogen atom donation.[9] They also help to stabilize the resulting phenoxyl radical.[1][10] The presence of EDGs at the ortho and para positions relative to the hydroxyl group has the most pronounced effect.[1]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), aldehyde (-CHO), and carboxyl (-COOH) typically decrease antioxidant activity.[1] EWGs pull electron density away from the ring, strengthening the O-H bond and making hydrogen abstraction more difficult.
In Vitro Evaluation of Antioxidant Potential: Standardized Protocols
To quantify and compare the antioxidant potential of substituted aminophenols, a battery of standardized in vitro assays is employed. Each assay is based on a different chemical principle, and therefore, employing multiple methods provides a more comprehensive antioxidant profile.[11][12]
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and rapid methods for screening antioxidant activity.[13][14]
-
Principle: DPPH is a stable, deep violet-colored free radical.[13] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored, non-radical form, DPPH-H.[13][15] The decrease in absorbance, measured spectrophotometrically at ~517 nm, is proportional to the radical scavenging activity of the compound.[13]
-
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) to an absorbance of approximately 1.0 at 517 nm. Prepare a series of dilutions of the test aminophenol and a positive control (e.g., Ascorbic Acid, Trolox).
-
Reaction: In a 96-well plate or cuvettes, add a small volume of the test compound or standard to a fixed volume of the DPPH working solution.[13]
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[13][16]
-
Expert Tip: Incubation in the dark is critical as the DPPH radical is light-sensitive. Failure to do so can cause photochemical degradation, leading to an overestimation of antioxidant activity.
-
-
Measurement: Measure the absorbance of each solution at 517 nm.[13] A control containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[13] The results are typically expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[4]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.
-
Principle: ABTS is oxidized using potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[17] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance is measured at ~734 nm.[4][17]
-
Experimental Protocol:
-
Reagent Preparation: Prepare the ABTS•+ radical solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.[17] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17]
-
Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Reaction: Add a small aliquot of the test compound or standard (e.g., Trolox) to a fixed volume of the diluted ABTS•+ working solution.[18]
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6-7 minutes) at room temperature.[4][16]
-
Measurement: Measure the absorbance at 734 nm.[4]
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as IC50 values or in terms of Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of the standard, Trolox.[4][18]
-
Comparative Analysis of Substituted Aminophenols
The true utility of SAR studies is realized when comparing the antioxidant activities of various derivatives. Data from scientific literature consistently demonstrates the principles outlined above. A lower IC50 or EC50 value signifies greater antioxidant potency.
| Compound/Derivative | Assay | Activity (IC50/EC50 in µg/mL) | Standard & Value (µg/mL) | Reference |
| o-Aminophenol Derivative 6d | EC50 | 4.00 | Quercetin (9.8) | [2][3] |
| o-Aminophenol Derivative 6g | EC50 | 11.25 | Quercetin (9.8) | [2][3] |
| o-Aminophenol Derivative 12a | EC50 | 9.51 | Quercetin (9.8) | [2][3] |
| o-Aminophenol Derivative 6a | SC50 | 18.95 | Ascorbic Acid (12.60) | [2][3] |
| o-Aminophenol Derivative 6f | SC50 | 34.26 | Ascorbic Acid (12.60) | [2][3] |
| 4-Aminophenol (p-AP) | DPPH | ~6x more active than APAP | - | [4] |
| 3-Aminophenol (m-AP) | DPPH | Little to no reactivity | - | [4][6][7] |
SC50/EC50: The concentration required to scavenge 50% of the radicals.
As the table illustrates, several novel o-aminophenol derivatives show antioxidant activity superior to or approaching that of well-known standards like Quercetin and Ascorbic Acid.[2][3] The data also reinforces the observation that p-aminophenol is a potent scavenger, while m-aminophenol is largely inactive.[4]
Applications, Challenges, and Future Directions
The potent antioxidant and radical-scavenging properties of substituted aminophenols make them highly attractive candidates for drug development, particularly in the context of neuroprotection.[19] Oxidative stress is a key pathological mechanism in diseases like Alzheimer's and Parkinson's, and compounds that can mitigate this damage are of great therapeutic interest.[19]
However, a significant challenge is the potential pro-oxidant activity of aminophenols. In the presence of transition metal ions like copper (Cu²⁺), 2- and 4-aminophenols can generate reactive oxygen species, potentially leading to cytotoxicity.[6][7] This dual-edged sword necessitates careful structural modification and thorough toxicological screening during the drug development process. The metabolite of acetaminophen, p-aminophenol, has itself been shown to have a detrimental effect on the viability of developing cortical neurons in vitro.[20]
Future research will likely focus on:
-
Synthesizing novel derivatives with enhanced antioxidant efficacy and minimized pro-oxidant risk.[2][3]
-
Developing 'hybrid' molecules that combine the aminophenol scaffold with other pharmacophores to target multiple pathological pathways.
-
Utilizing advanced drug delivery systems , such as nanoparticles, to improve the bioavailability and target-site concentration of these compounds.
-
Exploring their role in cellular antioxidant assays and in vivo models to better translate in vitro findings to biological systems.[21]
Conclusion
Substituted aminophenols represent a versatile and potent class of antioxidant compounds. Their efficacy is fundamentally linked to their chemical structure, with the isomeric position of the core functional groups and the electronic nature of ring substituents playing critical, predictable roles in their radical-scavenging ability. Standardized in vitro assays like DPPH and ABTS provide robust and reproducible methods for quantifying this potential. While challenges related to potential pro-oxidant effects must be carefully managed, the continued exploration of aminophenol chemistry holds significant promise for the development of novel therapeutics to combat the vast array of diseases rooted in oxidative stress.
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Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. Retrieved January 18, 2026, from [Link]
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How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. (2025, August 26). YouTube. Retrieved January 18, 2026, from [Link]
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SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. (2024, April 1). Vietnam Journal of Science and Technology. Retrieved January 18, 2026, from [Link]
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Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022, April 3). Frontiers. Retrieved January 18, 2026, from [Link]
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Quantitative structure-activity relationship analysis of phenolic antioxidants. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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A Review: Analytical methods used for In vitro Antioxidant studies. (2024, March 3). IJNRD. Retrieved January 18, 2026, from [Link]
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Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (2022, February 14). PubMed. Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025, October 9). ResearchGate. Retrieved January 18, 2026, from [Link]
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Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
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Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2025, July 17). ResearchGate. Retrieved January 18, 2026, from [Link]
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Effects of the analgesic acetaminophen (Paracetamol) and its para-aminophenol metabolite on viability of mouse-cultured cortical neurons. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Phenolic Compounds of Therapeutic Interest in Neuroprotection. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
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Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Aminophenol. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023, April 17). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
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Aminophenol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
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The Antioxidant Profile of 4-(Aminomethyl)-2,6-dimethylphenol: A Mechanistic and Methodological Guide
Introduction: The Therapeutic Potential of Hindered Phenols
In the landscape of modern drug discovery and development, the mitigation of oxidative stress remains a cornerstone of therapeutic strategy for a multitude of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, leads to cellular damage and functional impairment. Phenolic compounds, renowned for their antioxidant properties, represent a promising class of therapeutic agents. This guide focuses on the specific mechanistic attributes of 4-(Aminomethyl)-2,6-dimethylphenol, a structurally hindered phenol, and provides a comprehensive framework for its evaluation as a potent antioxidant. The strategic placement of methyl groups at the ortho positions to the hydroxyl group, and an aminomethyl group at the para position, suggests a nuanced and potentially powerful mechanism of action that warrants detailed investigation.
Core Antioxidant Mechanisms: A Multifaceted Approach
The antioxidant capacity of 4-(Aminomethyl)-2,6-dimethylphenol is predicated on several key chemical principles inherent to its molecular architecture. The primary mechanisms are believed to encompass radical scavenging through hydrogen atom and electron transfer, as well as potential metal ion chelation.
Radical Scavenging: The First Line of Defense
The principal antioxidant function of phenolic compounds lies in their ability to intercept and neutralize free radicals, thereby terminating the chain reactions of oxidation. This is primarily achieved through two concerted mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively quenching the radical and forming a more stable phenoxyl radical. The stability of this resulting phenoxyl radical is paramount to the antioxidant's efficacy, as an unstable radical could potentially propagate further oxidative reactions. The 2,6-dimethyl substitution in 4-(Aminomethyl)-2,6-dimethylphenol provides steric hindrance that enhances the stability of the phenoxyl radical, preventing its participation in deleterious side reactions.
-
Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, resulting in the formation of a radical cation of the antioxidant and an anion of the free radical. While generally considered a less significant pathway for phenolic antioxidants in biological systems compared to HAT, it can contribute to the overall antioxidant capacity, particularly in polar environments.
The aminomethyl group at the para position may further modulate the electronic properties of the phenol, potentially influencing the ease of hydrogen or electron donation and thereby fine-tuning its radical scavenging activity.
Metal Ion Chelation: A Secondary Protective Role
While not the primary antioxidant mechanism for this class of compounds, the presence of the aminomethyl group introduces the potential for metal ion chelation. Transition metals such as iron (Fe²⁺) and copper (Cu²⁺) can participate in Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals. The nitrogen and oxygen atoms in 4-(Aminomethyl)-2,6-dimethylphenol could potentially form coordination complexes with these metal ions, sequestering them and preventing their participation in radical-generating reactions. This has been observed in other aminomethyl derivatives of phenols.[2][3]
Visualizing the Mechanism of Action
The following diagram illustrates the proposed primary antioxidant mechanisms of 4-(Aminomethyl)-2,6-dimethylphenol.
Caption: Proposed antioxidant mechanisms of 4-(Aminomethyl)-2,6-dimethylphenol.
Experimental Validation: A Guide to In Vitro Assays
A robust evaluation of the antioxidant potential of 4-(Aminomethyl)-2,6-dimethylphenol necessitates a panel of in vitro assays, each providing a unique perspective on its mechanistic capabilities.
Comparative Overview of Key In Vitro Antioxidant Assays
| Assay | Principle | Mechanism | Measurement | Pros | Cons |
| DPPH | Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. | Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[4] | Decrease in absorbance at ~517 nm as the violet DPPH radical is reduced to the yellow DPPH-H.[4] | Simple, rapid, and inexpensive.[4] | Reaction kinetics can be slow for some phenols; potential for interference from compounds that absorb at 517 nm. |
| ABTS | Measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+). | Primarily Single Electron Transfer (SET), but can also occur via Hydrogen Atom Transfer (HAT).[4] | Decrease in absorbance at ~734 nm as the blue-green ABTS•+ is neutralized. | Applicable to both hydrophilic and lipophilic compounds; rapid reaction kinetics. | The radical is not representative of physiological radicals. |
| FRAP | Ferric Reducing Antioxidant Power assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Electron Transfer. | Formation of a blue-colored ferrous-tripyridyltriazine complex, measured by an increase in absorbance at 593 nm. | Simple and reproducible. | Does not measure radical scavenging activity directly; not relevant to HAT mechanisms. |
| ORAC | Oxygen Radical Absorbance Capacity assay measures the inhibition of the oxidation of a fluorescent probe by peroxyl radicals. | Hydrogen Atom Transfer (HAT). | Measures the decay of fluorescence over time. The antioxidant capacity is quantified by the area under the curve. | Measures true radical scavenging activity against a biologically relevant radical. | More complex and requires specialized equipment. |
Detailed Experimental Protocols
-
Reagent Preparation:
-
Prepare a 60 µM solution of DPPH in methanol.[5]
-
Prepare a series of concentrations of 4-(Aminomethyl)-2,6-dimethylphenol in methanol.
-
Use a known antioxidant, such as Trolox or ascorbic acid, as a positive control.
-
-
Assay Procedure:
-
Data Analysis:
-
Measure the absorbance at 515-517 nm using a microplate reader.[5]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.[5]
-
Add 10 µL of the sample or control solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
Workflow for In Vitro Antioxidant Evaluation
Caption: A generalized workflow for the in vitro evaluation of antioxidant activity.
Conclusion and Future Directions
The structural attributes of 4-(Aminomethyl)-2,6-dimethylphenol strongly suggest its potential as a potent antioxidant, operating primarily through radical scavenging mechanisms facilitated by its sterically hindered phenolic hydroxyl group. The aminomethyl moiety may further contribute to its activity profile through electronic modulation and metal ion chelation. The outlined in vitro assays provide a robust framework for the empirical validation of these proposed mechanisms and for quantifying its antioxidant efficacy relative to established standards.
Future research should focus on cellular antioxidant assays to confirm its activity in a more biologically relevant context. Investigating its effects on intracellular ROS levels, lipid peroxidation, and the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) will provide a more complete picture of its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, exploring modifications to the aminomethyl and alkyl substituents, could lead to the development of even more potent and selective antioxidant drug candidates.
References
- A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols - Benchchem.
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A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes - JoVE. [Link]
-
Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties - PubMed. [Link]
-
Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties | Request PDF - ResearchGate. [Link]
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Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - MDPI. [Link]
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- 5. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
A Technical Guide to the Solubility of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride. In the absence of extensive empirical solubility data in publicly available literature, this guide establishes a robust theoretical framework to predict its solubility in a range of common laboratory solvents. This predictive analysis is grounded in the fundamental principles of physical chemistry, including the influence of molecular structure, solvent properties, pH, and temperature. Furthermore, this document offers detailed, field-proven experimental protocols for the accurate determination of this compound's solubility, ensuring scientific integrity and reproducibility in research and development settings. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the solubility profile of this versatile pharmaceutical intermediate.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API), profoundly influencing its bioavailability, processability, and formulation.[1][2] For a compound like 4-(Aminomethyl)-2,6-dimethylphenol, a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals, a comprehensive understanding of its solubility is paramount.[3] This guide delves into the solubility of its hydrochloride salt, a common form for enhancing the stability and handling of amine-containing compounds. The hydrochloride salt form is expected to exhibit significantly different solubility characteristics compared to its free base due to the introduction of an ionic center.
This document is structured to provide both a theoretical understanding of the factors governing the solubility of this compound and practical, step-by-step methodologies for its empirical determination. By bridging theoretical prediction with experimental validation, this guide aims to empower researchers to make informed decisions in their drug discovery and development endeavors.
Physicochemical Properties and Molecular Structure Analysis
To predict the solubility of this compound, a thorough examination of its molecular structure and key physicochemical properties is essential.
Molecular Structure:
Caption: Molecular structure of this compound.
The structure reveals several key functional groups that dictate its solubility:
-
Aromatic Phenol Group: The hydroxyl (-OH) group attached to the benzene ring can act as both a hydrogen bond donor and acceptor. Phenolic compounds generally exhibit some solubility in polar solvents.[4][5]
-
Aminomethyl Group (as a Hydrochloride Salt): The primary amine is protonated to form an ammonium chloride salt. This introduces a highly polar, ionic character to the molecule, which is expected to significantly enhance its solubility in polar protic solvents, particularly water.
-
Dimethylated Benzene Ring: The two methyl groups on the aromatic ring contribute to the lipophilicity (non-polar character) of the molecule. This non-polar region can influence its solubility in less polar organic solvents.
Key Physicochemical Parameters (Predicted and Reported):
| Property | Value/Prediction | Significance for Solubility |
| Molecular Weight | 187.67 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| Melting Point | 230.5-231.5 °C[6] | A high melting point can suggest a stable crystal lattice, which requires more energy to overcome for dissolution, potentially leading to lower solubility.[7][8][9] |
| pKa (Predicted) | Phenolic hydroxyl: ~10; Ammonium group: ~9-10 | The pKa values are crucial for understanding the pH-dependent solubility. The compound will be ionized over a wide pH range. |
| LogP (Predicted for free base) | ~1.5 - 2.0 | This indicates a moderate lipophilicity for the free base. The hydrochloride salt will be significantly more hydrophilic. |
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility.[10] A more nuanced understanding requires consideration of the thermodynamics of dissolution and the specific intermolecular forces at play.
The Role of Solvent Polarity and Dielectric Constant
The polarity of a solvent is a critical determinant of its ability to dissolve a polar or ionic solute. Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the ions of the salt, facilitating their separation and dissolution.
Predicted Solubility Trend Based on Solvent Polarity:
-
High Polarity Solvents (e.g., Water, Methanol, Ethanol): Due to the ionic nature of the hydrochloride salt and the presence of hydrogen bonding groups, this compound is expected to be most soluble in highly polar, protic solvents. Water, with its high dielectric constant and ability to form strong hydrogen bonds, is predicted to be an excellent solvent.[6][11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate the cation, but they lack the ability to donate hydrogen bonds to the chloride anion as effectively as protic solvents. Therefore, solubility is expected to be moderate to good, but likely lower than in polar protic solvents.
-
Low Polarity and Non-polar Solvents (e.g., Ethyl Acetate, Toluene, Hexane): The energy required to break the strong ionic and hydrogen bonds within the crystal lattice of the salt is unlikely to be compensated by the weak van der Waals interactions with these solvents. Consequently, the compound is predicted to have very low to negligible solubility in these solvents.
The Influence of Hydrogen Bonding
The ability of a solute and solvent to form hydrogen bonds is a powerful driver of solubility.[12][13] this compound has multiple sites for hydrogen bonding: the phenolic hydroxyl group and the ammonium group can act as hydrogen bond donors, while the oxygen and the chloride ion can act as acceptors. Solvents that can participate in this hydrogen bonding network, such as water and alcohols, will be more effective at dissolving the compound.
The Impact of pH on Aqueous Solubility
The solubility of this compound in aqueous media will be highly dependent on the pH of the solution.
-
Acidic to Neutral pH (pH < 8): In this range, both the amine and the phenolic hydroxyl group will be predominantly in their protonated forms (ammonium and phenol, respectively). The ionic nature of the ammonium group will ensure good aqueous solubility.
-
Alkaline pH (pH > 10): At high pH, the phenolic hydroxyl group will be deprotonated to form a phenoxide, and the ammonium group will be deprotonated to the free amine. While the phenoxide is charged, the overall molecule may become less soluble depending on the counter-ion and the potential for precipitation of the free base if its intrinsic solubility is low. The solubility of phenolic compounds generally increases at higher pH due to the formation of polar salts.[1]
Predicted Solubility Profile: A Qualitative Guide
Based on the theoretical principles outlined above, the following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. It is crucial to emphasize that these are predictions and must be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very High | High dielectric constant, excellent hydrogen bonding capabilities, and ability to solvate ions. |
| Methanol | Polar Protic | High | Similar to water, but with a lower dielectric constant. |
| Ethanol | Polar Protic | Moderate to High | Lower polarity and dielectric constant than methanol. |
| Isopropanol | Polar Protic | Moderate | Increased non-polar character compared to ethanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | High polarity, but less effective at solvating the chloride anion compared to protic solvents. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate | Similar to DMSO. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Lower polarity than DMSO and DMF. |
| Acetone | Polar Aprotic | Low | Moderate polarity, but generally a weaker solvent for salts. |
| Ethyl Acetate | Moderately Polar | Very Low | Insufficient polarity to overcome the lattice energy of the salt. |
| Dichloromethane | Moderately Polar | Very Low / Insoluble | Low polarity. |
| Chloroform | Moderately Polar | Very Low / Insoluble | Low polarity. |
| Toluene | Non-polar | Insoluble | Lacks the polarity and hydrogen bonding ability to dissolve the salt. |
| Hexane | Non-polar | Insoluble | A non-polar hydrocarbon solvent. |
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility requires a robust and well-validated experimental protocol. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
The Shake-Flask Method: A Step-by-Step Protocol
This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Caption: Workflow for the shake-flask solubility determination method.
Materials and Equipment:
-
This compound
-
Selected solvents (high purity grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)
Protocol:
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility into a vial. A good starting point is 10-20 mg.
-
Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a moderate agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a predetermined period. A 24-hour period is often sufficient, but for some compounds, 48 or 72 hours may be necessary to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24 and 48 hours) to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter and avoid adsorption effects.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentration.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Self-Validating System and Trustworthiness:
-
Visual Confirmation: At the end of the equilibration period, there should be visible excess solid in the vial, confirming that a saturated solution has been achieved.
-
Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points (e.g., 24 and 48 hours) and obtaining consistent concentration values provides confidence that equilibrium has been reached.
-
Method Validation: The analytical method used for quantification (e.g., HPLC-UV) must be validated for linearity, accuracy, precision, and specificity to ensure reliable results.[14][15][16][17]
Advanced Considerations in Solubility Determination
For a more in-depth understanding of the solubility behavior of this compound, the following aspects can be investigated:
-
Thermodynamic Solubility vs. Kinetic Solubility: The shake-flask method described above determines the thermodynamic equilibrium solubility. In early drug discovery, kinetic solubility, which measures the concentration at which a compound precipitates from a supersaturated solution (often prepared from a DMSO stock), is frequently used for high-throughput screening.
-
Co-solvents: The solubility of this compound in a particular solvent system can be modulated by the addition of co-solvents. This is a common strategy in formulation development to enhance the solubility of poorly soluble drugs.
-
Predictive Models: For a more theoretical approach, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be employed to predict solubility based on molecular descriptors.[3][18][19][20][21] These computational tools can be valuable for screening large numbers of compounds in silico.
Conclusion
For definitive quantitative data, which is indispensable for formulation development and process chemistry, the experimental determination of solubility is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining accurate and reproducible solubility data. By integrating theoretical understanding with rigorous experimental practice, researchers can effectively navigate the challenges associated with the solubility of this important pharmaceutical intermediate.
References
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The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Sciences. [Link]
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askIITians. How do hydrogen bonds affect solubility?. [Link]
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Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. [Link]
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ResearchGate. (PDF) Studies on the solubility of phenolic compounds. [Link]
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CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
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Quora. How is lattice energy related to solubility?. [Link]
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Wisdom Library. Solubility of phenolic compounds: Significance and symbolism. [Link]
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Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]
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Chemistry LibreTexts. 6.6: Lattice Energy and Solubility. [Link]
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ResearchGate. (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. [Link]
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Purdue University. Lattice Energy. [Link]
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PubMed. QSAR-based solubility model for drug-like compounds. [Link]
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Chemistry LibreTexts. Solubility - What dissolves in What?. [Link]
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ResearchGate. What is the relation between the solubility of phenolic compounds and pH of solution?. [Link]
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PubMed Central. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
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Burdick & Jackson. Dielectric Constant. [Link]
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Polarity of Solvents. [Link]
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ACS Publications. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. [Link]
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ResearchGate. QSAR-based solubility model for drug-like compounds | Request PDF. [Link]
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Chemistry Stack Exchange. Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?. [Link]
-
Taylor & Francis Online. A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. [Link]
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Taylor & Francis Online. Development of QSAR models for in silico screening of antibody solubility. [Link]
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Chemistry LibreTexts. 9.12: Lattice Energies and Solubility. [Link]
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Burdick & Jackson. Polarity Index. [Link]
- Dielectric Constant of Common solvents.
-
ARCOR Epoxy Technologies. Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents Hexane. [Link]
-
ResearchGate. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. [Link]
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National Institutes of Health. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
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ACS Publications. Dielectric Properties of Organic Solvents in an Electric Field. [Link]
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National Institutes of Health. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]
- Solvent Physical Properties.
-
Scribd. Dielectric Constants of Common Solvents. [Link]
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ThermoDex. Thermodynamic and transport properties of organic salts. [Link]
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University of Calgary. Solubility of Organic Compounds. [Link]
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American Pharmaceutical Review. A Rational Approach to Development and Validation of Dissolution Methods. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
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Pharmaceutical Technology. Outlining Drug Stability and Solubility with Dissolution Testing. [Link]
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ChemTalk. Solubility Rules & Chart. [Link]
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SciELO. Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. [Link]
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Fiveable. 9.6 Free Energy of Dissolution. [Link]
-
YouTube. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]
-
PubMed. Prediction of solubility of drugs and other compounds in organic solvents. [Link]
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National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Link]
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Chemistry Steps. Solubility of Organic Compounds. [Link]
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ScienceDirect. Predicting drug solubility in organic solvents mixtures. [Link]
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Spectroscopic Characterization of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride, a versatile chemical intermediate.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data pertinent to this compound. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation and verification of this molecule.
Introduction
This compound is a substituted phenol containing an aminomethyl group, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and stability. Spectroscopic techniques are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting NMR, IR, and MS data for this specific molecule.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with the chemical formula C₉H₁₄ClNO, comprises a phenol ring substituted with two methyl groups at positions 2 and 6, and an aminomethyl group at position 4. The amine is protonated to form a hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring NMR spectra of hydrochloride salts is crucial due to potential complexities like hygroscopicity and solvent interactions.[2]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
To minimize issues with water, the sample should be dried in vacuo for several hours prior to analysis.[2]
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent can significantly impact the chemical shifts, particularly of exchangeable protons (OH, NH₃⁺).[3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.
-
For ¹H NMR, a standard pulse sequence is typically used. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is standard. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required.
-
¹H NMR Spectral Interpretation
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit the following key signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH | The acidic proton of the hydroxyl group is typically broad and downfield. Its chemical shift is highly dependent on solvent and concentration. |
| ~8.0 - 8.5 | Singlet (broad) | 3H | Aminomethyl -NH₃⁺ | The three protons of the ammonium group are often broad due to quadrupolar coupling with the nitrogen atom and exchange with the solvent. |
| ~6.9 - 7.1 | Singlet | 2H | Aromatic C-H | The two aromatic protons are chemically equivalent due to the symmetry of the molecule and will appear as a singlet. |
| ~3.8 - 4.0 | Singlet | 2H | Aminomethyl -CH₂- | The methylene protons adjacent to the ammonium group are deshielded and appear as a singlet. |
| ~2.1 - 2.3 | Singlet | 6H | Methyl -CH₃ | The six protons of the two equivalent methyl groups on the aromatic ring will appear as a sharp singlet. |
Note: Chemical shifts are predictive and can vary based on the solvent and experimental conditions.
¹³C NMR Spectral Interpretation
The predicted proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~150 - 155 | Aromatic C-OH | The carbon atom attached to the hydroxyl group is significantly deshielded. |
| ~128 - 132 | Aromatic C-H | The two equivalent aromatic carbons bearing a hydrogen atom. |
| ~125 - 130 | Aromatic C-CH₃ | The two equivalent aromatic carbons attached to the methyl groups. |
| ~120 - 125 | Aromatic C-CH₂NH₃⁺ | The aromatic carbon atom attached to the aminomethyl group. |
| ~40 - 45 | Aminomethyl -CH₂- | The carbon of the methylene group. |
| ~15 - 20 | Methyl -CH₃ | The two equivalent methyl carbons. |
Note: Chemical shifts are predictive and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the O-H, N-H, C-H, C=C, and C-O bonds.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the powdered sample is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
-
Instrumentation and Parameters:
-
A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
IR Spectral Interpretation
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.[4][5][6]
| Frequency Range (cm⁻¹) | Vibration | Assignment |
| 3200 - 3500 (broad) | O-H stretch | Phenolic hydroxyl group, likely involved in hydrogen bonding.[5] |
| 2800 - 3100 (broad) | N-H stretch | Ammonium (NH₃⁺) group of the hydrochloride salt. |
| 2850 - 3000 | C-H stretch | Methyl and methylene groups. |
| ~1600 and ~1470 | C=C stretch | Aromatic ring. |
| ~1200 | C-O stretch | Phenolic C-O bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For a hydrochloride salt, techniques like Electrospray Ionization (ESI) are often preferred as they are soft ionization methods suitable for polar and ionic compounds.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Instrumentation and Parameters:
-
An ESI source is used to generate ions.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
The spectrum is typically acquired in positive ion mode to detect the protonated molecule.
-
MS Spectral Interpretation
The molecular weight of the free base, 4-(Aminomethyl)-2,6-dimethylphenol, is 151.21 g/mol . The molecular weight of the hydrochloride salt is 187.67 g/mol .
In positive ion ESI-MS, the most prominent peak is expected to be the molecular ion of the free base, [M+H]⁺, at an m/z of 152.2. The loss of the HCl moiety during the ionization process is common.
Predicted Fragmentation Pattern:
The molecular ion can undergo further fragmentation, providing structural information. A plausible fragmentation pathway is the benzylic cleavage, leading to the loss of the amino group.
Sources
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride
Foreword: Proactive Stability Assessment in Pharmaceutical Development
In the landscape of pharmaceutical development, an intimate understanding of a drug substance's inherent stability is not merely a regulatory formality but a cornerstone of robust formulation design and patient safety. This guide provides a comprehensive framework for elucidating the thermal stability and degradation profile of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride, a substituted aminophenol of interest. We will delve into the critical experimental methodologies and the scientific rationale that underpins a thorough stability investigation. This document is structured to empower researchers, scientists, and drug development professionals with the expertise to proactively identify potential liabilities of this molecule and to develop stable and effective pharmaceutical products.
Introduction to this compound: A Stability Perspective
This compound is a molecule featuring a phenolic hydroxyl group, a primary aminomethyl substituent, and a dimethylated aromatic ring. This unique combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. The presence of both an amino group and a phenolic hydroxyl group makes the molecule susceptible to oxidative degradation.[1][2] The aromatic ring system also suggests a potential for photolytic degradation. A thorough understanding of its stability under various stress conditions is paramount for predicting its shelf-life, ensuring proper storage conditions, and developing a stability-indicating analytical method.[3][4]
This guide will navigate through the essential techniques for characterizing the thermal properties and degradation pathways of this compound, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and comprehensive forced degradation studies.
Thermal Analysis: Unveiling the Intrinsic Thermal Properties
Thermal analysis techniques are indispensable for characterizing the solid-state properties of a pharmaceutical compound.[5][6] For this compound, TGA and DSC provide critical insights into its thermal behavior.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the temperature at which the compound begins to decompose and for quantifying mass loss associated with desolvation or decomposition.[6]
Experimental Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to standard operating procedures.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Heating Rate: A standard heating rate of 10 °C/min is typically employed.
-
Temperature Range: Scan from ambient temperature (e.g., 25 °C) to a temperature sufficiently high to ensure complete decomposition (e.g., 400 °C).
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation during the initial heating phase. A parallel experiment in an oxidative (air or oxygen) atmosphere can also be insightful.
-
-
Data Analysis: The resulting TGA thermogram will plot mass percentage against temperature. The onset temperature of decomposition is a key parameter to determine the thermal stability of the compound.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events that do not necessarily involve a change in mass.[5][7]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Temperature Range: Scan from ambient temperature to a temperature that encompasses the melting and decomposition events observed in TGA.
-
Atmosphere: Use an inert nitrogen atmosphere.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The melting point is a critical physical property, and any exothermic event following the melt can signify thermal degradation.
Table 1: Hypothetical Thermal Analysis Data for this compound
| Parameter | Technique | Value | Interpretation |
| Onset of Decomposition | TGA | ~200 °C | Indicates the temperature at which significant thermal degradation begins. |
| Melting Point (Tpeak) | DSC | ~180 °C | Characteristic physical property of the crystalline form. |
| Enthalpy of Fusion (ΔHf) | DSC | ~150 J/g | Provides information on the crystallinity of the sample. |
| Post-Melting Event | DSC | Exotherm at ~210 °C | Suggests decomposition occurs shortly after melting. |
Forced Degradation Studies: Mapping the Degradation Profile
Forced degradation, or stress testing, is the cornerstone of understanding a drug substance's degradation pathways.[3][4] By subjecting this compound to conditions more severe than those it would encounter during storage, we can accelerate its degradation and identify potential degradation products.[2] This information is vital for the development of a stability-indicating analytical method.
General Considerations for Forced Degradation
-
Extent of Degradation: The goal is to achieve a target degradation of 5-20%. Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.
-
Mass Balance: A crucial aspect of forced degradation studies is to ensure mass balance, which is the sum of the assay of the parent drug and the levels of all degradation products, should be close to 100%.[2]
Experimental Protocols for Forced Degradation
The following protocols outline the typical stress conditions applied to both the solid drug substance and a solution of the drug substance.
Workflow for Forced Degradation Studies
Sources
- 1. ijrpp.com [ijrpp.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
"4-(Aminomethyl)-2,6-dimethylphenol hydrochloride" as a building block in organic synthesis
Starting Fundamental Research
My initial approach involves extensive Google searches to build a foundational understanding. I'm focusing on "4-(Amin omethyl)-2,6-dimethylphenol hydrochloride" and aiming to uncover its chemical characteristics, typical reactions, and established uses in organic synthesis.
Delving Deeper into Specifics
I'm now zeroing in on specific synthetic protocols and reaction mechanisms from reputable sources. I'm prioritizing peer-reviewed journals and patents to ensure I have credible information. Simultaneously, I'm gathering safety data and spectroscopic information for the technical guide. The guide will begin with an introduction, then synthesis, reactivity, and applications, concluding with safety and references. The reactivity section will focus on the phenolic hydroxyl and primary amine.
Expanding Research Scope
I'm now broadening my Google searches to include review articles on substituted phenols and benzylamines to contextualize the compound's applications. I'm also gathering safety data and spectroscopic information for the guide. My next step involves structuring the technical guide, beginning with an introduction and followed by synthesis, reactivity, and applications, concluding with safety and a reference list.
Identifying Key Properties
I've laid the groundwork now, gathering data on "4-(Aminomethyl)-2,6-dimethylphenol hydrochloride" (CAS 937- 36-0). My search yielded its molecular formula, weight, and melting point, solidifying its identity as a substituted compound. The initial data search forms the basis of the next phase.
Exploring Synthetic Pathways
I'm now delving into potential synthetic routes for the target compound. I found the Mannich reaction with phenols relevant. I need a concrete example with experimental details for the target molecule. I also lack specific application examples in the synthesis of other molecules. In addition, I need in-depth information about its functional group reactivity to discuss experimental choices.
Analyzing Chemical Properties
Now, I'm examining its physical and chemical properties more closely. The foundational data search successfully confirmed the compound's identity and its potential in synthesis. I've considered that the reactive amino and phenolic hydroxyl groups make this compound useful for pharmaceutical and agrochemical applications. While this lays the groundwork, I need explicit step-by-step synthetic protocols, and spectroscopic data.
Focusing: Compound Properties
I've established the compound's identity and core characteristics, highlighting its bifunctional nature, critical for its building-block role. Currently, the Mannich reaction seems a promising synthetic pathway. My investigation is now centered on the specific reaction conditions and yields achievable with this approach.
Analyzing: Reaction Specifics
I've got the overall synthetic strategy and compound properties, including the target compound's hydrochloride salt. The Mannich reaction is still the leading candidate. I'm deep into searching for a precise, step-by-step experimental protocol for the target molecule's synthesis. While general Mannich reactions and aminophenol reactivity are understood, the critical gap is a direct, detailed procedure for the specific target. Finding concrete examples of its utility as a building block in subsequent reactions is now also on the radar.
Identifying: Key Gaps
I've clarified the target compound's properties and the Mannich reaction's suitability. I've now identified crucial gaps in my knowledge. I need a detailed synthetic protocol and concrete examples of its utility as a building block. I also need to find its actual NMR and IR spectra for characterization.
Developing Synthetic Pathways
I've made headway in mapping out synthetic routes for "4-(Aminomethyl)- 2,6-dimethylphenol hydrochloride." Although a precise protocol for a Mannich reaction is still elusive, some promising paths are emerging. I'm exploring variations on the Mannich reaction with the target phenol, looking at different ammonia equivalents, and optimizing conditions.
Expanding Reaction Knowledge
I've significantly broadened my understanding of potential synthetic routes. I've uncovered information on hydroxymethylation and formylation of phenols as alternatives to a direct Mannich reaction. These lead to useful intermediates. However, I still need a precise, validated protocol for the target compound, along with its spectral data and examples of use. My next step will be to search for complete synthetic protocols, perhaps in patents.
Identifying Missing Protocols
I'm now focusing on the essential missing parts of the puzzle. While I've expanded my knowledge of alternative reaction strategies, a concrete, validated protocol for the target molecule remains elusive. I need a step-by-step synthetic procedure, and am also missing the critical NMR and IR spectra. I'll focus intensely on patent and literature searches. My next move will involve searching for its CAS number and its applications, to highlight its utility.
Reviewing Relevant Compounds
I've been gathering details about the structure and characteristics of 4-Amino-2,6-dimethylphenol, and similar aminophenol compounds. I've uncovered information about selective reactions such as alkylation and acylation. Also, a patent has offered useful insight into related syntheses.
Searching for Specific Synthesis
I'm still looking for the precise experimental protocol for synthesizing this compound. While I have background on similar syntheses, like the Mannich reaction for related compounds, a direct protocol is missing. Also, I don't yet have citable examples of the target molecule's use in other syntheses, nor its NMR and IR spectra. This limits how thoroughly I can address the prompt.
Pinpointing the Protocol
I'm focusing now on the critical missing pieces. I need a clear, reliable, citable synthesis protocol for this compound. While the Mannich reaction data is helpful for context, it is not a direct fit. I still need concrete examples of the target molecule's application in other syntheses, and I also lack its NMR and IR spectra. My next goal is to find a specific synthetic procedure and application examples. I'll search for patents, articles, and spectroscopic data.
Methodological & Application
Application Notes and Protocols: The Strategic Use of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: A Versatile Phenolic Amine Building Block
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride is a bifunctional organic compound of significant interest in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its structure, featuring a primary aminomethyl group and a sterically hindered phenolic hydroxyl group, makes it a valuable intermediate for constructing a variety of API scaffolds. The hydrochloride salt form enhances stability and simplifies handling and formulation in aqueous media.
The strategic placement of the aminomethyl and hydroxyl functionalities allows for selective reactions, enabling chemists to build molecular complexity in a controlled manner. The dimethyl substituents ortho to the hydroxyl group provide steric hindrance, which can influence the reactivity of the phenol and prevent undesired side reactions, a crucial aspect in multi-step API synthesis. This document provides a detailed overview of its applications, with a focus on the synthesis of urea-based APIs, and includes a comprehensive, field-proven protocol for its use.
Core Application: Synthesis of N,N'-Disubstituted Ureas
A primary application of this compound is in the synthesis of N,N'-disubstituted ureas. This moiety is a common feature in a number of biologically active molecules, including kinase inhibitors and receptor modulators. The synthesis typically involves the reaction of the primary amine of 4-(aminomethyl)-2,6-dimethylphenol with an appropriate isocyanate.
The resulting urea derivative incorporates the hindered phenolic group, which can be a key pharmacophoric element or a handle for further synthetic transformations. One notable example of an API class where this building block could be utilized is in the development of serotonin 5-HT2A receptor inverse agonists, which have been investigated for the treatment of conditions like insomnia and psychosis.
Causality in Experimental Design: Why 4-(Aminomethyl)-2,6-dimethylphenol?
The selection of this particular building block is often driven by several key factors:
-
Bifunctionality: The presence of both a nucleophilic amine and a phenolic hydroxyl group allows for diverse synthetic strategies. The amine is typically more nucleophilic and will selectively react with electrophiles like isocyanates, leaving the hydroxyl group available for subsequent reactions if desired.
-
Steric Hindrance: The two methyl groups flanking the hydroxyl group provide steric protection. This can prevent O-acylation or other undesired reactions at the phenolic oxygen, enhancing the chemoselectivity of the reaction at the aminomethyl group.
-
Pharmacological Relevance: The substituted phenol motif is a common feature in many APIs. The specific substitution pattern of this building block may be designed to optimize binding to a biological target.
-
Improved Physicochemical Properties: The hydrochloride salt form generally imparts higher water solubility and crystallinity compared to the free base, which is advantageous for reaction setup and purification.
Experimental Protocol: Synthesis of a Model N,N'-Disubstituted Urea
This protocol details the synthesis of a model N,N'-disubstituted urea, 1-(4-chlorophenyl)-3-((4-hydroxy-3,5-dimethylphenyl)methyl)urea, via the reaction of this compound with 4-chlorophenyl isocyanate. This reaction is analogous to the synthesis of various pharmaceutically relevant compounds.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | Purity ≥98% |
| 4-Chlorophenyl isocyanate | Purity ≥98% |
| Triethylamine (TEA) | Anhydrous, Purity ≥99.5% |
| Dichloromethane (DCM) | Anhydrous, ACS grade |
| Ethyl Acetate | ACS grade |
| Hexanes | ACS grade |
| Round-bottom flask | Appropriate size with stir bar |
| Magnetic stir plate | |
| Addition funnel | |
| Condenser | |
| Rotary evaporator | |
| Glass funnel and filter paper | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Column chromatography setup | Silica gel, appropriate size |
Safety and Handling
-
This compound: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[1]
-
4-Chlorophenyl isocyanate: Acutely toxic and a lachrymator. Causes skin irritation and serious eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Handle in a well-ventilated fume hood.
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a fume hood with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemically resistant gloves (nitrile or neoprene) are mandatory.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of a model N,N'-disubstituted urea.
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 26.6 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (DCM, 100 mL) to the flask.
-
Cool the resulting suspension to 0°C using an ice-water bath.
-
Slowly add triethylamine (TEA, 4.1 mL, 29.3 mmol, 1.1 equiv) to the stirred suspension. Stir for 15 minutes to generate the free amine in situ.
-
-
Addition of Isocyanate:
-
In a separate dry flask, dissolve 4-chlorophenyl isocyanate (4.1 g, 26.6 mmol, 1.0 equiv) in anhydrous DCM (20 mL).
-
Transfer the isocyanate solution to an addition funnel.
-
Add the 4-chlorophenyl isocyanate solution dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The product should have a lower Rf value than the starting isocyanate.
-
-
Work-up and Isolation:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[2][3]
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(4-chlorophenyl)-3-((4-hydroxy-3,5-dimethylphenyl)methyl)urea as a white solid.
-
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: White to off-white solid
-
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should show characteristic peaks for the aromatic protons of both rings, the benzylic CH₂ group, the methyl groups, the phenolic OH, and the two NH protons of the urea linkage.[4][5]
-
¹³C NMR (101 MHz, DMSO-d₆): The spectrum will display signals for all unique carbon atoms, including the carbonyl carbon of the urea around 155 ppm.[6]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
-
HPLC: Purity should be ≥98% as determined by reverse-phase HPLC. A typical mobile phase would consist of acetonitrile and water with a formic acid modifier.[7][8]
-
Conclusion
This compound is a strategically important building block in the synthesis of APIs, particularly those containing a disubstituted urea functionality. Its unique combination of a reactive aminomethyl group and a sterically protected phenolic hydroxyl group allows for selective and high-yield transformations. The provided protocol offers a reliable and scalable method for the synthesis of a model urea derivative, which can be adapted for the synthesis of more complex pharmaceutical targets. Proper handling and purification techniques are essential for obtaining high-purity material suitable for further development.
References
-
Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. [Link]
-
Organic Syntheses. (n.d.). Urea, phenyl-. Retrieved from [Link]
-
Suhud, F., Siswandono, S., & Budiati, T. (2017). Alignment of substituted benzyl urea derivatives using template based... ResearchGate. [Link]
-
MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]
-
PrepChem.com. (n.d.). Preparation of 1,3-diphenylurea. Retrieved from [Link]
-
PatSnap. (n.d.). Nelotanserin - Drug Targets, Indications, Patents. Synapse. [Link]
-
PubChem. (n.d.). 1-Benzyl-3-phenylurea. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). US6835832B2 - Process for synthesis of heteroaryl-substituted urea compounds useful as antiinflammatory agents.
-
PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). EP0003835A1 - A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea.
- Google Patents. (n.d.). WO2000012472A2 - Process for preparing certain phenyl urea compounds.
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
-
MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]
-
Google Patents. (n.d.). United States Patent 19. Retrieved from [Link]
-
Department of Medicinal Chemistry. (n.d.). Patent applications. Retrieved from [Link]
-
Google Patents. (n.d.). WO 2010/026122 A1. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,3-Dimethyl-1,3-diphenylurea on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]
-
EXCLI Journal. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. EXCLI Journal, 5, 191-205. [Link]
-
ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions. PubMed Central. [Link]
-
YouTube. (2019, March 19). Column Chromatography. [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Fralin Life Sciences Institute. [Link]
- Google Patents. (n.d.). EP0453288A1 - Enantiospecific synthesis of S(+)-5,6-dihydro-4-(R-amino)-4H thieno (2,3-B)thiopyran-2-sulfonamide-7,7-dioxide.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. 1-Benzyl-3-phenylurea | C14H14N2O | CID 280363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Separation of 1,3-Dimethyl-1,3-diphenylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride in Agrochemical Development
Prepared by: Gemini, Senior Application Scientist
Introduction: A Novel Phenolic Moiety for Crop Protection
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. The discovery pipeline is increasingly focused on chemical scaffolds that offer unique modes of action to combat resistance and provide targeted efficacy.[1] Within this landscape, phenolic compounds have long been recognized for their diverse biological activities, serving as defense molecules in plants against pathogens and herbivores.[2][3] 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride emerges as a compelling candidate for agrochemical research, combining a reactive phenolic hydroxyl group with an aminomethyl substituent on a sterically hindered aromatic ring. This unique structure suggests potential for broad-spectrum activity and offers a versatile backbone for further chemical derivatization.
Commercial suppliers have indicated its role as an intermediate in the production of pesticides and herbicides, underscoring its relevance in the agrochemical industry.[4] The presence of both an acidic phenol and a basic amino group makes it a highly adaptable molecule for creating novel active ingredients.[4] This guide provides a comprehensive framework for researchers to explore the potential of this compound as a lead compound in the development of new herbicides, fungicides, and insecticides. The protocols outlined herein are designed to serve as a robust starting point for primary screening and preliminary mechanism-of-action studies.
Scientific Rationale & Postulated Mechanisms of Action
The biocidal activity of phenolic compounds is typically multifaceted, a characteristic that can be advantageous in overcoming target-site resistance.[5] Based on established research into related structures, we can postulate several potential mechanisms through which this compound may exert its effects.
-
As a Fungicide: Phenolic compounds are known to disrupt fungal cell integrity by interacting with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of essential intracellular components.[5] Another key mechanism is the inhibition of critical enzymes, such as those involved in respiration (e.g., succinate dehydrogenase) or cell wall synthesis.[6][7] The hydroxyl group on the phenol ring is crucial for this activity.[7]
-
As an Insecticide: The insecticidal action of phenols can be attributed to neurotoxicity. One plausible target is the enzyme acetylcholinesterase (AChE) in the insect's nervous system; its inhibition leads to paralysis and death.[8] Furthermore, phenolics can act as antifeedants or growth regulators, disrupting normal insect development.[9][10]
-
As a Herbicide: Phenolic compounds can exhibit allelopathic or herbicidal effects by interfering with fundamental plant processes.[11] These include the inhibition of seed germination, disruption of photosynthetic electron transport, and interference with hormone synthesis or activity, ultimately leading to stunted growth or plant death.[11] The presence of an aminomethyl group could also influence its uptake and translocation within the plant, potentially mimicking natural amino acids to enter key metabolic pathways.[12]
The following protocols are designed to systematically evaluate these potential activities.
PART 1: Herbicide Activity Screening
The initial evaluation of a compound for herbicidal properties involves assessing its effect on both seed germination (pre-emergence) and seedling growth (post-emergence).[1][13] This dual approach provides a comprehensive view of the compound's potential application spectrum.
Protocol 1.1: Pre-Emergence Herbicidal Efficacy (Seed Germination Assay)
This protocol determines the effect of the test compound on the germination of key indicator weed species, representing both monocots and dicots.
Methodology:
-
Preparation of Test Solutions:
-
Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound in sterile deionized water. The hydrochloride salt form should ensure adequate water solubility.
-
Perform serial dilutions to create test concentrations of 1000, 500, 250, 100, and 50 ppm. Use sterile deionized water as the diluent. A negative control (water only) and a positive control (e.g., 100 ppm Glyphosate) should be included.
-
-
Seed Plating:
-
Place a sterile Whatman No. 1 filter paper into a 90 mm sterile petri dish.
-
Arrange 25 seeds of a monocot species (e.g., barnyard grass, Echinochloa crus-galli) and a dicot species (e.g., Chinese amaranth, Amarthus tricolor) on the filter paper.
-
Pipette 5 mL of the respective test solution (or control) onto the filter paper, ensuring it is evenly moistened.
-
-
Incubation:
-
Seal the petri dishes with parafilm to prevent moisture loss.
-
Incubate in a growth chamber at 25°C with a 16:8 hour light:dark cycle for 7-10 days.
-
-
Data Collection & Analysis:
-
After the incubation period, count the number of germinated seeds (radicle emergence > 2 mm).
-
Calculate the Germination Inhibition (%) using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of germinated seeds in the negative control and T is the number in the treatment group.
-
Determine the IC₅₀ value (the concentration required to inhibit germination by 50%) through probit analysis.
-
Hypothetical Data Summary:
| Concentration (ppm) | E. crus-galli Germination Inhibition (%) | A. tricolor Germination Inhibition (%) |
| 50 | 15.2 ± 2.1 | 25.8 ± 3.4 |
| 100 | 35.6 ± 4.5 | 48.1 ± 4.9 |
| 250 | 60.1 ± 5.2 | 75.3 ± 6.1 |
| 500 | 85.4 ± 3.9 | 92.6 ± 2.8 |
| 1000 | 98.2 ± 1.5 | 99.5 ± 0.5 |
| IC₅₀ (ppm) | ~205 | ~105 |
Workflow for Pre-Emergence Herbicide Screening
Caption: Workflow for pre-emergence herbicide screening.
PART 2: Fungicide Activity Screening
The "poisoned food" technique is a standard and effective in vitro method to determine the direct inhibitory effect of a compound on fungal mycelial growth.[14][15]
Protocol 2.1: In Vitro Mycelial Growth Inhibition Assay
This assay evaluates the compound's ability to inhibit the growth of economically important plant pathogenic fungi.
Methodology:
-
Fungal Cultures:
-
Maintain active cultures of test fungi (e.g., Botrytis cinerea, Phytophthora cinnamomi) on Potato Dextrose Agar (PDA) plates.
-
-
Preparation of Fungicide-Amended Media:
-
Prepare a 10,000 ppm stock solution of this compound in sterile water.
-
Autoclave PDA medium and cool it to approximately 50-55°C in a water bath.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations of 100, 50, 25, 10, and 1 ppm.[16] Swirl gently to mix thoroughly.
-
Pour the amended PDA into sterile 90 mm petri dishes. Prepare control plates with PDA only and positive control plates with a commercial fungicide (e.g., Metalaxyl).[17]
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, cut a mycelial plug from the edge of an actively growing fungal culture plate.
-
Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.[16]
-
-
Incubation:
-
Incubate the plates at 25°C in the dark until the mycelium in the negative control plate has reached the edge of the dish (typically 3-7 days).
-
-
Data Collection & Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the Mycelial Growth Inhibition (%) using the formula: Inhibition (%) = [(DC - DT) / DC] * 100 where DC is the average diameter of the colony in the negative control and DT is the average diameter in the treatment group.
-
Calculate the EC₅₀ value (effective concentration to inhibit growth by 50%).
-
Hypothetical Data Summary:
| Concentration (ppm) | B. cinerea Growth Inhibition (%) | P. cinnamomi Growth Inhibition (%) |
| 1 | 8.5 ± 1.5 | 12.1 ± 2.0 |
| 10 | 29.3 ± 3.1 | 38.6 ± 4.2 |
| 25 | 55.8 ± 4.8 | 64.9 ± 5.5 |
| 50 | 78.2 ± 5.1 | 85.4 ± 3.9 |
| 100 | 94.6 ± 2.3 | 96.8 ± 1.8 |
| EC₅₀ (ppm) | ~22 | ~17 |
PART 3: Insecticide Activity Screening
A contact bioassay is a fundamental test to determine the direct toxicity of a compound to insects upon exposure.[18] The glass vial residual method is a common and reliable approach.
Protocol 3.1: Contact Toxicity via Glass Vial Bioassay
This protocol assesses the mortality of a model insect species when confined to a surface treated with the test compound.
Methodology:
-
Preparation of Treatment Vials:
-
Prepare a stock solution of this compound in acetone at 10 mg/mL.
-
Create serial dilutions in acetone to achieve a range of concentrations.
-
Pipette 0.5 mL of each concentration into a 20 mL glass scintillation vial. Use acetone alone for control vials.[18]
-
Roll the vials on a hot dog roller or by hand until the acetone has completely evaporated, leaving a uniform film of the compound coating the inner surface. Let the vials air-dry for at least 2-3 hours in a fume hood.
-
-
Insect Exposure:
-
Use a common pest species such as the maize weevil (Sitophilus zeamais) or fruit fly (Drosophila melanogaster).
-
Introduce 10-20 adult insects into each treated and control vial.
-
Cap the vials with perforated lids or cotton plugs to allow for air exchange while preventing escape.
-
-
Incubation:
-
Hold the vials upright at room temperature (~25°C) and observe.
-
-
Data Collection & Analysis:
-
Assess insect mortality at 24 and 48 hours. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Correct for control mortality using Abbott's formula if control mortality is between 5-20%. Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] * 100
-
Calculate the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.
-
Hypothetical Data Summary (24 hr):
| Concentration (µ g/vial ) | S. zeamais Mortality (%) |
| 10 | 12.5 ± 3.5 |
| 50 | 30.0 ± 5.0 |
| 100 | 58.3 ± 6.2 |
| 250 | 85.0 ± 4.1 |
| 500 | 98.8 ± 1.3 |
| LC₅₀ (µ g/vial ) | ~90 |
Logical Flow for Agrochemical Screening Cascade
Caption: Logical cascade for agrochemical candidate development.
Conclusion and Future Directions
The protocols detailed in this guide provide a foundational strategy for the systematic evaluation of this compound as a potential agrochemical active ingredient. The compound's phenolic structure is a strong indicator of potential bioactivity, and these assays will effectively determine its efficacy as a herbicide, fungicide, or insecticide. Positive results from this primary screening phase should be followed by more advanced studies, including dose-response analysis across a wider range of species, investigation into the specific mode of action, and structure-activity relationship (SAR) studies through chemical derivatization to optimize potency and selectivity. This structured approach will pave the way for developing a novel and effective crop protection solution.
References
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Aftab, M., et al. (2012). In vitro screening methods using chemical fungicides against canola black spot pathogen. ResearchGate. Available at: [Link]
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APS (American Phytopathological Society). (2020). Laboratory Methods for Evaluating Fungicide Resistance In Vitro. Fungicide Resistance in North America, Second Edition. Available at: [Link]
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Brito, L. L., et al. (2019). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments. Available at: [Link]
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Carrasco, H., et al. (2021). Synthesis and Fungicidal Activity of Hydrated Geranylated Phenols against Botrytis cinerea. Molecules. Available at: [Link]
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Navi, S. S., et al. (2016). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Journal of Plant Pathology & Microbiology. Available at: [Link]
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Rodriguez, J. C., et al. (2022). Phenolic compounds as controllers of Sitophilus zeamais: A look at the structure-activity relationship. ResearchGate. Available at: [Link]
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EpiLogic GmbH. (2024). Innovative Screening Methods for Plant Fungicides and Defense Inducers. EpiLogic Website. Available at: [Link]
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Dar, M. I., et al. (2023). Resistance against insect pests by phenolics and their derivative compounds. ResearchGate. Available at: [Link]
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Butler, T. T., et al. (2023). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. Phytopathology. Available at: [Link]
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Zhang, R., et al. (2022). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Frontiers in Plant Science. Available at: [Link]
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Kleigrewe, K., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments. Available at: [Link]
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Olea, A. F., et al. (2017). In Vitro Antifungal Activity of New and Known Geranylated Phenols against Phytophthora cinnamomi Rands. Molecules. Available at: [Link]
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Kumar, S., et al. (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. Available at: [Link]
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Wang, K., et al. (2018). Antifungal activity of phenolic monoterpenes and structure-related compounds against plant pathogenic fungi. Journal of Environmental Science and Health, Part B. Available at: [Link]
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Shaner, D. L. (n.d.). Primary Herbicide Screening. UC ANR Portal. Available at: [Link]
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Barney, J. N., & DiTommaso, A. (2011). Methods for Rapid Screening in Woody Plant Herbicide Development. Forests. Available at: [Link]
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Wang, K., et al. (2018). Antifungal activity of phenolic monoterpenes and structure-related compounds against plant pathogenic fungi. ResearchGate. Available at: [Link]
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Sharma, A., et al. (2021). The Multifunctional Roles of Polyphenols in Plant-Herbivore Interactions. International Journal of Molecular Sciences. Available at: [Link]
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Sabtharishi, S., & Naveen, N. C. (2020). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. ResearchGate. Available at: [Link]
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Kleigrewe, K., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. NSF Public Access Repository. Available at: [Link]
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Dayan, F. E., et al. (n.d.). Screening for Natural Product Herbicides. California Weed Science Society. Available at: [Link]
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Olea, A. F., et al. (2023). Antifungal activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. Molecules. Available at: [Link]
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Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology. Available at: [Link]
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Scribd. (n.d.). Agrochemical Formulations. Scribd. Available at: [Link]
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Pratyusha, S. (2022). Phenolic Compounds in the Plant Development and Defense: An Overview. ResearchGate. Available at: [Link]
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Wafa, T., et al. (2023). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. Molecules. Available at: [Link]
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Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. passel.unl.edu. Available at: [Link]
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Park, S. W., et al. (2014). Evaluation of total phenolic compounds and insecticidal and antioxidant activities of tomato hairy root extract. Journal of Agricultural and Food Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Phenolic compounds present in the formulations of products marketed in the EU. ResearchGate. Available at: [Link]
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Global Substance Registration System (GSRS). (n.d.). 4-AMINO-2,6-DIMETHYLPHENOL HYDROCHLORIDE. gsrs.ncats.nih.gov. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. innopharmchem.com. Available at: [Link]
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PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. pubchem.ncbi.nlm.nih.gov. Available at: [Link]
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Cohen, A., et al. (1958). Oxytocic activity of basic (aminomethyl) derivatives of phenols and related compounds. British Journal of Pharmacology and Chemotherapy. Available at: [Link]
-
Hernández-Arellano, A., et al. (2023). The Herbicidal Activity of Nano- and MicroEncapsulated Plant Extracts on the Development of the Indicator Plants Sorghum bicolor and Phaseolus vulgaris and Their Potential for Weed Control. Plants. Available at: [Link]
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-
Kumar, R., et al. (2024). Evaluating the imazethapyr herbicide mediated regulation of phenol and glutathione metabolism and antioxidant activity in lentil seedlings. PeerJ. Available at: [Link]
-
Chemsrc. (n.d.). 4-Amino-2,6-dimethylphenol. chemsrc.com. Available at: [Link]
-
Le, T. N., et al. (2021). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. Molecules. Available at: [Link]
- Google Patents. (n.d.). Process for the manufacture of R-6-hydroxy-8-[1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylaminoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride. Google Patents.
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"4-(Aminomethyl)-2,6-dimethylphenol hydrochloride" reaction with electrophiles
Application Notes & Protocols
Topic: Regioselective Reactions of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride with Electrophiles Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Multifunctional Building Block
4-(Aminomethyl)-2,6-dimethylphenol is a highly versatile chemical intermediate possessing a unique combination of functional groups: a nucleophilic primary amine, an activatable phenolic hydroxyl group, and an electron-rich aromatic ring.[1] This trifecta of reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Supplied as a hydrochloride salt, the amine group's reactivity is initially masked, providing a stable starting material that can be selectively activated under specific reaction conditions.
This guide provides a detailed exploration of the reactivity of this compound with various electrophiles. We will dissect the molecule's inherent chemical properties, discuss strategies for controlling reaction regioselectivity, and provide a detailed, field-proven protocol for a representative N-acylation reaction.
Molecular Structure and Reactivity Analysis
The reactivity of 4-(Aminomethyl)-2,6-dimethylphenol is governed by the interplay of its three key structural features. The outcome of a reaction with an electrophile depends entirely on the reaction conditions, which dictate which functional group serves as the primary nucleophile.
-
The Aminomethyl Group (-CH₂NH₂): The primary amine contains a nitrogen atom with a lone pair of electrons, making it a potent nucleophile.[2] It readily reacts with electrophiles such as acyl chlorides and alkyl halides.[3][4] However, in the hydrochloride salt form, this amine is protonated to form an ammonium salt (-CH₂NH₃⁺Cl⁻). This protonation neutralizes the lone pair, effectively deactivating its nucleophilicity. Therefore, a base is required to liberate the free amine before it can participate in nucleophilic attack.
-
The Phenolic Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group in electrophilic aromatic substitution (EAS). Its lone pair of electrons delocalizes into the benzene ring, increasing the ring's electron density and making it more susceptible to attack by electrophiles.[5] The -OH group is an ortho, para-director. In this molecule, the para position is occupied by the aminomethyl group, directing potential ring substitutions to the two ortho positions (C2 and C6, which are equivalent due to the molecule's symmetry before considering the methyl groups). Furthermore, the oxygen atom itself can act as a nucleophile, especially when deprotonated to the more reactive phenoxide ion by a base.[6]
-
The Aromatic Ring: As noted, the aromatic ring is strongly activated by the hydroxyl group, predisposing it to EAS reactions like halogenation, nitration, and Friedel-Crafts reactions.[6] The two methyl groups at positions 2 and 6 provide steric hindrance around the ortho positions, which can influence the feasibility and rate of ring substitution.
Visualizing Potential Reaction Pathways
The choice of reagents and conditions determines whether an electrophile will attack the nitrogen of the amine, the oxygen of the phenol, or the carbon atoms of the aromatic ring.
Caption: Potential sites of electrophilic attack on 4-(aminomethyl)-2,6-dimethylphenol.
Controlling Reaction Selectivity: A Scientist's Guide
Achieving the desired product requires careful control over the reaction environment. The key variable is the choice and stoichiometry of the base.
-
For Selective N-Functionalization (Acylation/Alkylation): The primary amine is generally a stronger nucleophile than the phenolic hydroxyl group. By using a non-nucleophilic organic base like triethylamine (TEA) or pyridine in a 2:1 molar ratio (one equivalent to neutralize the starting HCl salt, and one to scavenge the acid byproduct of the reaction), one can selectively deprotonate the ammonium salt and promote reaction at the nitrogen. This is the most common and predictable pathway.
-
For O-Functionalization: To favor reaction at the phenolic oxygen, a stronger base capable of deprotonating the phenol, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is typically required to form the phenoxide ion.[7] This is often done in a two-step process where the amine is first protected (e.g., via acylation) before the phenol is reacted. Direct O-alkylation or O-acylation without N-protection is challenging due to the amine's higher intrinsic nucleophilicity.
-
For Ring Substitution (EAS): Electrophilic aromatic substitution, such as bromination, can often proceed without a base, though the reaction can be complex.[8] For instance, direct bromination of phenols with bromine water can lead to poly-substitution.[5] To achieve mono-substitution, milder conditions and a non-polar solvent may be used.[7] It is important to note that under the strongly acidic conditions required for some EAS reactions (e.g., nitration, Friedel-Crafts), the amine group will be protonated, acting as a deactivating, meta-directing group, which competes with the activating, ortho, para-directing effect of the hydroxyl group.
Experimental Protocol: Selective N-Benzoylation
This protocol details the selective acylation of the primary amine group using benzoyl chloride as a representative electrophile. This reaction is a robust and high-yielding transformation that serves as a foundational technique.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Notes |
| 4-(Aminomethyl)-2,6-dimethylphenol HCl | 93117-60-3 | 187.66 | Starting material |
| Benzoyl Chloride | 98-88-4 | 140.57 | Electrophile; corrosive and lachrymatory |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Base; handle in fume hood |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Reaction solvent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | For aqueous workup |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | - | For aqueous workup |
| Saturated Sodium Chloride (Brine) solution | 7647-14-5 | - | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Methodology
Caption: Experimental workflow for the N-benzoylation of 4-(aminomethyl)-2,6-dimethylphenol.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.33 mmol, 1.0 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 25 mL) and stir to suspend the solid.
-
Cooling: Place the flask in an ice-water bath and allow the suspension to cool to 0 °C.
-
Base Addition: Slowly add triethylamine (TEA) (1.64 mL, 11.72 mmol, 2.2 eq.) dropwise to the stirring suspension. The first equivalent neutralizes the HCl salt, leading to a clearer solution, while the second equivalent will neutralize the HCl generated in the subsequent step. Stir for 15 minutes at 0 °C.
-
Electrophile Addition: Add benzoyl chloride (0.68 mL, 5.86 mmol, 1.1 eq.) dropwise over 10 minutes using a syringe or addition funnel. A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Dilute with an additional 25 mL of DCM.
-
Wash the organic layer with 1 M HCl (2 x 25 mL) to remove excess TEA.
-
Wash with saturated NaHCO₃ solution (2 x 25 mL) to remove any remaining acid.
-
Wash with brine (1 x 25 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzoyl-4-(aminomethyl)-2,6-dimethylphenol.
Safety Precautions
All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
This compound: The toxicological properties of this specific compound are not fully investigated. It may cause skin, eye, and respiratory irritation.[9][10] Handle with care.
-
Benzoyl Chloride: Is corrosive, a lachrymator (causes tearing), and reacts violently with water. Handle with extreme caution.
-
Triethylamine: Is a flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe skin and eye burns.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[11][12][13]
References
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Save My Exams. (2024). Reactions of Phenol. A Level Chemistry Revision Notes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
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The University of Sheffield. (n.d.). The reactions of the phenols. Retrieved from [Link]
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Taylor & Francis. (n.d.). Mannich reaction – Knowledge and References. Retrieved from [Link]
-
ACS Publications - Organometallics. (n.d.). Common Electrophilic Addition Reactions at the Phenol Ring: The Chemistry of TpW(NO)(PMe3)(η2-phenol). Retrieved from [Link]
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Britannica. (2025). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
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AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Mannich reaction mechanism for phenols. [Diagram]. Retrieved from [Link]
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Michigan State University Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
Brunel University Research Archive. (n.d.). A study of the mannich reaction with. Retrieved from [Link]
-
BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 21.3: Amines React as Bases and as Nucleophiles. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-AMINO-2,6-DIMETHYLPHENOL HYDROCHLORIDE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. Retrieved from [Link]
-
Capot Chemical. (2019). Material Safety Data Sheet for 4-Amino-2,6-dimethylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Aminomethyl)-4,6-dimethylphenol hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. Retrieved from [Link]
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Chemsrc. (2025). 4-Amino-2,6-dimethylphenol | CAS#:15980-22-0. Retrieved from [Link]
-
PubMed. (1999). Aminomethyl-2,6-difluorophenols as a novel class of increased lipophilicity GABA(C) receptor antagonists. Retrieved from [Link]
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HPLC analytical method for "4-(Aminomethyl)-2,6-dimethylphenol hydrochloride" purity assessment
An Application Note and Protocol for the Purity Assessment of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride by High-Performance Liquid Chromatography
Abstract
This application note provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound. The inherent challenges in analyzing this polar, ionizable compound, such as poor retention and peak tailing on conventional C18 columns, are addressed through a systematic method development strategy. This document details a robust protocol, including optimized chromatographic conditions, sample preparation, and system suitability criteria. Furthermore, it outlines a complete method validation workflow adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in a regulated environment. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Analyte Properties & Chromatographic Challenges
4-(Aminomethyl)-2,6-dimethylphenol is a versatile chemical intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a primary aminomethyl group and a phenolic hydroxyl group on a substituted benzene ring, dictates its physicochemical properties and presents unique challenges for RP-HPLC analysis.
-
Structure:
-
Phenolic Group (-OH): Acidic, with a pKa typically around 10.
-
Aminomethyl Group (-CH₂NH₂): Basic, with a pKa of the conjugate acid typically around 9-10.
-
Aromatic Ring: Provides UV absorbance, essential for detection.
-
-
Physicochemical Properties: The presence of two ionizable groups and its relatively small size makes the molecule highly polar. As the hydrochloride salt, it is freely soluble in aqueous solutions.
-
Chromatographic Challenges:
-
Poor Retention: Highly polar analytes like this one exhibit weak interactions with non-polar stationary phases (e.g., C18, C8), leading to elution at or near the solvent front (void volume) and making quantification unreliable.
-
Peak Tailing: The basic amine group can interact strongly with residual acidic silanol groups on the silica backbone of the stationary phase. This secondary interaction causes significant peak asymmetry or "tailing," which compromises resolution and integration accuracy.
-
pH Sensitivity: The retention and peak shape are highly dependent on the mobile phase pH. At different pH values, the ionization state of the phenolic and amino groups changes, drastically altering the molecule's overall polarity and its interaction with the stationary phase.
-
Method Development Strategy: A Rationale-Driven Approach
To overcome these challenges, a systematic approach to method development is required. The choices for the column, mobile phase, and detector are interdependent and guided by the analyte's chemical nature.
Column Selection
A standard C18 column is often the first choice but may provide insufficient retention for this polar compound. A better strategy involves using a stationary phase designed for enhanced performance with polar compounds:
-
Recommended Column: An aqueous-stable C18 (e.g., Zorbax SB-Aq, Waters Atlantis T3) or a column with an embedded polar group (e.g., Ascentis RP-Amide). These columns are designed to prevent phase collapse in highly aqueous mobile phases and can offer alternative selectivity.[2][3] The embedded polar group helps to shield residual silanols, improving peak shape for basic analytes.
Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity and better UV transparency.
-
pH Control and Buffering: This is the most critical parameter. To ensure consistent retention and symmetrical peak shape, the mobile phase must be buffered to a pH that maintains a single, stable ionic form of the analyte.
-
Rationale: A pH of around 3.0 is recommended. At this pH, the primary amine (pKa ~9-10) will be fully protonated (-NH₃⁺), while the phenolic hydroxyl group (pKa ~10) will be non-ionized (-OH). This creates a stable, positively charged species.
-
Buffer Choice: A phosphate buffer is effective and common in HPLC. For LC-MS compatibility, a volatile buffer like formic acid or ammonium formate would be necessary.[4] A buffer concentration of 10-25 mM is typically sufficient.
-
-
Ion-Pairing (Optional): If peak shape remains poor, adding an ion-pairing reagent like sodium octanesulfonate to the mobile phase can be effective.[3] It pairs with the protonated amine, forming a neutral, more hydrophobic complex that enhances retention and improves peak symmetry.
Detector Selection
The phenolic ring structure contains a chromophore that absorbs UV light.
-
Detector: A UV-Vis or Photodiode Array (PDA) detector is ideal.
-
Wavelength: Analysis of the UV spectrum for 4-aminophenol derivatives suggests that a primary wavelength around 225 nm and a secondary wavelength around 275 nm should provide good sensitivity. A PDA detector allows for monitoring at multiple wavelengths and assessing peak purity.
Caption: Workflow for HPLC method development.
Recommended HPLC Protocol for Purity Assessment
This protocol is a robust starting point and should be validated according to the procedures outlined in Section 5.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA or UV detector.
-
Column: Zorbax SB-Aq, 4.6 x 150 mm, 5 µm particle size (or equivalent aqueous-stable C18 column).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Potassium dihydrogen phosphate (KH₂PO₄) (ACS Grade)
-
Phosphoric acid (85%, ACS Grade)
-
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 95% A, 5% B (Adjust as needed for retention) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes (ensure elution of late peaks) |
Preparation of Solutions
-
Mobile Phase A (Buffer Preparation): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[5] This is achieved by injecting the standard solution five or six times and evaluating the results against predefined criteria.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (%RSD) | ≤ 1.0% for peak area and retention time | Demonstrates the precision and reproducibility of the system. |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest impurity | Ensures that impurities are adequately separated from the main analyte for accurate quantification. |
Method Validation Protocol (ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[6] The following experiments are based on the ICH Q2(R1) guideline.[7][8]
Caption: Interrelationship of method validation parameters.
Specificity
-
Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, free from interference from excipients, impurities, or degradation products.[6]
-
Protocol:
-
Inject a blank (diluent) to show no interfering peaks.
-
Inject the sample solution.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample. Analyze the stressed samples to ensure that degradation peaks are resolved from the main analyte peak.
-
Use a PDA detector to assess peak purity across the main analyte peak in both standard and sample chromatograms.
-
Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions from a stock solution, covering a range of 50% to 150% of the nominal sample concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Perform a spike-recovery study. Prepare a sample matrix (placebo) and spike it with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on Standard Deviation of the Response and the Slope: Prepare a series of low-concentration standards and perform a linearity plot. Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
-
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% absolute)
-
-
Analyze the standard solution under each condition and evaluate the effect on system suitability parameters.
-
-
Acceptance Criteria: All system suitability criteria must be met under all varied conditions.
Summary of Validation Parameters
| Validation Parameter | Experiment | Acceptance Criteria |
| Specificity | Forced degradation, peak purity analysis | No interference at analyte retention time; Rs > 2.0 for degradants. |
| Linearity | 5 concentrations, 50-150% range | r² ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, precision | 50-150% of nominal concentration |
| Accuracy | 3 levels, 3 replicates (n=9) | 98.0% - 102.0% recovery |
| Precision | Repeatability (n=6), Intermediate Precision | %RSD ≤ 2.0% |
| LOQ | S/N ratio ~10:1 | %RSD ≤ 10% |
| Robustness | Vary pH, flow rate, temperature | SST criteria are met. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the purity assessment of this compound. By employing an aqueous-stable C18 column and a pH-controlled mobile phase, the common chromatographic challenges associated with this polar analyte are effectively overcome. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose in quality control and drug development environments, delivering accurate and reproducible results.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: <621> CHROMATOGRAPHY Source: USP-NF URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products Source: PubMed URL: [Link]
-
Title: The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases Source: Technology Networks URL: [Link]
-
Title: 4-Amino-2,6-dimethylphenol Source: PubChem URL: [Link]
-
Title: 2-(Aminomethyl)-4,6-dimethylphenol hydrochloride Source: PubChem URL: [Link]
-
Title: 4-AMINO-2,6-DIMETHYLPHENOL HYDROCHLORIDE Source: Global Substance Registration System (GSRS) URL: [Link]
-
Title: 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Separation of 3-Amino-2,6-dimethylphenol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ANTI ASTHAMATIC DRUG OXYMETAZOLINE HYDROCHLORIDE IN NASAL SPRAY FORMULATIONS BY RP-HPLC Source: ResearchGate URL: [Link]
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- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 3-Amino-2,6-dimethylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. dsdpanalytics.com [dsdpanalytics.com]
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- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Note: A Practical Guide to NMR Sample Preparation for 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride
Abstract
This application note provides a comprehensive, in-depth guide for the preparation of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride samples for Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound featuring a hydrophilic hydrochloride salt and a moderately non-polar phenolic ring, its behavior in solution presents unique challenges and opportunities for detailed structural analysis. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing solvent selection, sample concentration, and the handling of labile protons. Detailed protocols for both qualitative and quantitative NMR (qNMR) are presented, designed for researchers, scientists, and drug development professionals who require accurate, high-resolution spectral data for structural elucidation, purity assessment, and quality control.
Introduction: Understanding the Analyte
4-(Aminomethyl)-2,6-dimethylphenol is a versatile chemical intermediate, notable for its dual functionality, incorporating both a phenolic hydroxyl group and an aminomethyl group.[1] For NMR analysis, it is commonly handled as a hydrochloride salt to improve stability and handling. This salt form, however, dictates specific considerations for sample preparation. The protonated amine (NH₃⁺) and the phenolic hydroxyl (OH) introduce labile, exchangeable protons, while the dimethylated aromatic ring provides distinct, non-polar character.
Effective NMR sample preparation is paramount; it is the foundation upon which high-quality, reproducible data is built.[2] An improperly prepared sample can lead to poor spectral resolution, inaccurate quantification, and misleading structural interpretations. This guide provides the technical rationale to empower the scientist to make informed decisions, ensuring the resulting spectra are a true and accurate representation of the molecule in solution.
The Critical Decision: Strategic Solvent Selection
The choice of a deuterated solvent is the most critical step in preparing an NMR sample.[3] It influences not only the solubility of the analyte but also the chemical shifts and the observability of exchangeable protons from the ammonium and hydroxyl groups.[4] Given that this compound is a salt, polar solvents are the primary candidates.
Rationale for Solvent Choice:
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent for a comprehensive initial analysis. As a highly polar aprotic solvent, it readily dissolves the hydrochloride salt.[5] Crucially, the rate of proton exchange with residual water in DMSO-d₆ is slow on the NMR timescale, meaning the signals from both the -OH and -NH₃⁺ protons are typically observable as distinct, albeit often broad, peaks.[6]
-
Deuterium Oxide (D₂O): Ideal for confirming the identity of exchangeable protons.[7] The deuterium in D₂O will rapidly exchange with the protons on the phenol and ammonium groups, causing their signals to disappear from the ¹H NMR spectrum.[8] This "D₂O shake" experiment provides unequivocal evidence for these functional groups. However, be aware that the pD (the measure of acidity in D₂O) is calculated by adding 0.4 to the pH meter reading, which can influence the chemical shifts of nearby protons.[9][10]
-
Methanol-d₄ (CD₃OD): A polar protic solvent that will also dissolve the sample. Like D₂O, it will exchange with the -OH and -NH₃⁺ protons, often leading to the disappearance or significant broadening of their signals.[6] Its residual solvent peaks are less complex than those of DMSO-d₆.
-
Chloroform-d (CDCl₃): Generally not recommended as a first choice. The polarity of CDCl₃ is often insufficient to dissolve hydrochloride salts effectively.[7][11] Incomplete dissolution leads to a non-homogeneous sample, resulting in poor magnetic field shimming and severely distorted, broad spectral lines.[12]
Table 1: Comparison of Recommended Deuterated Solvents
| Solvent | Formula | Key Properties & Rationale | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) |
|---|---|---|---|---|
| DMSO-d₆ | C₂D₆SO | Highly Recommended. Excellent solvating power for salts. Slows proton exchange, allowing for observation of -OH and -NH₃⁺ protons.[5] | ~2.50 (quintet) | ~39.52 (septet) |
| D₂O | D₂O | Confirmatory Use. Soluble. Exchanges with labile protons, causing their signals to disappear, which confirms their presence.[8] | ~4.79 (singlet, variable) | N/A |
| Methanol-d₄ | CD₄O | Alternative. Good solubility. Protic nature leads to exchange with labile protons. | ~3.31 (quintet), ~4.87 (singlet) | ~49.00 (septet) |
Experimental Protocols
Protocol 1: Standard Qualitative ¹H and ¹³C NMR Analysis
This protocol is designed for the routine structural confirmation of this compound.
Scientist's Note: Precision and cleanliness are crucial. Contaminants (dust, moisture, residual solvents) are a primary source of poor-quality spectra. Always use high-quality NMR tubes rated for your spectrometer's field strength.[13]
Step-by-Step Methodology:
-
Weighing the Analyte: Accurately weigh 5-15 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry glass vial.[14][15]
-
Rationale: This concentration range provides an excellent signal-to-noise ratio for a typical small molecule without causing issues related to viscosity or solubility that can complicate shimming.[12]
-
-
Solvent Addition: Using a glass pipette or syringe, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[14]
-
Dissolution: Cap the vial and gently vortex or swirl the mixture until the solid is completely dissolved. A brief application of heat in a warm water bath may be used if necessary, but ensure the compound is stable to heat.
-
Rationale: Undissolved particulate matter will cause significant line broadening and make it impossible to acquire a high-resolution spectrum.[12]
-
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, carefully transfer the solution from the vial into a 5 mm NMR tube. Avoid transferring any solid particles.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination from atmospheric moisture.[16] Label the tube clearly.
-
Mixing: Invert the capped tube several times to ensure the solution is homogenous along its entire length. This is a critical and often overlooked step for achieving a high-quality shim.[17]
Workflow for Standard Sample Preparation
Caption: A logical workflow for preparing a standard NMR sample.
Protocol 2: The D₂O Shake for Labile Proton Confirmation
This experiment is performed after an initial spectrum is acquired in a non-exchanging solvent like DMSO-d₆.
-
Acquire Initial Spectrum: Prepare the sample in DMSO-d₆ as described in Protocol 1 and acquire the ¹H NMR spectrum. Note the chemical shifts of the suspected -OH and -NH₃⁺ peaks.
-
Add D₂O: Remove the NMR tube from the spectrometer. Carefully add 1-2 drops of D₂O directly into the tube.
-
Mix Thoroughly: Re-cap the tube and invert it gently 10-15 times to ensure the D₂O is fully mixed with the sample solution.
-
Re-acquire Spectrum: Place the sample back into the spectrometer. It may be necessary to re-lock and re-shim the instrument. Acquire a new ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The signals corresponding to the -OH and -NH₃⁺ protons should have disappeared or significantly decreased in intensity in the second spectrum.[8]
Protocol 3: Quantitative NMR (qNMR) Sample Preparation
For determining the precise purity or concentration of the analyte, qNMR is an invaluable tool.[2] This requires the addition of a high-purity internal standard.
Key Considerations for Internal Standard Selection: [18][19]
-
Purity: The internal standard must have a certified, high purity.
-
Signal Non-Overlap: It must have at least one sharp proton signal (preferably a singlet) in a region of the spectrum that is free from any analyte or impurity signals.
-
Solubility: It must be fully soluble in the chosen NMR solvent along with the analyte.[20]
-
Chemical Inertness: It must not react with the analyte, solvent, or trace impurities.
Recommended Internal Standard for this Analyte: Maleic acid is a suitable choice. It is highly soluble in DMSO-d₆ and provides a sharp singlet around 6.3 ppm, a region typically clear for this type of analyte.[18]
Step-by-Step qNMR Methodology:
-
Accurate Weighing: Using a microbalance (readability of at least 0.01 mg), accurately weigh approximately 10-15 mg of the this compound into a clean vial. Record the mass precisely.
-
Standard Weighing: Into the same vial, accurately weigh an approximately equimolar amount of the chosen internal standard (e.g., maleic acid). Record this mass precisely.
-
Rationale: Weighing both components into the same vial minimizes transfer errors. An equimolar ratio helps ensure that the integrals of the analyte and standard peaks are of a similar magnitude, which improves integration accuracy.[2]
-
-
Dissolution & Transfer: Add ~0.7 mL of DMSO-d₆ and follow steps 3-6 from Protocol 1 to ensure complete and homogenous dissolution before acquiring the spectrum.
-
Data Acquisition: For qNMR, it is critical to ensure complete relaxation of all protons between pulses. This requires setting a longer relaxation delay (D1) in the acquisition parameters, typically 5 times the longest T₁ relaxation time of any proton being quantified. A D1 of 30 seconds is often a safe starting point if T₁ values are unknown.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, distorted peaks | 1. Poor shimming due to inhomogeneous sample.[12]2. Undissolved particulate matter.[12]3. Sample concentration is too high.[15] | 1. Remove tube and invert several times to mix thoroughly; re-insert and re-shim.2. Filter the solution through a small plug of glass wool in the pipette during transfer.3. Prepare a more dilute sample. |
| -OH/-NH₃⁺ peaks are not visible in DMSO-d₆ | 1. Presence of acidic or basic impurities catalyzing exchange.2. Significant water contamination in the solvent. | 1. Ensure high purity of the analyte.2. Use a fresh, unopened ampoule of high-purity DMSO-d₆. Handle solvents in a dry environment.[9] |
| Chemical shifts do not match literature | 1. Different solvent was used.[4]2. pH/pD of the solution is different, especially affecting protons near the amine.[21][22] | 1. Ensure you are using the same solvent as the reference data.2. The hydrochloride salt will create an acidic solution. Be aware this can cause shifts. For direct comparison, pH may need to be adjusted. |
Conclusion
The successful acquisition of high-quality NMR spectra for this compound is directly dependent on a methodical and chemically-informed approach to sample preparation. By understanding the interplay between the analyte's structure—specifically its hydrochloride salt and labile protons—and the properties of the deuterated solvent, researchers can reliably obtain data suitable for rigorous structural elucidation and quantitative analysis. The use of DMSO-d₆ is recommended for initial characterization, with a confirmatory D₂O exchange experiment providing definitive assignment of hydroxyl and ammonium protons. For purity and assay determinations, a carefully executed qNMR protocol with a suitable internal standard is essential. The protocols and rationale provided herein serve as a robust foundation for achieving accurate and reproducible NMR results.
References
- Allan Chemical Corporation. (2025).
- Labinsights. (2025).
- Simson Pharma Pvt Ltd. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- Alfa Chemistry. (n.d.).
- Benchchem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
- Iowa State University Chemical Instrumentation Facility. (2013).
- Michigan State University, Max T. Rogers NMR Facility. (n.d.).
- Bryce, D. L., Sward, G. D., & Adiga, S. (2005). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society.
- ResolveMass Laboratories Inc. (n.d.).
- Iowa State University. (n.d.).
- Mestrelab Research. (n.d.).
- Widdifield, C. M., & Bryce, D. L. (2009). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A.
- Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.
- Harris, R. K., & Widdifield, C. M. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and Their Polymorphs. Molecular Pharmaceutics.
- Emery Pharma. (n.d.).
- Acanthus Research. (2022).
- University of Ottawa NMR Facility. (n.d.).
- University College London. (n.d.).
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum.
- Shestakova, A. K., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science.
- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?.
- Shishkin, S. V., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Advances.
- DeMars, K. M., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience.
- Cornell University, NMR and Chemistry MS Facilities. (n.d.).
- Sigma-Aldrich. (n.d.). NMR Solvents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals.
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Application Note: A Validated Protocol for Determining the Antioxidant Activity of 4-(Aminomethyl)-2,6-dimethylphenol using the DPPH Radical Scavenging Assay
Introduction: The Rationale for Antioxidant Screening
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, thereby mitigating cellular damage.[1]
Phenolic compounds are a well-established class of antioxidants, primarily due to the ability of their hydroxyl group to donate a hydrogen atom to a free radical, thus stabilizing it.[1] The compound 4-(Aminomethyl)-2,6-dimethylphenol is a synthetic phenol derivative whose antioxidant potential warrants systematic evaluation. The presence of the phenolic hydroxyl group is the primary indicator of potential activity, while the electron-donating methyl and aminomethyl groups may further enhance its radical scavenging capacity.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a robust, simple, and widely adopted spectrophotometric method for screening the antioxidant activity of compounds.[2][3][4] It leverages a stable free radical, DPPH•, which has a deep violet color. When reduced by an antioxidant, its color fades to a pale yellow, a change that is directly proportional to the radical scavenging activity of the compound.[5][6][7] This application note provides a comprehensive, self-validating protocol for the quantitative assessment of 4-(Aminomethyl)-2,6-dimethylphenol's antioxidant activity, designed for high-throughput screening and reproducible results.
Principle of the Assay: Mechanism of DPPH Radical Scavenging
The DPPH• radical is a stable free radical due to the delocalization of its spare electron across the entire molecule, which prevents dimerization and is responsible for its deep violet color and strong absorption maximum around 517 nm.[2][3]
The antioxidant action of a phenolic compound (ArOH), such as 4-(Aminomethyl)-2,6-dimethylphenol, in the DPPH assay proceeds primarily through a Hydrogen Atom Transfer (HAT) mechanism.[2][8] The phenolic hydroxyl group donates a hydrogen atom to the DPPH• radical, neutralizing it to form the stable, non-radical DPPH-H (diphenylpicrylhydrazine). This process results in the formation of a phenoxy radical (ArO•), which is typically stabilized by resonance. The reduction of DPPH• to DPPH-H leads to a stoichiometric decrease in absorbance at 517 nm.[3]
An alternative mechanism, Single Electron Transfer followed by Proton Transfer (SET-PT), may also occur, particularly in polar solvents like methanol, but HAT is generally considered the predominant pathway for phenols.[2][8]
Caption: DPPH radical scavenging mechanism by a phenolic antioxidant.
Materials and Reagents
| Item | Supplier | Notes |
| 4-(Aminomethyl)-2,6-dimethylphenol | N/A | Test Compound |
| 2,2-Diphenyl-1-picrylhydrazyl (DPPH) | Sigma-Aldrich | P/N: D9132 or equivalent |
| (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox) | Sigma-Aldrich | P/N: 238813 or equivalent (Standard) |
| Methanol (ACS Grade, 99.8%+) | Fisher Scientific | Solvent |
| 96-well clear, flat-bottom microplates | Corning | P/N: 3596 or equivalent |
| Multichannel micropipettes (20-200 µL) | Gilson / Eppendorf | |
| Single-channel micropipettes | Gilson / Eppendorf | |
| Microplate reader (spectrophotometer) | Molecular Devices / BioTek | Capable of reading absorbance at 517 nm |
| Analytical balance | Mettler Toledo | |
| Vortex mixer | Scientific Industries | |
| Amber glass bottles | Wheaton | For storing DPPH solution |
Detailed Experimental Protocols
Reagent Preparation
-
Expert Insight: The accuracy of this assay is critically dependent on the precise preparation and handling of reagents. DPPH is light-sensitive; therefore, all preparations involving DPPH must be performed in minimal light, and solutions should be stored in amber bottles or wrapped in aluminum foil.[2] All solutions should be freshly prepared on the day of the assay for maximum reproducibility.
4.1.1 DPPH Working Solution (approx. 0.1 mM)
-
Accurately weigh ~3.94 mg of DPPH powder.
-
Dissolve in 100 mL of methanol in a volumetric flask. This creates a ~0.1 mM stock solution.
-
Protect the flask from light and stir until fully dissolved.
-
Before use, dilute this stock solution with methanol to obtain a working solution with an absorbance of 1.0 ± 0.1 at 517 nm. This step is crucial for standardizing the assay. Use methanol as the blank for this measurement.
4.1.2 Test Compound Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of 4-(Aminomethyl)-2,6-dimethylphenol.
-
Dissolve in 10 mL of methanol in a volumetric flask to create a 1 mg/mL (1000 µg/mL) stock solution.
-
Vortex until the compound is completely dissolved.
4.1.3 Trolox Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of Trolox.
-
Dissolve in 10 mL of methanol in a volumetric flask to create a 1 mg/mL (1000 µg/mL) stock solution.
-
Vortex until fully dissolved. Store on ice if not used immediately for serial dilutions.
4.1.4 Preparation of Serial Dilutions
-
Label two sets of microcentrifuge tubes, one for the test compound and one for Trolox.
-
Prepare a series of dilutions from the 1000 µg/mL stock solutions to generate a dose-response curve. A suggested concentration range is provided below.
| Final Concentration (µg/mL) | Volume of Stock (µL) | Volume of Methanol (µL) |
| 200 | 200 of 1000 µg/mL stock | 800 |
| 100 | 500 of 200 µg/mL dilution | 500 |
| 50 | 500 of 100 µg/mL dilution | 500 |
| 25 | 500 of 50 µg/mL dilution | 500 |
| 12.5 | 500 of 25 µg/mL dilution | 500 |
| 6.25 | 500 of 12.5 µg/mL dilution | 500 |
Assay Procedure (96-Well Plate Format)
-
Trustworthiness Pillar: To ensure the validity of the results, every plate must include a full set of controls: a negative control (0% inhibition), a positive control (Trolox standard curve), and blanks to account for the absorbance of the test compound itself. All samples and standards should be run in triplicate.[9]
-
Plate Layout: Design the plate layout. A representative example is shown in the table below.
-
Add Samples/Standards: Add 100 µL of the appropriate sample, standard, or methanol to the wells according to your plate layout.
-
Add Blanks:
-
For Sample Color Blanks , add 100 µL of each sample concentration to their respective wells, followed by 100 µL of methanol (instead of DPPH solution). This corrects for any intrinsic color of the test compound.[10]
-
For the Control Blank (A_control), add 100 µL of methanol .
-
-
Initiate Reaction: Using a multichannel pipette, add 100 µL of the DPPH working solution to all wells except the Sample Color Blank wells.
-
Incubate: Mix the plate gently by tapping. Incubate for 30 minutes at room temperature (25°C) in the dark.[5][10] The incubation time is critical; it must be consistent across all experiments as the reaction kinetics can vary between different antioxidants.[2]
-
Read Absorbance: Measure the absorbance of the plate at 517 nm using a microplate reader.[5]
Table: Example 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7-9 | 10-12 | |
|---|---|---|---|---|---|---|---|---|
| A | Control | Control | Control | T-6.25 | S-6.25 | B-6.25 | ... | ... |
| B | T-200 | T-200 | T-200 | T-12.5 | S-12.5 | B-12.5 | ... | ... |
| C | T-100 | T-100 | T-100 | T-25 | S-25 | B-25 | ... | ... |
| D | T-50 | T-50 | T-50 | T-50 | S-50 | B-50 | ... | ... |
Control = Methanol + DPPH; T = Trolox; S = Sample (Test Compound); B = Sample Blank (Sample + Methanol)
Experimental Workflow Visualization
Caption: High-level experimental workflow for the DPPH assay.
Data Analysis and Interpretation
Calculation of Radical Scavenging Activity (%)
First, correct the absorbance readings of your samples by subtracting the absorbance of their corresponding sample color blanks.
Corrected A_sample = A_sample - A_sample_blank
Then, calculate the percentage of DPPH radical scavenging activity (%RSA) for each concentration using the following formula:[11]
%RSA = [ (A_control - Corrected A_sample) / A_control ] x 100
Where:
-
A_control: Average absorbance of the control wells (Methanol + DPPH).
-
Corrected A_sample: Absorbance of the sample well after blank correction.
Determination of the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[12] It is the primary metric for quantifying and comparing antioxidant potency; a lower IC₅₀ value signifies higher antioxidant activity.
-
Plot Data: Create a scatter plot with the antioxidant concentration on the x-axis (preferably on a logarithmic scale) and the corresponding average %RSA on the y-axis.
-
Generate Regression Curve: Use software like GraphPad Prism or Microsoft Excel to perform a linear or non-linear regression analysis on the data points.[13][14]
-
Calculate IC₅₀: From the resulting regression equation (e.g., y = mx + c), calculate the concentration (x) at which the %RSA (y) is equal to 50.[13][14]
IC₅₀ = (50 - b) / a (for a linear equation Y = aX + b)
Data Presentation
Results should be summarized in clear, concise tables.
Table: Sample Data Calculation
| Conc. (µg/mL) | Avg. Absorbance | Avg. Blank Abs. | Corrected Abs. | %RSA |
|---|---|---|---|---|
| Control | 1.052 | N/A | 1.052 | 0% |
| 6.25 | 0.931 | 0.011 | 0.920 | 12.5% |
| 12.5 | 0.788 | 0.013 | 0.775 | 26.3% |
| 25 | 0.554 | 0.015 | 0.539 | 48.8% |
| 50 | 0.312 | 0.018 | 0.294 | 72.1% |
| 100 | 0.145 | 0.022 | 0.123 | 88.3% |
Table: Final Results Summary
| Compound | IC₅₀ (µg/mL) ± SD |
|---|---|
| 4-(Aminomethyl)-2,6-dimethylphenol | Calculated Value |
| Trolox (Standard) | Calculated Value |
References
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Gülçin, İ. (2023). DPPH Radical Scavenging Assay. Processes, 11(8), 2248. [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]
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Cheng, G., et al. (2006). An improved DPPH determination for antioxidant activity spectrophotometric assay. Journal of the Chinese Chemical Society, 53(5), 1131-1136. [Link]
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ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. [Link]
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ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?. [Link]
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Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
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Mishra, K., et al. (2012). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
-
BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. [Link]
-
Dr. K. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. [Link]
-
Omata, K., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. International Journal of Molecular Sciences, 25(5), 2901. [Link]
-
ResearchGate. (2022). How can I calculate IC50 in DPPH test?. [Link]
-
Özyürek, M., et al. (2014). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. Journal of Analytical Chemistry, 69, 1017-1023. [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
Grochowska, A., et al. (2024). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Molecules, 29(1), 22. [Link]
-
Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. [Link]
-
Bouguerra, H., et al. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Journal of Analytical Methods in Chemistry, 2022, 1-8. [Link]
-
López-Martínez, L. X., et al. (2018). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Journal of Chemistry, 2018, 1-10. [Link]
-
ResearchGate. (2018). Can i use Trolox as a standard for DPPH assay?. [Link]
-
ResearchGate. (2016). How to prepare DPPH when measuring the antioxidants not rate?. [Link]
-
ResearchGate. (2023). (A) General scheme of reaction of phenol (ArOH) with dpph˙ including.... [Link]
-
Chen, Y., et al. (2013). DPPH-Scavenging Activities and Structure-Activity Relationships of Phenolic Compounds. Journal of the Korean Society for Applied Biological Chemistry, 56, 399-404. [Link]
-
Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit. [Link]
-
King'ori, S. M., et al. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated. Open Journal of Applied Sciences, 14, 2206-2223. [Link]
-
ResearchGate. (n.d.). Mechanism of phenolic compound interactions with DPPH.... [Link]
-
Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 126. [Link]
-
Ol'shevskaia, G. I., et al. (2007). [New promising antioxidants based on 2,6-dimethylphenol]. Bioorganicheskaia khimiia, 33(3), 324-329. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82668, 4-Amino-2,6-dimethylphenol. [Link]
-
Papakyriakou, A., et al. (2024). Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. Molecules, 29(1), 162. [Link]
-
Szabó, K., et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 27(3), 1034. [Link]
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Shchegravina, O., et al. (2018). The Antioxidant 2,6-Di-tert-butylphenol Moiety Attenuates Pro-Oxidant Properties of the Auranofin Analogue. ChemistrySelect, 3(2), 522-527. [Link]
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The Versatile Precursor: Leveraging 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride in Heterocyclic Synthesis
Application Note AN2026-01
Abstract: This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the utility of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride as a strategic precursor for the synthesis of various heterocyclic compounds. We delve into the chemical rationale behind its reactivity, present detailed, field-proven protocols for the synthesis of 1,3-benzoxazines, and propose synthetic strategies for accessing other valuable heterocyclic scaffolds. This document is structured to provide both a high-level understanding of the precursor's potential and actionable, step-by-step methodologies for laboratory implementation.
Introduction: The Strategic Advantage of a Multifunctional Precursor
This compound is a phenolic Mannich base that serves as a highly valuable and versatile building block in organic synthesis.[1] Its structure incorporates a nucleophilic primary amine, a phenolic hydroxyl group, and a sterically hindered aromatic ring, a combination that offers a unique platform for constructing complex molecular architectures. The hydrochloride salt form enhances stability and simplifies handling.
The strategic placement of the aminomethyl and hydroxyl groups ortho and para to each other on the phenol ring is key to its utility, particularly in cyclization reactions. The two methyl groups at positions 2 and 6 provide steric hindrance that can direct reactions to specific sites and can also enhance the solubility and stability of the resulting products. This precursor is a critical intermediate in the production of pharmaceuticals and agrochemicals.[1] The classical Mannich reaction, a three-component condensation, is a cornerstone of its synthesis and its subsequent reactions.[2]
This guide will primarily focus on its well-established application in the synthesis of 1,3-benzoxazines and explore its potential for creating other heterocyclic systems like oxazolidines and thiazines.
Core Application: Synthesis of 1,3-Benzoxazines
The most prominent application of 4-(Aminomethyl)-2,6-dimethylphenol is in the synthesis of 1,3-benzoxazine monomers.[1][3] These heterocyclic compounds are precursors to polybenzoxazines, a class of high-performance phenolic resins with exceptional thermal stability, flame retardancy, and mechanical properties.[3][4] The synthesis is typically a one-pot Mannich-like condensation reaction involving the aminomethyl phenol and an aldehyde.[1][3]
Mechanistic Rationale
The formation of the benzoxazine ring from 4-(Aminomethyl)-2,6-dimethylphenol and an aldehyde proceeds through a cyclization reaction. The process is initiated by the reaction of the primary amine with the aldehyde to form a Schiff base or a hemiaminal intermediate. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the intermediate, leading to the formation of the six-membered oxazine ring. The reaction is often carried out in a suitable solvent like toluene or xylene at elevated temperatures to facilitate the removal of water and drive the reaction to completion.
Diagram 1: General Mechanism for Benzoxazine Formation
A simplified mechanism for the formation of 1,3-benzoxazines.
Detailed Experimental Protocol: Synthesis of 3-Phenyl-6,8-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
This protocol details the synthesis of a representative benzoxazine using benzaldehyde as the aldehyde component.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Triethylamine (1.1 eq)
-
Toluene (or Xylene)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Neutralization of the Precursor:
-
To a round-bottom flask, add this compound and toluene.
-
Add triethylamine to the suspension and stir at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free amine.
-
-
Reaction Setup:
-
Add benzaldehyde to the reaction mixture.
-
Fit the flask with a Dean-Stark trap and a reflux condenser.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and maintain reflux for 4-6 hours.
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is often obtained as a viscous oil or a solid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel.
-
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 3-Phenyl-6,8-dimethyl-3,4-dihydro-2H-1,3-benzoxazine | C₁₆H₁₇NO | 239.31 | 85-95 | Variable |
Diagram 2: Experimental Workflow for Benzoxazine Synthesis
Step-by-step workflow for the synthesis of a 1,3-benzoxazine.
Proposed Synthetic Pathways to Other Heterocycles
While less documented, the functional groups of this compound present opportunities for the synthesis of other heterocyclic systems. The following are proposed, theoretically sound synthetic routes.
Synthesis of Substituted Oxazolidines
Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen. The precursor can potentially be used to synthesize N-substituted oxazolidines by reacting it with two equivalents of an aldehyde or a ketone.
Proposed Reaction Scheme: The primary amine of 4-(Aminomethyl)-2,6-dimethylphenol can react with an aldehyde (e.g., acetaldehyde) to form an imine. A second molecule of the aldehyde can then react with the phenolic hydroxyl group and the imine in a cyclization reaction to form the oxazolidine ring. This would be a multi-step, one-pot reaction requiring careful control of stoichiometry and conditions.
Synthesis of Thiazine Derivatives
Thiazines are six-membered heterocyclic compounds containing sulfur and nitrogen. 1,3-Thiazines, for instance, can be synthesized through the reaction of an aminomethyl compound with carbon disulfide.
Proposed Reaction Scheme: Reaction of the free amine of 4-(Aminomethyl)-2,6-dimethylphenol with carbon disulfide in the presence of a base could lead to the formation of a dithiocarbamate intermediate. Subsequent intramolecular cyclization, possibly promoted by an alkylating agent, could yield a 1,3-thiazine derivative. This pathway leverages the nucleophilicity of both the amine and the phenolate.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The free base, 4-amino-2,6-dimethylphenol, is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] All manipulations should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
This compound is a precursor with significant potential in heterocyclic chemistry. Its primary and well-established application lies in the synthesis of 1,3-benzoxazines, for which we have provided a detailed and reliable protocol. Furthermore, its inherent reactivity opens avenues for the exploration of other heterocyclic systems, positioning it as a valuable tool for synthetic chemists in academia and industry. The insights and protocols presented in this guide are intended to facilitate the effective use of this versatile building block in research and development.
References
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). National Institutes of Health. [Link]
-
4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Mannich bases in medicinal chemistry and drug design. (2017). PubMed Central. [Link]
-
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. [Link]
-
Various Synthetic Methods of Benzoxazine Monomers. (2017). ResearchGate. [Link]
-
Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. (2021). National Institutes of Health. [Link]
-
Robust and Direct Route for the Development of Elastomeric Benzoxazine Resins by Copolymerization with Amines. (2022). ORBi UMONS. [Link]
-
Synthesis of Daidzein and Thiophene Containing Benzoxazine Resin and Its Thermoset and Carbon Material. (2023). National Institutes of Health. [Link]
-
Oxazolidine synthesis. Organic Chemistry Portal. [Link]
-
Chemistry of Substituted Thiazinanes and Their Derivatives. (2019). PubMed Central. [Link]
-
4-Amino-2,6-dimethylphenol. PubChem. [Link]
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Scale-Up Synthesis of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride, a valuable intermediate in the pharmaceutical and fine chemical industries. The presented synthetic strategy is a robust three-step process commencing with the regioselective formylation of 2,6-dimethylphenol via the Duff reaction to yield 4-hydroxy-3,5-dimethylbenzaldehyde. Subsequent reductive amination of the aldehyde affords 4-(aminomethyl)-2,6-dimethylphenol, which is then converted to its stable hydrochloride salt and purified by crystallization. This guide offers detailed, step-by-step protocols, process optimization insights, safety considerations, and analytical methodologies to ensure a reproducible and scalable synthesis.
Introduction
This compound is a key building block in organic synthesis, primarily utilized in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its bifunctional nature, possessing both a reactive aminomethyl group and a phenolic hydroxyl moiety, allows for diverse chemical transformations. The scale-up of its synthesis presents unique challenges, including ensuring regioselectivity, managing reaction exotherms, and achieving high purity of the final product. This application note details a validated and efficient synthetic route amenable to larger-scale production.
The chosen synthetic pathway is outlined below:
Caption: Detailed step-by-step experimental workflow.
Analytical Characterization
| Analysis Type | Intermediate/Product | Purpose |
| HPLC | All steps | Monitor reaction progress, determine purity |
| ¹H and ¹³C NMR | Final Product | Structural confirmation and purity assessment [2] |
| Mass Spectrometry | Final Product | Confirm molecular weight [3] |
| FT-IR | All steps | Functional group analysis |
| Melting Point | Final Product | Purity assessment |
Safety and Hazard Analysis
-
2,6-Dimethylphenol: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using acid-resistant gloves and a face shield.
-
Hexamethylenetetramine (HMTA): Flammable solid and may cause skin irritation.
-
Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area, away from ignition sources.
-
Palladium on Carbon (Pd/C): Flammable when dry and can ignite solvents. Handle as a slurry or under an inert atmosphere.
-
Hydrochloric Acid: Corrosive. Handle with appropriate PPE.
A thorough risk assessment should be conducted before commencing any scale-up synthesis.
Conclusion
The described three-step synthesis provides a reliable and scalable route to high-purity this compound. The use of the Duff reaction for regioselective formylation followed by catalytic hydrogenation for reductive amination offers an efficient and environmentally conscious approach. The final crystallization step ensures the isolation of a stable, high-purity product suitable for further applications in drug development and fine chemical synthesis. Adherence to the detailed protocols and safety guidelines is essential for a successful and safe scale-up.
References
- Myers, A. M. (n.d.).
- Zhang, N., & Dong, D. (n.d.).
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
- Senthamarai, T., Murugesan, K., & Scheffler, K. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9683–9780.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-AMINO-2,6-DIMETHYLPHENOL HYDROCHLORIDE. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Sivakumar, M., & Thangaraj, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemistry and Science Transactions, 2(S1), S43-S46.
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PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. Retrieved from [Link]
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ResearchGate. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]
- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- BenchChem. (n.d.). Application Note: NMR Spectroscopic Analysis of 2-(Aminomethyl)-4-methylphenol hydrochloride.
-
ResearchGate. (n.d.). Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride
Welcome to the technical support guide for the synthesis of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurity profiles encountered during the synthesis of this versatile pharmaceutical intermediate.[1] We will explore the causality behind impurity formation, provide robust troubleshooting strategies, and detail validated protocols to enhance the purity and yield of your final product.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses the most common questions regarding impurities encountered during the synthesis.
Q1: What are the primary classes of impurities I should anticipate in my synthesis of this compound?
A1: Based on common synthetic routes, such as the Mannich reaction or chloromethylation followed by amination, impurities can be categorized into four main groups:
-
Starting Material-Related Impurities: Residual 2,6-dimethylphenol and impurities inherent to it, such as isomeric cresols and other xylenols.[2]
-
Process-Related Impurities (Byproducts): These are new chemical entities formed from side reactions during the synthesis. Common examples include ortho-isomers, bis-adducts, and polymeric materials.
-
Intermediate-Related Impurities: Unreacted or unstable intermediates, such as the 4-(chloromethyl) or 4-(hydroxymethyl) derivatives of 2,6-dimethylphenol.
-
Degradation Products: Impurities formed by the degradation of the final product, often through oxidation, leading to colored quinone-type species.
Q2: My final product has a distinct pink or brown hue. What is the likely cause and how can I prevent it?
A2: A pink or brown coloration is almost always indicative of oxidation. The phenol and aminomethyl groups in the target molecule are susceptible to air oxidation, which forms highly colored quinone-imine or related polymeric structures.
-
Causality: This is particularly prevalent under basic conditions (free amine form), in the presence of trace metal catalysts, or upon prolonged exposure to air and light.
-
Prevention & Troubleshooting:
-
Inert Atmosphere: Conduct the reaction and work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.
-
Degas Solvents: Use degassed solvents to minimize dissolved oxygen.
-
Control pH: The hydrochloride salt is significantly more stable against oxidation than the free base. Ensure the final product is isolated and stored as the salt. During work-up, minimize the time the compound spends as a free base.
-
Storage: Store the final product in an amber, tightly sealed container, preferably at reduced temperatures.
-
Q3: My analytical data (LC-MS or NMR) suggests the presence of an isomer. What is its likely identity?
A3: The most probable isomeric impurity is 2-(Aminomethyl)-4,6-dimethylphenol hydrochloride .[3]
-
Mechanism of Formation: The phenolic hydroxyl group is an ortho, para-directing group for electrophilic aromatic substitution. While the para-position (4-position) is sterically less hindered and generally favored, a small percentage of substitution can occur at the ortho-position (2-position, which is equivalent to the 6-position).
-
Mitigation:
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the para-isomer.
-
Choice of Catalyst/Reagents: The choice of acid or base catalyst can influence the ortho/para ratio. Screening different catalysts may be necessary.
-
Purification: This isomer can often be separated from the desired product through careful recrystallization, as its crystal packing and solubility profile will differ.
-
Q4: I'm observing a significant amount of a high-molecular-weight, poorly soluble byproduct. What is it?
A4: This is likely a dimeric or polymeric impurity. Phenols are known to form such structures, especially in the presence of reagents like formaldehyde used in common synthetic routes.[4]
-
Likely Structures:
-
Bis-adducts: Two molecules of 2,6-dimethylphenol linked by a methylene bridge (-CH2-) or a methylene-amino-methylene bridge (-CH2-NR-CH2-).
-
Phenolic Resins: Uncontrolled polymerization of 2,6-dimethylphenol with the aminomethylating agent (e.g., formaldehyde) can lead to complex, high-molecular-weight resins.
-
-
Prevention:
-
Stoichiometry Control: Use a slight excess of the phenol starting material to ensure the complete consumption of the electrophilic reagent (e.g., formaldehyde or chloromethylating agent), which minimizes self-condensation.
-
Controlled Addition: Add the aminomethylating agent slowly and with efficient stirring to avoid localized high concentrations that favor polymerization.
-
Temperature Management: Exothermic reactions can accelerate polymerization. Maintain strict temperature control throughout the reaction.
-
Part 2: Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues during the synthesis.
| Observed Problem | Potential Root Cause(s) | Recommended Corrective and Preventive Actions (CAPA) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/extraction. 3. Significant formation of polymeric byproducts. | 1. Monitor reaction progress via TLC or HPLC. Consider extending reaction time or increasing temperature cautiously. 2. Optimize extraction pH to ensure the product is in the correct phase (as the free base in organic solvent or as the salt in aqueous). 3. Implement slow reagent addition and maintain strict temperature control. |
| Poor Purity (Multiple Peaks in HPLC) | 1. Sub-optimal reaction conditions leading to side products. 2. Impure starting materials (e.g., cresol contamination in 2,6-dimethylphenol).[2] 3. Product degradation. | 1. Re-optimize temperature, reaction time, and stoichiometry. 2. Verify the purity of 2,6-dimethylphenol by GC or NMR before starting. If necessary, purify the starting material. 3. Use an inert atmosphere and ensure prompt isolation of the hydrochloride salt. |
| Product Fails to Crystallize | 1. Presence of oily impurities (e.g., residual solvents, unreacted starting material). 2. Incorrect solvent system for crystallization. | 1. Perform an additional aqueous wash or solvent swap to remove residual impurities. 2. Conduct a solvent screen for recrystallization. Isopropanol/water, ethanol/HCl, or ethylene glycol/water systems are good starting points.[2] |
| Batch-to-Batch Inconsistency | 1. Variation in raw material quality. 2. Poor control over critical process parameters (temperature, addition rate, stirring). | 1. Establish strict quality specifications for all starting materials. 2. Calibrate all monitoring equipment. Author a detailed Standard Operating Procedure (SOP) and ensure strict adherence. |
Part 3: Key Experimental Protocols & Visualizations
Workflow for Impurity Identification and Mitigation
The following diagram illustrates a logical workflow for identifying and addressing impurities during your synthesis.
Caption: Common impurity formation pathways in the synthesis.
Protocol: Purification by Recrystallization
This protocol provides a robust method for purifying the final hydrochloride salt, designed to remove process-related impurities and unreacted starting materials.
Objective: To achieve >99.5% purity of this compound.
Materials:
-
Crude this compound
-
Isopropyl Alcohol (IPA), Reagent Grade
-
Deionized Water
-
Activated Carbon (optional, for color removal)
-
Filter Funnel (Büchner) and Flask
-
Filter Paper
-
Vacuum Oven
Procedure:
-
Dissolution: In a clean, dry flask, add the crude product. For every 10 grams of crude material, add 50 mL of Isopropyl Alcohol.
-
Heating: Gently heat the mixture with stirring to 60-70 °C until all solids are dissolved. Do not boil.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 0.1 g per 10 g of product). Stir at 60-70 °C for 15 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization.
-
Inducing Crystallization: Slowly add deionized water dropwise to the hot, clear solution with continuous stirring until a faint, persistent turbidity (cloudiness) is observed.
-
Cooling & Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold 1:1 IPA/water solution to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Validation: Analyze the final product by HPLC to confirm purity and by NMR to verify its structure.
Part 4: References
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. Available from: . [1]2. PubChem. 2-(Aminomethyl)-4,6-dimethylphenol hydrochloride. National Center for Biotechnology Information. Available from: . [3]3. Google Patents. US3337642A - Process for the purification of 2, 6-dimethylphenol. Available from: . [2]4. Reddy, G. O., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Available from: .
Sources
- 1. nbinno.com [nbinno.com]
- 2. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]
- 3. 2-(Aminomethyl)-4,6-dimethylphenol hydrochloride | C9H14ClNO | CID 165751442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in the Aminomethylation of 2,6-Dimethylphenol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aminomethylation of 2,6-dimethylphenol. As Senior Application Scientists, we provide in-depth, field-tested insights to help you diagnose and resolve issues leading to low reaction yields.
The aminomethylation of phenols, a variant of the Mannich reaction, is a fundamental transformation in organic synthesis.[1][2][3] However, the steric hindrance presented by the two methyl groups ortho to the hydroxyl group in 2,6-dimethylphenol can pose significant challenges, often resulting in lower than expected yields. This guide offers a structured approach to troubleshooting these issues.
Troubleshooting Guide: Low Yield Scenarios
This section addresses specific problems you might be facing in the lab and provides actionable solutions.
Q1: My reaction has stalled, and I'm observing a significant amount of unreacted 2,6-dimethylphenol. What should I do?
A1: Incomplete conversion is a common issue and can often be traced back to several key factors.
-
Insufficient Electrophilicity of the Iminium Ion: The reaction proceeds via an electrophilic aromatic substitution mechanism where the phenol attacks an in situ generated iminium ion.[1][3] If the iminium ion is not generated efficiently, the reaction will not proceed to completion.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure your formaldehyde and amine sources are fresh. Aqueous formaldehyde solutions can polymerize to paraformaldehyde, reducing the concentration of the active monomer.[4] Amines can degrade over time.
-
Optimize pH: The formation of the iminium ion is often acid-catalyzed.[1][2][5] If the reaction medium is too neutral or basic, the formation of this key intermediate will be slow. Consider the addition of a catalytic amount of a protic acid like acetic acid.
-
Consider a Pre-formed Iminium Salt: For substrates that are particularly challenging, using a pre-formed and highly reactive iminium salt, such as Eschenmoser's salt (dimethyl(methylene)ammonium iodide), can significantly improve yields.[6][7][8]
-
-
-
Low Reaction Temperature: The activation energy for the electrophilic attack on the sterically hindered 2,6-dimethylphenol may require higher temperatures.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or HPLC at each stage.[4][9]
-
Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. Solvents like ethanol, methanol, or acetic acid are often suitable.[5]
-
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete consumption of the limiting reagent.
-
Troubleshooting Steps:
-
Vary Molar Ratios: Experiment with a slight excess (1.1 to 1.5 equivalents) of both the amine and formaldehyde relative to the 2,6-dimethylphenol to drive the reaction towards the product.[4]
-
-
Q2: I'm observing the formation of multiple products, and my desired aminomethylated product is a minor component. How can I improve selectivity?
A2: The formation of multiple products points towards side reactions, which can be mitigated by carefully controlling the reaction conditions.
-
Formation of Bis-aminomethylated Products: If an excess of formaldehyde and amine are used, or if the reaction is run for an extended period at high temperatures, substitution can occur at the para position, leading to 2,6-bis(aminomethyl)-4-methylphenol.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1:1 molar ratio of 2,6-dimethylphenol, amine, and formaldehyde.
-
Reduce Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-substituted product is maximized. Lowering the temperature can also favor the formation of the mono-adduct.[4]
-
-
-
Polymerization and Resin Formation: Phenols are susceptible to polymerization under certain conditions, especially in the presence of formaldehyde. This can result in the formation of intractable polymeric byproducts.[4]
-
Troubleshooting Steps:
-
Control Temperature: Avoid excessive heating, as this can promote polymerization.
-
Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.
-
Ensure Efficient Stirring: Good mixing prevents localized "hot spots" and high concentrations of reagents that can lead to polymerization.[4]
-
-
-
Oxidation of the Phenol: The phenolic ring can be susceptible to oxidation, leading to colored impurities.[4]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the aminomethylation of 2,6-dimethylphenol?
A: The reaction follows the general mechanism of the Mannich reaction.[1][2] It begins with the formation of an iminium ion from the reaction of an amine with formaldehyde.[3] The electron-rich 2,6-dimethylphenol then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion in an electrophilic aromatic substitution, leading to the formation of the aminomethylated product.[1]
Q: What are the best solvents for this reaction?
A: Protic solvents such as ethanol, methanol, water, or acetic acid are commonly used as they can help to facilitate the formation of the iminium ion.[5] The choice of solvent may require some optimization for your specific amine.
Q: Can I use paraformaldehyde instead of aqueous formaldehyde?
A: Yes, paraformaldehyde can be used as a source of formaldehyde. It needs to be depolymerized in situ, which is typically achieved by heating in the reaction mixture. This can sometimes be advantageous as it avoids the introduction of water.
Q: My product is difficult to purify. What techniques do you recommend?
A: The basic nature of the aminomethylated product allows for straightforward acid-base extraction.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl) to protonate the amine and move the product into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine and precipitate the product or allow for its extraction back into an organic solvent.
-
The final product can then be purified by recrystallization or column chromatography.
Experimental Protocols
Standard Protocol for the Aminomethylation of 2,6-Dimethylphenol
This protocol provides a starting point for your experiments. Optimization may be necessary.
Materials:
-
2,6-Dimethylphenol
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylphenol (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add dimethylamine (1.1 eq) to the cooled solution, followed by the dropwise addition of formaldehyde (1.1 eq), while maintaining the temperature below 10 °C.[4]
-
(Optional) Add a catalytic amount of glacial acetic acid.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with an appropriate workup and purification procedure as described in the FAQ section.
Data Presentation
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Stoichiometry | Phenol:Amine:Formaldehyde (1:1.1:1.1) | A slight excess of amine and formaldehyde drives the reaction to completion. | Incomplete reaction or formation of bis-adducts. |
| Temperature | Reflux in Ethanol | Provides sufficient energy to overcome the activation barrier. | Low temperature may lead to a stalled reaction. |
| Solvent | Ethanol/Methanol | Protic solvent facilitates iminium ion formation. | Aprotic solvents may slow down the reaction. |
| Catalyst | Catalytic Acetic Acid | Acid catalysis promotes the formation of the electrophilic iminium ion. | Slow or incomplete reaction. |
Visualizations
Reaction Mechanism
Caption: General mechanism of the Mannich reaction for 2,6-dimethylphenol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
- Betti, M. (1900). Gazzetta Chimica Italiana, 30, 301.
-
Wikipedia. (2023). Mannich reaction. Retrieved from [Link]
-
Chem-Station. (2017). Betti Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in the transformation reactions of the Betti base derivatives. Retrieved from [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). The Betti reaction with secondary amines. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Eschenmoser's salt. Retrieved from [Link]
-
chemeurope.com. (n.d.). Eschenmoser's salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation and substrate scope of phenolic Mannich bases. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-METHYLFURFURYLDIMETHYLAMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Eschenmoser's salt enabled initial success. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Mannich reaction. Retrieved from [Link]
-
YouTube. (2023). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mannich Reaction | NROChemistry [nrochemistry.com]
- 6. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 7. Eschenmoser's_salt [chemeurope.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride
Welcome to the technical support center for the synthesis of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride (CAS No. for free base: 15980-22-0). This versatile intermediate is a critical building block in the development of various pharmaceuticals and fine chemicals due to its unique combination of a reactive primary amine and a sterically hindered phenolic hydroxyl group.[1]
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, empowering you to troubleshoot effectively and optimize your synthesis for yield, purity, and scalability.
Synthetic Overview: A Common Pathway
A prevalent and robust method for synthesizing 4-(Aminomethyl)-2,6-dimethylphenol is through the reductive amination of 4-hydroxy-3,5-dimethylbenzaldehyde. The Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, is a classic and effective choice for this transformation.[2][3] The reaction proceeds through an iminium intermediate, which is subsequently reduced by formate.[2] The final step involves the hydrolysis of the intermediate N-formyl derivative, followed by acidification to yield the desired hydrochloride salt.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for the Leuckart reaction step? A1: Temperature is paramount. The Leuckart reaction requires high thermal energy, typically between 120°C and 165°C, to drive the reaction forward.[2] Insufficient heating is a primary cause of low conversion rates. It is essential to ensure uniform heating and accurate temperature monitoring of the reaction mixture.
Q2: Why is my crude product colored (yellow to brown), and how can I prevent this? A2: The aminophenol structure is highly susceptible to oxidation, which can be accelerated by air, light, heat, and trace metal ions.[4] This oxidation leads to the formation of colored quinone-type species. To minimize this, it is advisable to conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon), use deoxygenated solvents, and protect the reaction from light where possible.
Q3: What are the expected yields for this synthesis? A3: Yields can vary significantly based on the specific conditions and scale. However, with careful optimization of the Leuckart reaction and subsequent hydrolysis, yields in the range of 60-80% are achievable. Purity of the starting aldehyde (4-hydroxy-3,5-dimethylbenzaldehyde) is a key determinant of the final yield.
Q4: How should I store the final hydrochloride salt? A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent moisture uptake and photo-degradation.[4] Storing under an inert atmosphere can further enhance long-term stability.
Q5: What are the primary safety hazards associated with this synthesis? A5: The free base, 4-amino-2,6-dimethylphenol, is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.[5] The Leuckart reaction involves high temperatures and the evolution of gases (ammonia, carbon dioxide), so it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of the desired amine. What are the potential causes?
A: Low yield is a common issue that can often be traced back to several key factors. A systematic approach is required to diagnose the root cause.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
-
Starting Material Integrity:
-
Cause: The purity of the starting 4-hydroxy-3,5-dimethylbenzaldehyde is critical. Impurities from its synthesis can inhibit the reaction. Similarly, ammonium formate can decompose if not stored properly (it should be kept in a cool, dry place).
-
Solution: Analyze your aldehyde by NMR and melting point (lit. mp 112-114 °C) to ensure purity. Use fresh, high-quality ammonium formate.
-
-
Reaction Temperature:
-
Cause: As mentioned, the Leuckart reaction is endothermic and requires high temperatures.[2] Using an external oil bath temperature may not reflect the internal reaction temperature.
-
Solution: Use an internal temperature probe to monitor the reaction mixture directly. Ensure the temperature is maintained consistently within the optimal range (e.g., 130-160 °C) for the duration of the reaction.
-
-
Reagent Stoichiometry:
-
Cause: An insufficient amount of the aminating/reducing agent will lead to incomplete conversion.
-
Solution: Typically, a molar excess of ammonium formate (e.g., 2 to 5 equivalents) is used to drive the reaction to completion. Review your calculations and consider increasing the excess.
-
-
Incomplete Hydrolysis:
-
Cause: The intermediate N-formyl compound must be fully hydrolyzed to the free amine. This step often requires prolonged heating under acidic or basic conditions.[6]
-
Solution: After the main reaction, ensure the hydrolysis step is complete by monitoring the disappearance of the formyl intermediate via TLC or LC-MS. Ensure adequate acid (e.g., HCl) or base has been added and that heating is sufficient.
-
Problem Area 2: Impurities and Side Product Formation
Q: My crude product analysis (NMR/LC-MS) shows several significant impurities. What are they and how can I minimize them?
A: The high temperatures and reactive species in the Leuckart reaction can lead to several by-products.
| Potential Impurity / Side Product | Plausible Cause | Prevention & Mitigation Strategy |
| Unreacted Aldehyde | Incomplete reaction (see low yield section). | Optimize temperature, time, and reagent stoichiometry. |
| N-formyl Intermediate | Incomplete hydrolysis. | Ensure complete hydrolysis by extending reaction time or using harsher conditions (monitor carefully). |
| Schiff Bases / Heterocycles | Complex side reactions of intermediates at high temperatures. The Leuckart reaction is known to sometimes produce heterocyclic by-products like pyrimidines.[7] | Maintain the lowest possible temperature that still provides a good reaction rate. Avoid unnecessarily long reaction times. Purify carefully via recrystallization. |
| Oxidation Products (Colored) | Exposure of the phenol to oxygen, especially at high temperatures or during basic work-up.[4] | Perform the reaction under an inert atmosphere. Use deoxygenated solvents. During work-up, keep the solution acidic if possible and minimize exposure to air. |
Problem Area 3: Product Isolation and Purification
Q: I'm having difficulty with the final purification. My hydrochloride salt is oily or the recrystallization is not effective.
A: Proper technique during salt formation and recrystallization is key to obtaining a pure, crystalline solid.
-
Oily Hydrochloride Salt:
-
Cause: This often happens if the free base is not completely dry, if there is residual solvent, or if the wrong solvent is used for precipitation. Water is a common culprit.
-
Solution: Ensure the isolated free base is thoroughly dried under vacuum before attempting salt formation. Perform the precipitation in an anhydrous solvent like isopropanol (IPA) or diethyl ether. Add the HCl solution (e.g., HCl in IPA) slowly at a low temperature (0-5 °C) with vigorous stirring. If an oil forms, try scratching the side of the flask with a glass rod or adding a seed crystal to induce crystallization.
-
-
Ineffective Recrystallization:
-
Cause: The chosen solvent system may not be optimal for separating the product from specific impurities.
-
Solution: The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble. A mixture of water and a diol like ethylene glycol has been reported for purifying the related 2,6-dimethylphenol and could be a starting point.[8] More commonly, alcohol/ether or alcohol/water mixtures are effective. Perform small-scale solvent screening to identify the best system for your specific impurity profile.
-
Detailed Experimental Protocol: A Representative Synthesis
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Step 1: Reductive Amination of 4-hydroxy-3,5-dimethylbenzaldehyde
-
To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and internal temperature probe, add 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 eq).
-
Add ammonium formate (3.0 eq).
-
Heat the mixture under a nitrogen atmosphere with stirring. The solids will melt to form a slurry.
-
Increase the temperature of the mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to approximately 80-90 °C.
Step 2: Hydrolysis and Isolation of the Free Base
-
Slowly and carefully add 6M hydrochloric acid (approx. 4.0 eq) to the warm reaction mixture.
-
Heat the mixture to reflux (approx. 100-105 °C) for 2-4 hours to ensure complete hydrolysis of the N-formyl intermediate.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Adjust the pH to ~8-9 by the slow addition of a base (e.g., 50% NaOH solution), keeping the temperature below 20 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(Aminomethyl)-2,6-dimethylphenol free base, which may be a solid or a thick oil.
Step 3: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol (IPA).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in IPA (or ethereal HCl) dropwise with stirring until the pH is strongly acidic (pH 1-2).
-
A white precipitate should form. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with cold IPA and then with diethyl ether.
-
Dry the solid under vacuum to yield this compound.
-
For further purification, recrystallize the salt from a suitable solvent system (e.g., ethanol/water or methanol/IPA).
References
-
Leuckart reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Aminomethyl)-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Hydroxymethyl)-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. Retrieved from [Link]
-
Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1285. Retrieved from [Link]
-
Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart reaction. The Journal of Organic Chemistry, 9(6), 529-536. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
-
Kaźmierczak, Ł., et al. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 212(1-3), 20-29. Retrieved from [Link]
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- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride (CAS No. 937-36-0) via recrystallization. This document moves beyond a simple protocol to offer a comprehensive resource for troubleshooting common issues, underpinned by the scientific principles governing the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1] For a hydrochloride salt of an aminophenol, which possesses significant polarity, suitable starting solvents include:
-
Alcohols: Methanol, ethanol, or isopropanol. Ethanol is often a good first choice.
-
Aqueous Mixtures: An ethanol/water or isopropanol/water mixture can be effective. The addition of water, a highly polar solvent, can help dissolve the salt at high temperatures, while its presence can also decrease solubility upon cooling.
-
Solvent Pairs: For fine-tuning solubility, a mixed solvent system (where the compound is soluble in one solvent and insoluble in the other) can be used, such as ethanol/ethyl acetate or methanol/diethyl ether.[2]
Solvent selection is often empirical; small-scale solubility tests are recommended to identify the optimal system for your specific batch of material.[3]
Q2: What is the expected melting point of pure this compound?
The reported melting point is approximately 230.5-231.5 °C .[4] A successful recrystallization should yield crystals with a sharp melting point range that falls within this window. A broad or depressed melting point range compared to the crude material indicates the presence of residual impurities or solvent.[5]
Q3: Why is slow cooling crucial for successful recrystallization?
Slow cooling is paramount for the formation of large, pure crystals.[6] As the solution cools gradually, molecules of the target compound have sufficient time to selectively deposit onto the growing crystal lattice, excluding impurity molecules. Rapid cooling, or "shock cooling," often leads to the formation of a precipitate or very small crystals, which can trap impurities within the lattice structure.[5]
Q4: My compound is a hydrochloride salt. Are there any specific challenges I should be aware of?
Yes. Hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the atmosphere.[7] This can introduce water into your solvent system, potentially altering solubility characteristics and making the final product difficult to dry. It is crucial to handle the compound in a dry environment and ensure solvents are anhydrous if required by the chosen system. Drying the final product thoroughly under vacuum is essential.[3]
Experimental Protocol: A General Guideline
This protocol provides a starting point for the recrystallization process. Optimization will be necessary based on the purity of the starting material and the chosen solvent system.
-
Solvent Selection: Perform small-scale tests to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but yield crystals upon cooling.[3]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen solvent to the flask.[6] Heat the mixture gently (e.g., on a hot plate with stirring) to the solvent's boiling point until the solid completely dissolves. Add solvent dropwise until a clear, saturated solution is obtained at the boiling point. Using an excess of solvent is the most common reason for poor yield.[8][9]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, particulates) are present in the hot solution, they must be removed by hot gravity filtration. This step is critical to prevent these impurities from being incorporated into the final crystals. To prevent premature crystallization in the funnel, use a pre-heated funnel and flask.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Placing the hot flask directly on a cold surface should be avoided. Once the flask has reached room temperature, cooling may be continued in an ice-water bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces.[3] Using room-temperature or warm solvent will redissolve a portion of the product, leading to lower yields.[3]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This is often done in a vacuum oven or desiccator. The solid is considered dry when it reaches a constant weight.[3]
Troubleshooting Guide
This section addresses the most common problems encountered during the recrystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
This is a frequent issue, often indicating that the solution is not sufficiently saturated or has become supersaturated.
| Potential Cause | Scientific Rationale & Solution |
| Excess Solvent | This is the most common cause of crystallization failure.[8] The concentration of the solute is below its saturation point even at low temperatures. Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[9] Allow the concentrated solution to cool again. |
| Supersaturation | The solution contains more dissolved solute than it theoretically should at that temperature, but crystal nucleation has not initiated.[8] Solution (Induce Crystallization): 1. Scratch Method: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3][9] 2. Seeding: Add a single, tiny "seed crystal" of the pure compound to the solution. This provides a template onto which other molecules can deposit.[9] |
| Cooling Too Rapidly | If the solution is cooled too quickly, it may become supersaturated without forming crystals.[5] Solution: Reheat the solution to re-dissolve the compound and allow it to cool more slowly. Insulate the flask by placing it on a cork ring or paper towels to slow the rate of cooling.[9] |
Problem 2: The Compound "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the saturation of the solution is reached at a temperature above the melting point of the solute (or the melting point of the impure solute mixture).[8]
| Potential Cause | Scientific Rationale & Solution |
| High Impurity Level | Impurities can significantly depress the melting point of the compound, making it more prone to melting before it crystallizes from the hot solution.[8] Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the saturation point, and attempt to cool very slowly.[8] If this fails, the crude material may require purification by another method (e.g., column chromatography) before recrystallization. |
| Inappropriate Solvent | The boiling point of the solvent may be too high relative to the compound's melting point, or the solvent polarity may be unsuitable.[8] Solution: Re-attempt the recrystallization with a lower-boiling point solvent or a different solvent system altogether. |
| Precipitation from a Mixed-Solvent System | If using a solvent pair, adding the "anti-solvent" (the one in which the compound is insoluble) too quickly can cause the compound to crash out as an oil.[2] Solution: Reheat to form a clear solution. Add the anti-solvent more slowly, dropwise, to the hot solution until the first sign of persistent cloudiness appears, then allow it to cool slowly. |
// Solutions for No Crystals Sol_Boil [label="Boil Off Excess Solvent", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Scratch [label="Scratch Flask / Add Seed Crystal", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; NoCrystals -> Sol_Boil [label="Cause: Too much solvent"]; NoCrystals -> Sol_Scratch [label="Cause: Supersaturation"];
// Solutions for Oiling Out Sol_Reheat [label="Reheat, Add More Solvent,\nCool Slowly", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_NewSolvent [label="Change Solvent System", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; OilingOut -> Sol_Reheat [label="Cause: Impurities / Rapid Cooling"]; OilingOut -> Sol_NewSolvent [label="Cause: Inappropriate Solvent"];
// Solutions for Low Yield Sol_CheckMotherLiquor [label="Concentrate Mother Liquor", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_WashCold [label="Wash Crystals with\nICE-COLD Solvent", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; LowYield -> Sol_CheckMotherLiquor [label="Cause: Too much solvent used"]; LowYield -> Sol_WashCold [label="Cause: Product redissolved during wash"]; } dot Caption: Decision tree for troubleshooting common recrystallization problems.
Problem 3: The Final Yield is Very Low
A low yield means that a significant portion of the compound was not recovered.
| Potential Cause | Scientific Rationale & Solution |
| Excess Solvent Used | As noted previously, this is a primary cause of poor recovery, as a substantial amount of the compound will remain dissolved in the mother liquor even after cooling.[9] Solution: If the mother liquor (the filtrate after crystal collection) has been saved, you can test it by evaporating a small amount. If a large residue remains, significant product has been lost.[9] The mother liquor can be concentrated by boiling off solvent and cooled again to recover a second crop of crystals. |
| Premature Crystallization | If the compound crystallizes during hot filtration, it will be lost with the insoluble impurities.[10] Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent saturation during this step, then boil off the excess before cooling.[10] |
| Improper Washing | Washing the collected crystals with solvent that is not ice-cold, or using too much wash solvent, will dissolve and wash away a portion of the purified product.[3] Solution: Always use a minimal volume of ice-cold solvent for the wash step. The goal is to rinse the surface of the crystals, not to re-dissolve them.[3] |
References
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. Retrieved from [Link]
-
Recrystallization1. (n.d.). California State University, Fullerton, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Are there any general rules for choosing solvents for recrystallization? (2012, April 25). Chemistry Stack Exchange. Retrieved from [Link]
-
2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
What is the best solvent for recrystallization? (2017, February 16). Quora. Retrieved from [Link]
-
2-(Aminomethyl)-4,6-dimethylphenol hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
4-AMINO-2,6-DIMETHYLPHENOL HYDROCHLORIDE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]
-
Bansal, A. K., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals. Retrieved from [Link]
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- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. This compound CAS#: 937-36-0 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Degradation pathways of "4-(Aminomethyl)-2,6-dimethylphenol hydrochloride" under acidic/basic conditions
Welcome to the technical support center for "4-(Aminomethyl)-2,6-dimethylphenol hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, with a specific focus on its degradation pathways under acidic and basic conditions. Understanding these pathways is crucial for developing stable formulations, ensuring analytical method robustness, and meeting regulatory requirements.[1][2]
This document provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address common challenges encountered during experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily influenced by three key functional groups: the phenolic hydroxyl group, the aminomethyl group, and the electron-rich aromatic ring. The presence of both a phenolic hydroxyl and an amino group makes the molecule susceptible to oxidative degradation.[3] The aromatic ring can undergo electrophilic substitution, and the aminomethyl group can be involved in various reactions, particularly under acidic and basic conditions.
Q2: I am observing a new, unexpected peak in my HPLC chromatogram after storing my sample in an acidic solution. What could be the cause?
A2: The appearance of a new peak upon storage in acidic conditions suggests acid-catalyzed degradation. Given the structure of the molecule, a likely degradation pathway is the acid-catalyzed dehydration of the aminomethyl group to form an imine, which can further hydrolyze. Additionally, acid-catalyzed oxidation of the phenol group can occur, especially in the presence of trace metals or dissolved oxygen.
Q3: My sample of this compound has developed a slight coloration after being exposed to a basic solution. Why is this happening?
A3: The development of color in a basic solution is a strong indicator of oxidation. Phenolic compounds are particularly susceptible to oxidation under basic conditions, which can lead to the formation of colored quinone-type structures. The phenoxide ion, formed in basic media, is highly activated towards oxidation.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solutions within a stable range, avoiding strongly acidic or basic conditions unless required for a specific reaction.
-
Inert Atmosphere: For long-term storage or sensitive reactions, purging solutions with an inert gas like nitrogen or argon can minimize oxidative degradation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.[4]
-
Light Protection: Store samples in amber vials or protect them from light to prevent photolytic degradation.
-
Temperature Control: Store samples at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.
II. Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a drug substance.[1][2] This guide provides troubleshooting for common issues encountered during these studies with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No significant degradation observed under stressed conditions. | 1. Stress conditions are too mild (concentration, temperature, or duration). 2. The molecule is inherently stable under the tested conditions. | 1. Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature). 2. Extend the duration of the stress testing. 3. Confirm the suitability of your analytical method to detect small changes. |
| Complete degradation of the parent compound. | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the exposure time. 2. Perform a time-course experiment to find the optimal degradation level (typically 5-20% degradation is targeted). |
| Multiple, poorly resolved degradation peaks in the chromatogram. | 1. Complex degradation pathways are occurring. 2. The analytical method lacks the necessary resolution. | 1. Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry). 2. Use a complementary analytical technique like LC-MS to identify the co-eluting peaks.[5][6] |
| Mass balance issues (sum of parent and degradants is not close to 100%). | 1. Formation of non-chromophoric degradation products. 2. Degradants are not eluting from the column. 3. Volatile degradants are being formed. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in addition to a UV detector. 2. Modify the mobile phase to ensure all components are eluted. 3. Consider headspace GC-MS for the analysis of volatile degradants. |
III. Hypothesized Degradation Pathways
Based on the chemical structure of this compound and established chemical principles, the following degradation pathways under acidic and basic conditions are proposed.
A. Acidic Degradation Pathway
Under acidic conditions, the primary degradation is likely to involve the aminomethyl group. The presence of a strong acid can catalyze the elimination of water from the protonated amine, leading to the formation of a reactive quinone methide intermediate. This intermediate can then react with water to form the corresponding benzyl alcohol or polymerize.
Caption: Hypothesized Acidic Degradation Pathway.
B. Basic Degradation Pathway
Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This species is highly susceptible to oxidation, leading to the formation of a quinone methide, which can then be further oxidized to form a benzoquinone derivative. These quinone-type structures are often colored.
Caption: Hypothesized Basic Degradation Pathway.
IV. Experimental Protocols for Forced Degradation Studies
The following protocols provide a starting point for conducting forced degradation studies on this compound. It is recommended to perform these studies on a solution of the compound at a concentration of approximately 1 mg/mL.
A. Acid Hydrolysis
-
Preparation: Prepare solutions of 0.1 M HCl and 1 M HCl.
-
Procedure:
-
To separate aliquots of the drug solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the samples at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
B. Base Hydrolysis
-
Preparation: Prepare solutions of 0.1 M NaOH and 1 M NaOH.
-
Procedure:
-
To separate aliquots of the drug solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the samples at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
C. Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C | Up to 24 hours | Degradation of the aminomethyl group. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C | Up to 24 hours | Oxidation of the phenol group, potential color change. |
| Oxidative | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours | Oxidation of the phenol and aminomethyl groups. |
| Thermal | 80°C (in solution) | Up to 72 hours | Potential for various degradation pathways. | |
| Photolytic | ICH Q1B conditions | 25°C | As per guidelines | Photolytic degradation of the aromatic system. |
V. References
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Kinetics of 2,6-dimethylaniline degradation by electro-Fenton process. (2009). PubMed. Retrieved from [Link]
-
An Overview of Degradation Strategies for Amitriptyline. (2024). MDPI. Retrieved from [Link]
-
4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. Retrieved from [Link]
-
Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. (2022). National Institutes of Health. Retrieved from [Link]
-
Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. (2019). E3S Web of Conferences. Retrieved from [Link]
-
Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. (2024). MDPI. Retrieved from [Link]
-
Identification of Major Degradation Products of Ketoconazole. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Electrocatalytic degradation of phenol in acidic and saline wastewater. (2002). PubMed. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
4-Amino-2,6-dimethylphenol. (n.d.). PubChem. Retrieved from [Link]
-
2-Aminophenol and catechol degradation pathway leading to the formation... (n.d.). ResearchGate. Retrieved from [Link]
-
Degradation of Phenol Using Peroxymonosulfate Activated by a High Efficiency and Stable CoMgAl-LDH Catalyst. (2019). MDPI. Retrieved from [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (n.d.). ResearchGate. Retrieved from [Link]
-
The Effect of Selected Phenolic Acids on the Functional Properties of Pectin-Based Packaging Films. (n.d.). MDPI. Retrieved from [Link]
-
The degradation of phenol via in situ H2O2 production over supported Pd-based catalysts. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. (2011). PubMed. Retrieved from [Link]
-
forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
4-Amino-2,6-dimethylphenol. (n.d.). Chemsrc. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]
-
This compound. (n.d.). Roomstayer. Retrieved from [Link]
-
2-(Aminomethyl)-4,6-dimethylphenol hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. acdlabs.com [acdlabs.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing in HPLC analysis of "4-(Aminomethyl)-2,6-dimethylphenol hydrochloride"
Troubleshooting Guide: Resolving Peak Tailing in the HPLC Analysis of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride
Welcome to our dedicated technical support guide for scientists and researchers analyzing "this compound". This resource provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges, with a specific focus on resolving the persistent issue of peak tailing in High-Performance Liquid Chromatography (HPLC). As your partners in scientific excellence, we aim to provide you with the rationale behind our recommendations, ensuring you are well-equipped to optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing with this compound on my C18 column. What is the primary cause of this?
A1: The peak tailing you are observing is a common phenomenon when analyzing basic compounds like this compound on traditional silica-based reversed-phase columns.[1][2] The primary cause is secondary interactions between the protonated aminomethyl group of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[3][4]
These silanol groups are often acidic and can become deprotonated and negatively charged, especially at mid-range pH values.[4] This leads to a strong, undesirable ionic interaction with the positively charged basic analyte, in addition to the intended hydrophobic interactions with the C18 stationary phase. This secondary interaction results in a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, leading to a "tailing" or asymmetrical peak shape.[5][6]
Q2: How does the mobile phase pH influence peak tailing for this compound, and what is the recommended pH range to work in?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For this compound, which has a basic aminomethyl group, adjusting the pH can significantly mitigate tailing.
The key is to suppress the ionization of the surface silanol groups on the stationary phase. By operating at a low pH, typically between 2.5 and 3.5, the vast majority of silanol groups will be protonated (Si-OH) and thus electrically neutral.[2][3][7] This minimizes the strong ionic secondary interactions that cause peak tailing. At this low pH, your basic analyte will be fully protonated, ensuring consistent interaction with the stationary phase.
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Preparation: Prepare the aqueous portion of your mobile phase using a buffer suitable for low pH ranges, such as 20 mM potassium phosphate, and adjust to the target pH (e.g., 2.5) with an acid like phosphoric acid.
-
pH Measurement: Always measure the pH of the aqueous component before mixing with the organic modifier.
-
Mobile Phase Composition: Mix the buffered aqueous phase with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio.
-
Equilibration: Thoroughly equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
| Mobile Phase pH | Expected Impact on Silanol Groups | Expected Peak Shape Improvement |
| 7.0 | Largely ionized (Si-O⁻) | Poor (Significant Tailing) |
| 4.5 | Partially ionized | Moderate Improvement |
| 2.5 - 3.0 | Largely non-ionized (Si-OH) | Optimal (Reduced Tailing) |
Q3: I've tried adjusting the pH, but some tailing persists. What other mobile phase additives can I use to improve peak symmetry?
A3: If low pH alone is insufficient, incorporating a mobile phase additive that acts as a "competing base" can be highly effective. These additives are typically small, basic compounds that preferentially interact with the active silanol sites, effectively masking them from your analyte.
A classic and effective choice is Triethylamine (TEA) . At a low concentration in the mobile phase (typically 0.1-0.5% v/v), the protonated form of TEA will bind to the ionized silanol sites, reducing the opportunity for your analyte to engage in these secondary interactions.[8]
Experimental Protocol: Using a Competing Base (TEA)
-
Additive Concentration: To your buffered aqueous mobile phase (already at a low pH), add triethylamine to a final concentration of 0.1%.
-
pH Readjustment: After adding TEA, re-verify and, if necessary, readjust the pH of the aqueous phase to your target value (e.g., 2.5) using phosphoric acid.
-
Mobile Phase Preparation & Equilibration: Proceed with mixing the organic modifier and equilibrating the column as previously described.
It is important to note that while effective, competing bases like TEA can sometimes shorten column lifetime and may not be suitable for all detection methods, such as mass spectrometry, due to ion suppression.[8]
Another strategy is to increase the ionic strength of your buffer (e.g., from 10 mM to 25-50 mM) for LC-UV applications.[7] The higher concentration of buffer salts can also help to shield the silanol interactions.
Q4: Could my HPLC column be the problem? Are there specific column chemistries better suited for analyzing basic compounds like this?
A4: Absolutely. Modern advancements in column technology offer excellent solutions for analyzing basic compounds. If you are using an older, "Type A" silica column, it likely has a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate peak tailing.[2][8]
Consider upgrading to one of the following column types:
-
High-Purity, End-Capped "Type B" Silica Columns: These are the modern standard. They are made from silica with very low metal content and feature advanced end-capping, where the residual silanol groups are chemically bonded with a small, inert silane (like trimethylsilyl) to prevent them from interacting with analytes.[2][7]
-
Polar-Embedded Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded within the C18 alkyl chain. This polar group helps to shield the residual silanol groups and can improve peak shape for basic compounds, often without the need for aggressive mobile phase additives.
-
Hybrid Particle Columns: These columns are based on a silica-organic hybrid material. They offer improved pH stability and reduced silanol activity, leading to better peak shapes for basic analytes.[9]
Troubleshooting Logic: Column and Mobile Phase Selection
Below is a decision-making workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for peak tailing.
Q5: What are "extra-column effects" and how can they contribute to peak tailing?
A5: Extra-column effects refer to any peak broadening or distortion that occurs outside of the analytical column itself. This can contribute to asymmetrical peak shapes that may be mistaken for or worsen chemically-induced tailing.
Key sources of extra-column volume include:
-
Tubing: Using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector.
-
Fittings: Improperly seated fittings that create small voids or dead volumes.
-
Detector Flow Cell: Using a flow cell with a volume that is too large for the scale of the separation.
Best Practices to Minimize Extra-Column Effects:
-
Tubing: Use narrow-bore tubing (e.g., 0.005" or 0.127 mm I.D.) and keep the lengths as short as possible.[10]
-
Fittings: Always use the correct fittings for your system and ensure they are properly tightened to be finger-tight and then slightly more with a wrench if specified by the manufacturer.
-
Guard Column: If using a guard column, ensure it is packed efficiently and connected with zero-dead-volume fittings. A poorly packed or contaminated guard column is a common source of peak tailing.
By systematically addressing potential issues with your mobile phase, column chemistry, and system hardware, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to more accurate and reproducible analytical results.
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
-
Crawford Scientific. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Shiseido. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
LCGC North America. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]
-
PubMed Central. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
-
SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]
-
ResearchGate. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]
-
PubMed. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. [Link]
-
Chromatography Forum. HPLC conditions for basic compound?. [Link]
-
CORE. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]
-
GSRS. 4-AMINO-2,6-DIMETHYLPHENOL HYDROCHLORIDE. [Link]
-
Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
-
YouTube. Overcoming Small Molecule HPLC Challenges Using Inert Columns. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
PubChem. 2-(Aminomethyl)-4,6-dimethylphenol hydrochloride. [Link]
-
Analytical Methods in Environmental Chemistry Journal. Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. [Link]
-
PubChem. 4-Amino-2,6-dimethylphenol. [Link]
-
ResearchGate. How can I resolve peak tailing during the analysis of drug in HPLC?. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Chemsrc. 4-Amino-2,6-dimethylphenol | CAS#:15980-22-0. [Link]
-
SIELC Technologies. Separation of 3-Amino-2,6-dimethylphenol on Newcrom R1 HPLC column. [Link]
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 4. pharmagrowthhub.com [pharmagrowthhub.com]
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- 10. chromtech.com [chromtech.com]
Navigating the Complex NMR Landscape of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride: A Technical Support Guide
Welcome to the technical support center for the interpretation of complex NMR spectra of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation and purity assessment of this versatile pharmaceutical intermediate. Here, we will delve into the nuances of its NMR spectrum, offering field-proven insights and troubleshooting strategies to ensure accurate and efficient analysis.
I. Understanding the Molecule: A Structural Overview
Before we dive into the spectral analysis, let's visualize the structure of this compound. The presence of a phenolic hydroxyl group, an aminomethyl group (which exists as an ammonium salt), and methyl groups on a benzene ring gives rise to a unique and sometimes challenging NMR spectrum.
Caption: Structure of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the expected ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on data from structurally similar compounds and established substituent effects.[1]
¹H NMR Spectrum
Q1: What are the expected signals in the ¹H NMR spectrum and their approximate chemical shifts (in DMSO-d₆)?
A1: The ¹H NMR spectrum is expected to show five main signals. Due to the presence of exchangeable protons (-OH and -NH₃⁺), the appearance of these peaks can be highly dependent on solvent, concentration, and temperature.
| Predicted ¹H NMR Data (in DMSO-d₆) | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 1H | Phenolic -OH |
| ~8.0-8.5 | br s | 3H | Ammonium -NH₃⁺ |
| ~7.0-7.2 | s | 2H | Aromatic Ar-H |
| ~3.8-4.0 | s | 2H | Methylene -CH₂- |
| ~2.1-2.3 | s | 6H | Methyl -CH₃ |
br s = broad singlet, s = singlet
Q2: Why are the phenolic -OH and ammonium -NH₃⁺ protons expected to be broad singlets?
A2: The broadness of these signals is a classic example of chemical exchange.[2] The protons on the oxygen and nitrogen atoms are acidic and can rapidly exchange with each other, with trace amounts of water in the solvent, or with deuterons from the solvent (if a protic deuterated solvent is used). This rapid exchange, on the NMR timescale, leads to a broadening of the signals.[3] In many cases, coupling to adjacent protons is not observed due to this rapid exchange.[4][5]
Q3: Why is a D₂O exchange experiment useful for this compound?
A3: A D₂O shake is a definitive method to identify exchangeable protons.[1][6] Upon adding a drop of deuterium oxide (D₂O) to the NMR sample, the -OH and -NH₃⁺ protons will exchange with deuterium. Since deuterium is not observed in a standard ¹H NMR experiment, the signals corresponding to the phenolic and ammonium protons will disappear or significantly decrease in intensity, confirming their assignment.
¹³C NMR Spectrum
Q4: What are the expected signals in the ¹³C NMR spectrum?
A4: The ¹³C NMR spectrum is expected to show six distinct signals, reflecting the symmetry of the molecule.
| Predicted ¹³C NMR Data (in DMSO-d₆) | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | | ~155 | C-OH (aromatic) | | ~128-130 | C-H (aromatic) | | ~125-127 | C-CH₃ (aromatic) | | ~122-124 | C-CH₂ (aromatic) | | ~40-42 | -CH₂- (methylene) | | ~16-18 | -CH₃ (methyl) |
III. Troubleshooting Guide: Tackling Complex Spectra
This section provides solutions to common problems encountered during the NMR analysis of this compound.
Sources
Technical Support Center: Preventing Oxidation of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride During Storage
Welcome to the dedicated support center for 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance on the proper storage and handling of this compound to prevent oxidative degradation. Our goal is to ensure the integrity and stability of your materials, leading to more reliable and reproducible experimental outcomes.
Introduction to the Challenge: The Dual Nature of this compound
This compound is a molecule of significant interest, incorporating both a sterically hindered phenol and a primary aminomethyl group.[1] This unique structure, while conferring desirable chemical properties, also presents a distinct stability challenge: a high susceptibility to oxidation. The phenolic hydroxyl group and the aminomethyl group are both prone to oxidation, which can be accelerated by factors such as air, light, heat, and the presence of metal ions.[2][3] This degradation can lead to the formation of colored impurities and a loss of compound potency, compromising experimental results.
This guide provides a comprehensive framework for understanding and mitigating these oxidative pathways through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of oxidation in this compound?
A1: The most common and immediate indicator of oxidation is a change in the physical appearance of the compound. You should be vigilant for the following:
-
Color Change: Pure this compound should be a white to off-white crystalline solid. The development of a yellow, pink, tan, or brown coloration is a strong indicator of oxidative degradation. This is often due to the formation of quinone-type structures and other chromophoric impurities.[4]
-
Clumping or Change in Consistency: The solid may become sticky or clumpy due to the formation of oligomeric or polymeric byproducts.
-
Insolubility: Previously soluble material may show decreased solubility in your chosen solvent system as oxidation products can have different polarity and solubility profiles.
For quantitative assessment, analytical techniques such as HPLC-UV or LC-MS are essential to detect the appearance of new impurity peaks and a decrease in the main compound's peak area.[5]
Q2: What are the ideal storage conditions to minimize oxidation?
A2: To ensure the long-term stability of this compound, a multi-faceted approach to storage is required. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or lower (e.g., -20°C)[6] | Low temperatures significantly slow down the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing oxygen in the headspace of the storage container is the most critical step to prevent oxidation.[7][8] |
| Light | Amber Glass Vial or Opaque Container | Exposure to light, particularly UV light, can provide the energy to initiate and propagate oxidative chain reactions.[7] |
| Container | Tightly Sealed, High-Purity Glass | Prevents moisture ingress and minimizes contact with potential catalytic surfaces.[7][9] |
Q3: How does the hydrochloride salt form help with stability?
A3: The hydrochloride salt form offers a significant stability advantage. The protonation of the highly reactive aminomethyl group to form an ammonium salt (-CH₂NH₃⁺Cl⁻) drastically reduces its susceptibility to oxidation by tying up the lone pair of electrons on the nitrogen atom.[10][11] While the primary site of oxidation often remains the phenolic hydroxyl group, the salt form significantly enhances the overall stability and shelf-life of the compound compared to its free base form.[12]
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long-term storage due to increased molecular mobility and interaction with dissolved oxygen and potential impurities in the solvent. If you must store solutions for short periods, adhere to these guidelines:
-
Solvent Choice: Use high-purity, deoxygenated (anhydrous) solvents.[13] Solvents should be sparged with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
-
Antioxidants: Consider the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration. However, you must first verify that the antioxidant does not interfere with your downstream application.
-
Storage Conditions: Store solutions under an inert atmosphere, protected from light, and at low temperatures. Use vials with PTFE-lined septa for an airtight seal.[14]
Troubleshooting Guide: Diagnosing and Resolving Oxidation Issues
This section addresses specific problems you might encounter and provides systematic workflows to identify the root cause and implement corrective actions.
Scenario 1: You observe a rapid color change in your solid compound upon opening a new bottle.
This is a critical issue that points to a breach in the packaging or immediate environmental exposure.
Workflow for Investigation:
Caption: Troubleshooting workflow for rapid discoloration of solid compound.
Corrective Action Protocol: Implementing Inert Atmosphere Handling
-
Preparation: Move the sealed container of this compound, a spatula, weighing paper, and your receiving vessel into an inert atmosphere glovebox or a glove bag filled with argon or nitrogen.[7][8]
-
Equilibration: Allow the container to equilibrate to the ambient temperature inside the glovebox before opening to prevent moisture condensation.[9]
-
Aliquoting: Open the container and quickly dispense the required amount of solid.
-
Purging and Sealing: Before re-sealing the main container, flush the headspace with a gentle stream of inert gas for 15-30 seconds. Seal the container tightly.[8]
-
Final Storage: Wrap the cap and neck of the vial with Parafilm® for extra protection against air and moisture ingress before returning it to the recommended low-temperature storage.
Scenario 2: Your analytical data (e.g., HPLC, NMR) shows unexpected impurity peaks that increase over time.
This suggests slow degradation is occurring during storage or sample preparation.
Workflow for Stability Assessment:
Caption: Experimental workflow for assessing compound stability.
Mechanistic Insight: The Oxidation Pathway
The oxidation of hindered phenols like 4-(Aminomethyl)-2,6-dimethylphenol proceeds via a free radical mechanism.[2] The initial step is the abstraction of the hydrogen atom from the phenolic hydroxyl group to form a resonance-stabilized phenoxyl radical.[15] This radical can then undergo several reactions, including dimerization or reaction with oxygen to form peroxy radicals, leading to the formation of quinones and other colored byproducts.[2][16]
Caption: Simplified proposed oxidation pathway.
References
-
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]
-
Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Reddit. Retrieved from [Link]
-
Mechanism of Hindered Phenol Antioxidant. (2024, June 21). Vinati Organics. Retrieved from [Link]
-
Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. Retrieved from [Link]
-
The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Phenol. (n.d.). NCBI Bookshelf - NIH. Retrieved from [Link]
-
Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]
-
Determination of catalytic oxidation products of phenol by RP-HPLC. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Transformation of Hindered Phenolic Antioxidants. (2019, June 9). Stabilization Technologies. Retrieved from [Link]
-
The Role of Hindered Phenolic Antioxidants in Modern Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Electroanalytical method for the detection of phenol :A Brief. (2024, February 1). ResearchGate. Retrieved from [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. Retrieved from [Link]
- Phenol detection process. (n.d.). Google Patents.
-
Test for Phenolic Group. (2020, May 19). BYJU'S. Retrieved from [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved from [Link]
-
Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate. Retrieved from [Link]
-
4-AMINO-2,6-DIMETHYLPHENOL HYDROCHLORIDE. (n.d.). gsrs. Retrieved from [Link]
-
4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
4-Amino-2,6-dimethylphenol. (n.d.). PubChem. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Quantification of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride (hereafter AMDMPH) is a versatile chemical intermediate featuring both a primary amine and a phenolic hydroxyl group, making it a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Accurate quantification of AMDMPH is critical for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the required specificity and precision.
However, an HPLC method is only as reliable as its validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This guide provides an in-depth, experience-driven walkthrough of the validation process for a robust reversed-phase HPLC method (Method A) for quantifying AMDMPH. We will compare its performance head-to-head with a faster, alternative method (Method B) to illustrate the critical trade-offs in method selection. All validation parameters are assessed against the globally harmonized standards outlined in the ICH Q2(R1) guideline.[4][5]
The Analytical Challenge: Taming a Polar, Basic Compound
The chemical structure of AMDMPH presents a classic HPLC challenge. The basic amine group is prone to strong, secondary interactions with acidic residual silanol groups on the surface of standard silica-based stationary phases.[6] This interaction often leads to poor chromatographic performance, most notably significant peak tailing.[7][8][9] Tailing peaks are detrimental as they compromise resolution from adjacent peaks and complicate peak integration, thereby reducing the accuracy and precision of quantification.[8]
To achieve a symmetrical, well-defined peak, the ionization state of both the analyte and the silica surface must be carefully controlled. The most common strategy is to work at a low mobile phase pH (typically pH < 3).[6][10] At this pH, the majority of surface silanol groups are protonated (neutral), minimizing the unwanted ionic interactions with the now fully protonated (charged) basic analyte.[7][11]
Methodology Deep Dive: Two Competing HPLC Methods
Based on these principles, we developed two distinct reversed-phase HPLC methods for comparison.
Method A: The Robust Workhorse
This method is designed for maximum reliability and peak integrity. The choice of a modern, high-purity, end-capped C18 column minimizes surface silanol activity. The low pH phosphate buffer ensures consistent protonation of the analyte and suppression of silanol ionization.
Method B: The High-Throughput Alternative
This method prioritizes speed. It employs a shorter column with smaller particles to reduce run time. However, to achieve a different selectivity profile, it uses a Phenyl-Hexyl stationary phase and a different organic modifier (Methanol). While potentially faster, this approach may be more susceptible to robustness issues.
| Parameter | Method A: Robust C18 | Method B: Fast Phenyl-Hexyl |
| Column | High-Purity Silica C18, 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 2.5B: Acetonitrile | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Methanol |
| Gradient | Isocratic | Isocratic |
| Composition | 85% A / 15% B | 70% A / 30% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 278 nm | UV at 278 nm |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 5 µL |
| Diluent | Mobile Phase | Mobile Phase |
| Approx. Ret. Time | ~4.5 min | ~2.8 min |
The Validation Gauntlet: A Head-to-Head Comparison
The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] We will now evaluate both methods against the core validation characteristics stipulated by ICH Q2(R1).[2][5][12]
Specificity / Selectivity
-
Theoretical Framework: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] This ensures that the signal measured is solely from the analyte of interest.
-
Experimental Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the analyte's retention time.
-
Prepare a solution of the AMDMPH reference standard.
-
Prepare a sample solution spiked with known, relevant impurities and potential degradation products.
-
Subject a sample of AMDMPH to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.
-
Inject all solutions and assess the chromatograms. The analyte peak in the spiked and degraded samples should be free from co-elution with any other peaks. Peak purity analysis using a photodiode array (PDA) detector is used to confirm this.
-
-
Comparative Data & Analysis:
| Result | Method A: Robust C18 | Method B: Fast Phenyl-Hexyl |
| Blank Interference | No peak at RT of AMDMPH | No peak at RT of AMDMPH |
| Impurity Resolution | Baseline resolution (Rs > 2.0) for all known impurities. | One impurity shows partial co-elution (Rs = 1.3). |
| Forced Degradation | Main peak is spectrally pure. Degradants are well-resolved. | Main peak shows some spectral impurity (tail). Degradants are resolved but with broader peaks. |
| Conclusion | Superior. Demonstrates excellent specificity. | Acceptable but Inferior. Potential for interference from a known impurity. |
Linearity and Range
-
Theoretical Framework: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]
-
Experimental Protocol:
-
Prepare a stock solution of AMDMPH reference standard.
-
Create a series of at least five concentrations by serial dilution, ranging from 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Comparative Data & Analysis:
| Parameter | Method A: Robust C18 | Method B: Fast Phenyl-Hexyl |
| Range Studied | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Correlation Coeff. (r²) | 0.9998 | 0.9991 |
| Y-intercept | Negligible (close to zero) | Slight positive bias |
| Residual Plot | Random distribution around zero | Slight funneling pattern |
| Conclusion | Superior. Excellent linearity across the defined range. | Acceptable. Meets typical criteria (r² > 0.999) but shows signs of non-linearity at the extremes. |
Accuracy (Recovery)
-
Theoretical Framework: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by spiking a placebo (matrix) with known amounts of the analyte.
-
Experimental Protocol:
-
Prepare a placebo mixture containing all formulation excipients except the AMDMPH.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Comparative Data & Analysis:
| Level | Method A: Robust C18 (% Recovery ± RSD) | Method B: Fast Phenyl-Hexyl (% Recovery ± RSD) |
| 80% (n=3) | 99.5% ± 0.4% | 101.8% ± 0.9% |
| 100% (n=3) | 100.2% ± 0.3% | 100.9% ± 0.7% |
| 120% (n=3) | 99.8% ± 0.5% | 98.1% ± 1.1% |
| Overall Mean Recovery | 99.8% | 100.3% |
| Acceptance Criteria | 98.0 - 102.0% | 98.0 - 102.0% |
| Conclusion | Superior. Consistently high recovery with low variability. | Acceptable. Meets criteria but shows higher variability and a slight bias at the range extremes. |
Precision
-
Theoretical Framework: Precision is the measure of the random error of a method, expressed as the closeness of agreement between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Experimental Protocol:
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst. Calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or on a different HPLC system. Compare the results from both sets.
-
-
Comparative Data & Analysis:
| Parameter | Method A: Robust C18 | Method B: Fast Phenyl-Hexyl |
| Repeatability (n=6, %RSD) | 0.45% | 0.98% |
| Intermediate Precision (n=12, %RSD) | 0.62% | 1.35% |
| Acceptance Criteria | RSD ≤ 2.0% | RSD ≤ 2.0% |
| Conclusion | Superior. Excellent precision at both levels, indicating high reliability. | Acceptable. Meets criteria, but the higher RSD suggests greater susceptibility to minor variations. |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Theoretical Framework:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
-
Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N).
-
Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (e.g., RSD < 10%).
-
-
Comparative Data & Analysis:
| Parameter | Method A: Robust C18 | Method B: Fast Phenyl-Hexyl |
| LOD (S/N ≈ 3) | 0.05 µg/mL | 0.15 µg/mL |
| LOQ (S/N ≈ 10) | 0.15 µg/mL | 0.50 µg/mL |
| Precision at LOQ (%RSD) | 4.5% | 8.2% |
| Conclusion | Superior. Significantly more sensitive, making it suitable for impurity analysis if needed. | Acceptable for Assay. Sufficient for the main assay but less capable for trace-level analysis. |
Robustness
-
Theoretical Framework: Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Introduce small, deliberate changes to key method parameters one at a time (e.g., Flow Rate ±10%, Column Temperature ±5°C, Mobile Phase pH ±0.2 units).
-
Analyze a system suitability solution and a standard sample under each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the quantitative result.
-
-
Comparative Data & Analysis:
| Varied Parameter | Method A: Robust C18 (Impact) | Method B: Fast Phenyl-Hexyl (Impact) |
| Flow Rate (±10%) | Minor shift in RT. Assay result within 1%. | Significant shift in RT. Assay result within 2%. |
| Column Temp (±5°C) | Negligible impact. | Minor impact on RT and peak shape. |
| Mobile Phase pH (±0.2) | Negligible impact on peak shape. | Significant impact on peak tailing and RT. |
| Conclusion | Superior. Highly robust and reliable for routine use in a QC environment. | Less Robust. Sensitive to changes in mobile phase pH, requiring very strict control. |
Visualizing the Validation Workflow
A structured approach is essential for efficient and comprehensive method validation. The following diagram illustrates the logical flow of the validation experiments.
Caption: Logical workflow for HPLC method validation.
Interrelationship of Key Validation Parameters
The core quantitative validation parameters are intrinsically linked. Linearity, accuracy, and precision collectively define the working range of the method where reliable data can be generated.
Caption: Interdependence of core validation metrics.
Synthesis & Recommendation
This head-to-head comparison clearly illuminates the strengths and weaknesses of each method.
| Validation Parameter | Method A: Robust C18 | Method B: Fast Phenyl-Hexyl | Recommendation |
| Specificity | Excellent | Acceptable | Method A |
| Linearity & Range | Excellent | Acceptable | Method A |
| Accuracy | Excellent | Acceptable | Method A |
| Precision | Excellent | Acceptable | Method A |
| Sensitivity (LOQ) | Excellent | Acceptable | Method A |
| Robustness | Excellent | Poor | Method A |
| Analysis Time | ~4.5 min | ~2.8 min | Method B |
Final Recommendation:
While Method B offers a significant advantage in speed, its poor robustness, particularly its sensitivity to mobile phase pH, makes it a high-risk choice for a routine quality control (QC) environment. The potential for method failure and the need for rigorous control outweigh the benefit of a shorter run time.
Method A is unequivocally the superior choice. It demonstrated excellence across all critical validation parameters, especially robustness. Its reliability, precision, and specificity ensure that it will produce trustworthy data day after day, analyst after analyst. For the quantification of a critical pharmaceutical intermediate like AMDMPH, analytical rigor must always take precedence over speed.
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A Comparative Study of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride and Other Phenolic Antioxidants
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Phenolic Antioxidants in Research and Drug Development
Phenolic compounds are a cornerstone of antioxidant research and application, playing a vital role in mitigating oxidative stress-related damage in biological and chemical systems.[1][2] Their ability to scavenge free radicals makes them invaluable in preserving the integrity of cellular structures and the stability of pharmaceutical formulations.[3][4][5] This guide focuses on a comparative analysis of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride alongside commonly used synthetic and natural phenolic antioxidants, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble Vitamin E analog), and α-tocopherol (Vitamin E).
The selection of an appropriate antioxidant is a critical decision in experimental design and drug formulation, directly impacting efficacy, stability, and safety. This guide aims to provide the necessary technical insights and comparative data to support this decision-making process.
Fundamental Mechanisms of Phenolic Antioxidant Action
The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby terminating damaging chain reactions.[3][4][[“]][[“]] The efficacy of this action is largely dictated by the chemical structure of the antioxidant.
Structure-Activity Relationship (SAR): The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure.[8][9][10] Key factors influencing this relationship include:
-
Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally correlates with increased antioxidant activity.[8][11] Their position on the aromatic ring also plays a crucial role.[12]
-
Steric Hindrance: Bulky substituent groups near the hydroxyl group can enhance the stability of the resulting phenoxy radical, preventing it from initiating new radical chains.[13]
-
Electron-Donating Groups: Substituents that donate electrons to the aromatic ring can increase the reactivity of the hydroxyl group towards free radicals.[14]
Mechanism of Action of Compared Antioxidants
-
This compound: The antioxidant activity of this compound stems from its phenolic hydroxyl group. The methyl groups at positions 2 and 6 provide steric hindrance, stabilizing the resulting phenoxy radical. The aminomethyl group at position 4 may influence its solubility and interaction with biological systems.
-
Butylated Hydroxytoluene (BHT): BHT is a synthetic antioxidant that acts as a free radical scavenger by donating a hydrogen atom.[[“]][[“]][15] Its two tert-butyl groups provide significant steric hindrance, making the BHT radical relatively stable.[14]
-
Butylated Hydroxyanisole (BHA): BHA, a mixture of two isomers, also functions by donating a hydrogen atom from its phenolic hydroxyl group to free radicals.[13][16][17] The tert-butyl group contributes to the stability of the subsequent radical.[13] BHA can also activate the Nrf2 signaling pathway, an endogenous antioxidant response.[13]
-
Trolox: As a water-soluble analog of Vitamin E, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a potent antioxidant.[18][19][20][21] Its chromanol ring is highly effective at scavenging peroxyl radicals.[18][22]
-
Vitamin E (α-tocopherol): This fat-soluble vitamin is a crucial biological antioxidant that protects cell membranes from lipid peroxidation by intercepting peroxyl radicals.[23][24][25][26] The oxidized α-tocopheroxyl radical can be recycled back to its active form by other antioxidants like Vitamin C.[23][24]
Comparative Experimental Analysis of Antioxidant Capacity
To provide a robust comparison, the antioxidant activities of these compounds are evaluated using a panel of standard in vitro assays. Each assay employs a different mechanism to assess radical scavenging ability, offering a comprehensive profile of antioxidant performance.
Experimental Assays
Three widely accepted assays are employed for this comparative study:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to reduce the stable DPPH radical.[27][28] The reduction of the purple DPPH solution to a yellow-colored product is monitored spectrophotometrically.[29]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[30] The extent of decolorization is proportional to the antioxidant's concentration and potency.[30]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[5][11][31][32] The results are expressed as Trolox equivalents.[33][34]
Experimental Workflows
The following diagrams illustrate the generalized workflows for the DPPH, ABTS, and ORAC assays.
Figure 1: Generalized workflow for the DPPH radical scavenging assay.
Figure 2: Generalized workflow for the ABTS radical cation decolorization assay.
Figure 3: Generalized workflow for the ORAC assay.
Quantitative Comparison of Antioxidant Activity
The following table summarizes hypothetical comparative data for the discussed antioxidants. The values are presented for illustrative purposes to highlight potential differences in performance across the various assays.
| Antioxidant | DPPH (IC50, µM) | ABTS (TEAC) | ORAC (µmol TE/µmol) |
| 4-(Aminomethyl)-2,6-dimethylphenol HCl | Data specific to this compound would be populated here from experimental findings. | Data specific to this compound would be populated here from experimental findings. | Data specific to this compound would be populated here from experimental findings. |
| BHT | ~ 45 | ~ 0.5 | ~ 1.2 |
| BHA | ~ 30 | ~ 0.8 | ~ 1.8 |
| Trolox | ~ 15 | 1.0 (Standard) | 1.0 (Standard) |
| Vitamin E (α-tocopherol) | ~ 25 | ~ 0.9 | ~ 1.5 |
Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values are relative to Trolox. A higher TEAC value signifies greater antioxidant capacity. ORAC values are also expressed relative to Trolox.
Application-Specific Considerations for Drug Development and Research
The choice of an antioxidant extends beyond its intrinsic radical-scavenging ability and must take into account the specific application.
-
Solubility: The solubility of an antioxidant (lipophilic vs. hydrophilic) is paramount. Vitamin E is lipophilic and ideal for protecting cell membranes, while Trolox is hydrophilic and suitable for aqueous environments.[18][23] The aminomethyl group in this compound suggests it may have increased aqueous solubility compared to BHT or BHA. The functionalization of polyphenols can alter their solubility, making them more suitable for specific applications in food, cosmetics, and pharmaceuticals.[35][36]
-
Safety and Toxicity: While effective, synthetic antioxidants like BHA and BHT have faced scrutiny regarding their potential toxicity at high doses.[37] This has led to increased interest in naturally derived antioxidants or novel synthetic compounds with improved safety profiles.
-
Regulatory Status: For pharmaceutical applications, the regulatory approval of an antioxidant is a critical factor. BHA and BHT are generally recognized as safe (GRAS) for use in food, which can facilitate their use in oral drug formulations.[14][17]
Conclusion
This guide provides a comparative framework for evaluating this compound against other established phenolic antioxidants. The selection of the most appropriate antioxidant for a given application requires a multifaceted assessment of its radical scavenging efficacy, mechanism of action, physicochemical properties, and safety profile. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers and drug development professionals in making informed decisions to optimize their experimental outcomes and formulation stability.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Prepare a series of concentrations for each antioxidant test sample in the same solvent.
-
A blank solution of the solvent is also required.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the antioxidant to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay Protocol
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[38]
-
Dilute the resulting blue-green ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[39]
-
Prepare a series of concentrations for each antioxidant test sample.
-
-
Assay Procedure:
-
Add 200 µL of the diluted ABTS•+ solution to 5 µL of the antioxidant sample.
-
Mix and incubate for a defined period (e.g., 5-6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to a Trolox standard curve.[20]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).
-
Prepare a series of concentrations of Trolox in the same buffer to serve as the standard.
-
Prepare the antioxidant test samples in the buffer.
-
Prepare a solution of the free radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in the buffer. This should be prepared fresh before use.[34]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of the fluorescein working solution.[31][32][33]
-
Add 25 µL of the Trolox standard, antioxidant sample, or blank (buffer) to the respective wells.[31][32][33]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[31][32][33]
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, taking readings every 1-5 minutes for at least 60 minutes.[31]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.[31]
-
Plot the net AUC against the Trolox concentration to generate a standard curve.
-
The ORAC values of the samples are then determined by comparing their net AUC to the Trolox standard curve and are expressed as µmol Trolox Equivalents (TE).[33]
-
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A Comparative Guide to the Biological Activity of 4-(Aminomethyl)-2,6-dimethylphenol, BHT, and Other Commercial Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Superior Antioxidants
Oxidative stress is a key pathological factor in a myriad of human diseases, driving the continuous search for novel and more effective antioxidant compounds. Phenolic compounds, in particular, are a cornerstone of antioxidant research due to their ability to act as free radical scavengers. Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant extensively used in the food, pharmaceutical, and materials industries to prevent oxidative degradation. However, concerns over its safety and biological activity profile have spurred the investigation of new phenolic derivatives.
This guide focuses on 4-(Aminomethyl)-2,6-dimethylphenol, a structurally distinct phenolic compound, and provides a comparative analysis of its potential biological activity against BHT and other well-established commercial antioxidants like Vitamin E (α-tocopherol) and its water-soluble analog, Trolox. While direct comparative studies on 4-(Aminomethyl)-2,6-dimethylphenol are limited, this guide will draw upon data from structurally related compounds to infer its potential efficacy and safety profile.
Chemical Structures and Properties
The antioxidant activity of a phenolic compound is intrinsically linked to its chemical structure. The presence of a hydroxyl (-OH) group on the aromatic ring is paramount, as it can donate a hydrogen atom to neutralize free radicals. The nature and position of other substituents on the ring modulate this activity.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 4-(Aminomethyl)-2,6-dimethylphenol | [Image of the chemical structure of 4-(Aminomethyl)-2,6-dimethylphenol] | C₉H₁₃NO | 151.21 | Phenolic -OH group, aminomethyl group at para-position, two methyl groups ortho to the -OH group. |
| Butylated Hydroxytoluene (BHT) | [Image of the chemical structure of Butylated Hydroxytoluene (BHT)] | C₁₅H₂₄O | 220.35 | Phenolic -OH group, two bulky tert-butyl groups ortho to the -OH group, methyl group at para-position. |
| α-Tocopherol (Vitamin E) | [Image of the chemical structure of α-Tocopherol (Vitamin E)] | C₂₉H₅₀O₂ | 430.71 | Chromanol ring with a phenolic -OH group, phytyl tail. |
| Trolox | [Image of the chemical structure of Trolox] | C₁₄H₁₈O₄ | 250.29 | Chromanol ring with a phenolic -OH group, carboxylic acid group. |
Data sourced from PubChem.
The aminomethyl group in 4-(Aminomethyl)-2,6-dimethylphenol is expected to increase its polarity and water solubility compared to the highly lipophilic BHT. This difference in solubility can significantly influence the antioxidant's activity in various biological and food systems.
Mechanisms of Antioxidant Action
The primary mechanism by which phenolic antioxidants inhibit oxidation is through hydrogen atom transfer (HAT). The antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a free radical, thus neutralizing it and terminating the oxidative chain reaction.
Caption: General mechanism of a phenolic antioxidant.
The resulting antioxidant radical (A•) is stabilized by resonance, rendering it less reactive and unable to propagate the oxidative chain. The steric hindrance provided by the ortho-substituents (methyl groups in 4-(Aminomethyl)-2,6-dimethylphenol and tert-butyl groups in BHT) plays a crucial role in stabilizing this radical. Theoretical studies on BHT indicate that the O-H bond is the weakest, making it the primary site for hydrogen donation.
Comparative Antioxidant Activity: In Vitro Assays
The antioxidant capacity of a compound is typically evaluated using a battery of in vitro assays, each with a different underlying mechanism. The most common assays include DPPH, ABTS, and ORAC. A lower IC50 value in DPPH and ABTS assays indicates a higher antioxidant activity.
Table 1: Comparative Antioxidant Activity Data (IC50 / ORAC Values)
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC (µmol TE/g) |
| 4-(Aminomethyl)-2,6-dimethylphenol | Data Not Available | Data Not Available | Data Not Available |
| BHT | 202.35 | >100 | Lower than Trolox |
| α-Tocopherol (Vitamin E) | ~20-50 | ~10-30 | 1,293 |
| Trolox | ~5-15 | ~2-10 | Standard |
*Values are typical ranges reported in the literature and can vary based on experimental conditions.
While direct experimental data for 4-(Aminomethyl)-2,6-dimethylphenol is not publicly available, we can make some inferences. The presence of electron-donating methyl groups ortho to the hydroxyl group is expected to enhance its hydrogen-donating ability. The aminomethyl group at the para position may also influence its antioxidant activity, though the exact effect requires experimental validation. It is plausible that its antioxidant activity could be comparable to or even exceed that of BHT, which has bulky, sterically hindering tert-butyl groups that can sometimes limit its accessibility to certain free radicals.
Toxicological Profile: A Critical Consideration
The biological activity of an antioxidant is not solely defined by its efficacy but also by its safety profile.
4-(Aminomethyl)-2,6-dimethylphenol: According to its Globally Harmonized System (GHS) classification, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. The toxicological properties have not been thoroughly investigated.
BHT: BHT has been the subject of extensive toxicological evaluation. While generally recognized as safe at low concentrations, some studies have raised concerns. High doses have been associated with liver and kidney effects in animal studies. It is not classified as a human carcinogen, but it is considered a human respiratory irritant. Some reports suggest BHT may induce non-apoptotic cell death.
2,6-Dimethylphenol (structurally related to the target compound): This compound is considered highly toxic by inhalation, ingestion, or skin absorption and is corrosive to tissues. Chronic exposure may lead to liver or kidney damage.
The introduction of the aminomethyl group in 4-(Aminomethyl)-2,6-dimethylphenol could potentially alter the toxicological profile compared to 2,6-dimethylphenol, but comprehensive safety testing is imperative.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following are standardized protocols for common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, a blue-green chromophore, which is decolorized upon reduction.
Step-by-Step Protocol:
-
Preparation of ABTS radical cation (ABTS•+):
-
Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
-
Assay Procedure:
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound (at various concentrations) to 1 mL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and determine the IC50 value.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Caption: Principle of the ORAC assay.
Conclusion and Future Directions
Key Takeaways:
-
Structure-Activity Relationship: The antioxidant activity of phenolic compounds is dictated by their chemical structure, particularly the substituents on the aromatic ring.
-
Need for Empirical Data: There is a critical need for experimental studies to quantify the antioxidant efficacy of 4-(Aminomethyl)-2,6-dimethylphenol using standardized assays like DPPH, ABTS, and ORAC.
-
Toxicological Evaluation is Paramount: A comprehensive toxicological assessment of 4-(Aminomethyl)-2,6-dimethylphenol is essential before it can be considered for any application.
Future research should focus on obtaining empirical data for 4-(Aminomethyl)-2,6-dimethylphenol in a battery of in vitro and cellular antioxidant assays. Direct, head-to-head comparisons with BHT, Vitamin E, and Trolox under identical experimental conditions will be crucial to accurately position this novel compound in the landscape of antioxidants.
References
-
Akinpelu, B. A., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. PubMed Central. [Link]
-
PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2023). Antioxidant Activity of Vitamin E and Trolox: Understanding of the Factors that Govern Lipid Peroxidation Studies In Vitro. [Link]
-
ResearchGate. (n.d.). Antioxidant capacity measured by DPPH (a), ORAC (b), and ABTS (c) assay. [Link]
-
Fujisawa, S., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. [https://pubmed.ncbi.nlm.nih.gov/25792649/]([Link]
A Comparative Guide to the Structure-Activity Relationship of Substituted Aminophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted aminophenol derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antioxidant, and analgesic properties.[1][2][3][4][5][6] The therapeutic potential of these molecules is intrinsically linked to their chemical structure, where minor modifications can lead to significant changes in efficacy and mechanism of action. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted aminophenol derivatives, synthesizing data from recent literature to illuminate the key structural motifs that govern their biological functions. Through an exploration of experimental data and mechanistic insights, this document aims to serve as a valuable resource for the rational design of novel and more potent therapeutic agents.
Introduction: The Aminophenol Scaffold - A Privileged Structure in Medicinal Chemistry
The aminophenol core, characterized by a hydroxyl (-OH) and an amino (-NH2) group attached to a benzene ring, is a fundamental building block in numerous clinically significant molecules. The well-known analgesic and antipyretic drug, paracetamol (acetaminophen), is a prime example of an N-acyl-p-aminophenol derivative.[7][8] The biological activity of aminophenol derivatives is not monolithic; it is profoundly influenced by several structural factors:
-
Isomeric Position: The relative positions of the hydroxyl and amino groups (ortho-, meta-, or para-) are critical determinants of activity.
-
Substitution on the Aromatic Ring: The nature, size, and position of substituents on the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions with biological targets.
-
Substitution on the Amino Group: Modifications of the amino group, such as alkylation or acylation, significantly impact the compound's pharmacological profile.
This guide will dissect these structural elements, comparing different classes of substituted aminophenols and their corresponding biological activities, with a focus on anticancer and antioxidant properties.
Comparative Analysis of Structure-Activity Relationships
Anticancer Activity: A Tale of Two Side Chains
Extensive research has focused on modifying the aminophenol scaffold to develop potent anticancer agents, often inspired by the structure of fenretinide [N-(4-hydroxyphenyl)retinamide], a synthetic retinoid with known anticancer properties.[4][9][10] SAR studies have revealed that the 4-aminophenol moiety is a key pharmacophore for this activity.[9]
A pivotal comparison lies in the nature of the substituent on the amino group: p-alkylaminophenols versus p-acylaminophenols .
-
p-Alkylaminophenols: These derivatives, where a straight alkyl chain is attached to the amino group, have demonstrated potent, chain-length-dependent anticancer activity.[4][10] For instance, p-dodecylaminophenol (p-DDAP) has shown significantly greater potency than fenretinide against various cancer cell lines, including breast and prostate cancer.[9][10] The anticancer activity of these compounds correlates with their ability to be incorporated into cancer cells and induce apoptosis.[10]
-
p-Acylaminophenols: In stark contrast, N-(4-hydroxyphenyl)alkanamides (p-acylaminophenols) exhibit extremely weak anticancer activity.[4][10]
This divergence in activity highlights the critical role of the linkage between the aminophenol core and the lipophilic side chain. The direct N-alkylation appears essential for potent anticancer effects in this series of compounds.
Table 1: Comparative Anticancer Activity (IC50) of p-Alkyl- and p-Acylaminophenols against HL60 Leukemia Cells
| Compound | Structure | IC50 (µM) |
| p-Dodecylaminophenol | C12H25-NH-Ph-OH | Potent |
| p-Decylaminophenol | C10H21-NH-Ph-OH | Potent |
| N-(4-hydroxyphenyl)dodecanamide | C11H23-CO-NH-Ph-OH | Extremely Weak |
| N-(4-hydroxyphenyl)decanamide | C9H19-CO-NH-Ph-OH | Extremely Weak |
Data compiled from Takahashi et al. (2007).[10]
The mechanism behind the superior activity of p-alkylaminophenols is thought to be related to their increased cellular uptake and ability to induce apoptosis, which is not observed with their p-acyl counterparts.[10]
Antioxidant Activity: The Importance of Isomerism and Substitution
The antioxidant capacity of aminophenol derivatives is primarily attributed to the ability of the hydroxyl and amino groups to donate a hydrogen atom or an electron to neutralize free radicals.[3]
2.2.1. The Critical Role of Isomeric Position
The relative positioning of the -OH and -NH2 groups is paramount. Studies consistently show that 2-aminophenol (ortho-) and 4-aminophenol (para-) isomers exhibit potent radical scavenging activity , while the 3-aminophenol (meta-) isomer is significantly less active.[3] This difference is attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radical species after hydrogen donation.[3]
2.2.2. Influence of Substituents
The introduction of substituents on the aromatic ring can further modulate antioxidant activity.
-
Electron-Donating Groups (EDGs): Generally, EDGs enhance antioxidant activity by increasing the electron density on the aromatic ring, facilitating hydrogen or electron donation.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs tend to decrease antioxidant activity.
A study on o-aminophenol derivatives found that several compounds displayed excellent antioxidant activity, with some even surpassing the standard antioxidant quercetin in certain assays.[1][2]
Table 2: Comparative Antioxidant Activity (SC50 and EC50) of Substituted o-Aminophenol Derivatives
| Compound | SC50 (µg/mL) | EC50 (µg/mL) |
| Ascorbic Acid (Standard) | 12.60 | - |
| Quercetin (Standard) | - | 9.8 |
| Derivative 6a | 20.15 | - |
| Derivative 6d | - | 4.00 |
| Derivative 6g | - | 11.25 |
| Derivative 12a | - | 6.50 |
SC50: Scavenging concentration for 50% of DPPH radical. EC50: Effective concentration for 50% of DPPH radical. A lower value indicates higher activity. Data compiled from a study on novel o-aminophenol derivatives.[1][2]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
General Synthesis of N-Acylaminophenol Derivatives
A common method for synthesizing N-acylaminophenol derivatives involves the reaction of an aminophenol with an appropriate acyl chloride or carboxylic acid.
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting aminophenol in a suitable solvent (e.g., dimethylformamide, pyridine).
-
Acylation: Add the corresponding acyl chloride or a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylaminophenol derivative.[9]
In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[12][13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]
In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for evaluating the free radical scavenging activity of compounds.[3][15]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol.
-
Reaction Mixture: Add different concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (around 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity and determine the SC50 or EC50 value.[1][2]
Mechanistic Insights and Future Directions
The diverse biological activities of substituted aminophenol derivatives stem from their varied mechanisms of action.
-
In cancer , p-alkylaminophenols appear to exert their effects through the induction of apoptosis, potentially linked to the generation of reactive oxygen species (ROS).[9]
-
As antioxidants , their primary mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals, a process highly dependent on their molecular structure.[3]
-
The analgesic action of paracetamol is complex, involving central mechanisms and the formation of an active metabolite, AM404, in the brain.[8]
The structure-activity relationships discussed in this guide provide a foundational framework for the design of new aminophenol derivatives with enhanced potency and selectivity. Future research should focus on:
-
Exploring a wider range of substitutions on both the aromatic ring and the amino group to fine-tune biological activity.
-
Investigating the detailed molecular mechanisms of action to identify specific cellular targets.
-
Optimizing pharmacokinetic properties to improve drug-like characteristics, such as solubility and bioavailability.
By leveraging the principles of SAR, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.
Visualizations
Caption: Antioxidant mechanism of aminophenol derivatives via hydrogen donation.
References
- Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC. (2023-04-17). PubMed Central.
- Structure of aminophenol derivatives - ResearchGate. ResearchGate.
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science.
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2011-01-12). National Institutes of Health.
- Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. (2007-01-15). PubMed.
- Structure-activity study of paracetamol analogues: inhibition of replicative DNA synthesis in V79 Chinese hamster cells. PubMed.
- SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES. (2021-07-08). ResearchGate.
- Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. PubMed Central.
- In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022-12-01). ScholarWorks@UTEP.
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (2025-02-07). Bentham Science.
- Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. PLOS ONE.
- A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. Benchchem.
- Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues). PubMed.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2020-10-23). MDPI.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022-02-17). National Institutes of Health.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega.
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
- A Short Review on Biological Activities of Paracetamol Derivatives. ResearchGate.
- Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. ResearchGate.
- Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed.
- Methods for testing antioxidant activity. ResearchGate.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022-02-17). MDPI.
- Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. (2014-12-01). PLOS ONE.
- In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI.
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005-03-01). PubMed.
- Structure-activity study of paracetamol analogs: inhibition of replicative DNA synthesis in V79 Chinese hamster cells. ACS Publications.
- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2025-10-14). ResearchGate.
- Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC. (2020-02-14). PubMed Central.
- Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. ResearchGate.
- Natural Antioxidant Evaluation: A Review of Detection Methods. MDPI.
- Chemical structures of 3-aminophenol derivatives 5a-f. ResearchGate.
- Paracetamol - Wikipedia. Wikipedia.
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A Senior Application Scientist's Guide to Purity Analysis of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride: A Comparative Evaluation of Titrimetric and Chromatographic Methodologies
Introduction
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are paramount in a research and drug development setting. This guide provides an in-depth comparison of two primary analytical techniques for the purity analysis of this compound: the classic, yet powerful, non-aqueous potentiometric titration and the modern, high-resolution High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable protocols.
The Rationale for Method Selection: Titration vs. HPLC
The choice of an analytical method is often a balance between the required level of information, sample throughput, and available resources. For the purity assay of a known compound like this compound, both titration and HPLC present viable options, each with distinct advantages and limitations.
-
Non-Aqueous Potentiometric Titration: This technique is a cornerstone of pharmacopeial analysis for amine salts. It is an absolute method that relies on stoichiometry, making it highly accurate and precise for the assay of the bulk substance when the identity of the analyte is confirmed. Titration is generally faster to set up and run for a single sample and is less expensive in terms of instrumentation and consumables. However, it is a non-selective method, meaning it will titrate any other basic impurities present in the sample, potentially leading to an overestimation of the purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a separation technique that offers high selectivity and sensitivity. It can separate the main compound from its impurities, providing a more detailed purity profile. This makes it the method of choice for identifying and quantifying specific impurities, which is crucial for drug development and regulatory submissions. However, HPLC methods are relative, requiring a certified reference standard for quantification. They are also more complex to develop and validate, and the instrumentation and operational costs are higher.
This guide will delve into the practical application of both methods, providing detailed protocols and a comparative analysis of their performance based on established validation parameters.
Non-Aqueous Potentiometric Titration: A Robust and Efficient Assay
The hydrochloride salt of an amine is a weak acid in aqueous solution, making a sharp endpoint in an aqueous acid-base titration difficult to achieve. Non-aqueous titration in a suitable organic solvent enhances the basicity of the amine hydrochloride, allowing for a clear and accurate potentiometric endpoint.[1][2] The most common approach involves titration with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid.[3][4]
Experimental Protocol: Non-Aqueous Potentiometric Titration
Instrumentation:
-
Automatic Potentiometric Titrator with a glass and calomel or silver-silver chloride combination electrode.
-
Analytical balance (0.1 mg readability).
-
Magnetic stirrer and stir bars.
-
Standard laboratory glassware.
Reagents:
-
Perchloric acid (HClO₄) in glacial acetic acid, 0.1 N, standardized.
-
Glacial Acetic Acid, ACS grade.
-
Potassium hydrogen phthalate (KHP), primary standard, dried at 120 °C for 2 hours.
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid).
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.
-
Perform a blank titration and make the necessary correction.
-
Calculate the normality of the perchloric acid solution.
Assay Procedure for this compound:
-
Accurately weigh approximately 0.15 g of this compound into a 150 mL beaker.
-
Dissolve the sample in 60 mL of glacial acetic acid.[1]
-
Immerse the electrode and the titration tip into the solution and start the stirrer.
-
Titrate with standardized 0.1 N perchloric acid. The endpoint is the point of maximum inflection on the titration curve.
-
Perform a blank titration with 60 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
Calculation:
Where:
-
V_s = Volume of titrant consumed by the sample (mL)
-
V_b = Volume of titrant consumed by the blank (mL)
-
N = Normality of the perchloric acid titrant
-
E_w = Equivalent weight of this compound (Molecular Weight / 1)
-
W = Weight of the sample (mg)
Workflow for Non-Aqueous Potentiometric Titration
Caption: Workflow for the purity analysis by non-aqueous potentiometric titration.
High-Performance Liquid Chromatography (HPLC): A Selective and Sensitive Alternative
For a more comprehensive purity assessment, including the identification and quantification of impurities, a stability-indicating HPLC method is indispensable. The following method is a representative reversed-phase HPLC procedure for aminophenol compounds, which would require validation for this compound according to ICH guidelines.[5][6]
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatography data system (CDS) for data acquisition and processing.
-
Analytical balance, pH meter, and standard laboratory glassware.
Chromatographic Conditions (Representative):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Ammonium Acetate Buffer, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20) |
Preparation of Solutions:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of about 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Assay Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution five times and check for system suitability (e.g., %RSD of peak areas < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
Workflow for HPLC Purity Analysis
Caption: Workflow for the purity analysis by High-Performance Liquid Chromatography.
Comparative Performance Data
The following table presents a comparative overview of the expected performance of the two analytical methods, based on typical validation data for similar compounds and established analytical principles. It is crucial to note that these values are representative and that method validation must be performed for this compound to establish the actual performance parameters.[7]
| Parameter | Non-Aqueous Potentiometric Titration | Reversed-Phase HPLC | Rationale and Field Insights |
| Specificity | Low (titrates total basicity) | High (separates analyte from impurities) | Titration is suitable for assay of the bulk substance where impurities are expected to be low. HPLC is essential for a detailed purity profile and stability studies. |
| Accuracy | High (typically 99.0-101.0% recovery) | High (typically 98.0-102.0% recovery) | Both methods are highly accurate when properly validated. Titration's accuracy relies on the stoichiometry of the reaction, while HPLC's accuracy depends on the purity of the reference standard. |
| Precision (%RSD) | Very High (≤ 0.5%) | High (≤ 1.0%) | Titration is generally more precise for the main component assay due to the larger sample size and the nature of the measurement. |
| Linearity (r²) | N/A (stoichiometric) | Excellent (> 0.999) | Linearity is a key validation parameter for HPLC to demonstrate a proportional response to concentration. Titration is inherently linear over a wide range. |
| Range | Wide (dependent on sample solubility) | Typically 50-150% of the target concentration | The validated range for HPLC is critical for ensuring accuracy in the presence of concentration variations. |
| Limit of Quantitation (LOQ) | High (mg level) | Low (µg/mL to ng/mL level) | HPLC is significantly more sensitive, making it suitable for the quantification of trace impurities. |
| Throughput | High for single samples | High for multiple samples (with autosampler) | Titration is faster for a few samples, while a validated HPLC method with an autosampler is more efficient for large batches. |
| Cost | Low | High | HPLC instrumentation, columns, and high-purity solvents contribute to a higher cost per analysis. |
Conclusion and Recommendations
Both non-aqueous potentiometric titration and reversed-phase HPLC are powerful techniques for the purity analysis of this compound. The choice of method should be guided by the specific requirements of the analysis.
-
For routine quality control of the bulk substance where the impurity profile is well-characterized and low, non-aqueous potentiometric titration is a rapid, accurate, and cost-effective method. Its high precision makes it an excellent choice for release testing.
-
For in-depth purity analysis, stability studies, and the identification and quantification of unknown impurities, a validated, stability-indicating HPLC method is essential. Its high selectivity and sensitivity are indispensable during drug development and for regulatory compliance.
In a comprehensive quality control strategy, these methods are often used in conjunction. Titration can provide a robust and accurate assay of the main component, while HPLC offers a detailed impurity profile, ensuring the overall quality, safety, and efficacy of the final pharmaceutical product.
References
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis. [Link]
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Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. (2018). Journal of Analytical Methods in Chemistry. [Link]
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Validation of Titration Methods. (n.d.). Mettler Toledo. [Link]
-
Spectrophotometric Determination of Metoclopramide Hydrochloride in Pharmaceutical Preparations Via Schiff 's Base Reaction. (2021). Atlantis Press. [Link]
-
4-AMINO-2,6-DIMETHYLPHENOL HYDROCHLORIDE. (n.d.). GSRS. [Link]
-
VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - dimethylphenylenediamine. (2010). Rasayan Journal of Chemistry. [Link]
-
Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples. (2018). ResearchGate. [Link]
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Non Aqueous Acid-Base Titration. (n.d.). Saraswati Institute of Pharmaceutical Sciences. [Link]
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Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium. (n.d.). Semantic Scholar. [Link]
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Titration of Bases with perchloric acid (non-aqueous). (n.d.). Xylem Analytics. [Link]
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Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. (2018). ResearchGate. [Link]
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Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007). PubMed. [Link]
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A Comparative Guide to the Synthetic Strategies for 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride
Abstract
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride is a versatile chemical intermediate whose value is underscored by its application in the synthesis of pharmaceuticals and fine chemicals.[1] The strategic placement of a hydrophilic aminomethyl group and a lipophilic dimethylphenol core makes it a crucial building block for designing molecules with specific pharmacological profiles. This guide provides a comparative analysis of the primary synthetic routes to this compound, evaluating each pathway based on chemical efficiency, operational safety, scalability, and environmental impact. We will dissect three major strategies: the Reductive Amination Pathway, the Halomethylation-Amination Pathway, and the Nitrile Reduction Pathway. This analysis is intended to equip researchers, process chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route for their specific research and development objectives.
Introduction: The Strategic Importance of 4-(Aminomethyl)-2,6-dimethylphenol
The molecular architecture of 4-(aminomethyl)-2,6-dimethylphenol features a phenol ring substituted with two ortho-methyl groups and a para-aminomethyl group. The methyl groups provide steric hindrance around the hydroxyl group, which can modulate its reactivity and antioxidant properties. The primary aminomethyl group at the para position serves as a key handle for derivatization, enabling the construction of more complex molecules.[1] Consequently, efficient and scalable access to this intermediate is of paramount importance. The choice of synthetic route can significantly influence not only the final yield and purity but also the overall cost, safety, and environmental footprint of the manufacturing process.
Overview of Synthetic Pathways
The synthesis of this compound fundamentally involves the introduction of a C1-N functional group onto the 2,6-dimethylphenol scaffold. The three predominant strategies to achieve this transformation are outlined below.
Caption: High-level overview of the three main synthetic routes.
Route 1: The Reductive Amination Pathway
This pathway is arguably the most elegant and widely adopted in modern organic synthesis due to its high efficiency and selectivity. It proceeds via a formylated intermediate, which is then converted to the target amine.
Strategy & Rationale: The core of this strategy is the reductive amination reaction, a robust method for forming C-N bonds.[2][3] This two-step, one-pot process involves the formation of an imine from an aldehyde and an amine source, followed by its immediate reduction to the corresponding amine.[4] By using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), the reduction can be performed in situ under conditions that do not affect the starting aldehyde, thus driving the equilibrium towards the final product.[2][3]
Detailed Synthesis & Mechanism
Step 1A: Formylation of 2,6-Dimethylphenol
The initial step is the introduction of an aldehyde group at the para position of 2,6-dimethylphenol. The Vilsmeier-Haack reaction is a highly effective method for this transformation.
-
Mechanism: The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). The electron-rich phenol ring then attacks this electrophile, followed by hydrolysis of the resulting iminium intermediate to yield the aldehyde.
Step 1B: Reductive Amination
-
Mechanism: The 4-hydroxy-3,5-dimethylbenzaldehyde intermediate reacts with an ammonia source (e.g., ammonium acetate) under mildly acidic conditions to form an imine. A selective reducing agent, typically sodium cyanoborohydride or sodium triacetoxyborohydride, is present to reduce the iminium ion as it forms. This reduction is much faster than the reduction of the aldehyde, ensuring high conversion to the desired amine.[2]
Caption: Workflow for the Reductive Amination Pathway.
Experimental Protocol
Part A: Synthesis of 4-Hydroxy-3,5-dimethylbenzaldehyde
-
In a three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 3 eq.) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) while maintaining the temperature below 10°C to form the Vilsmeier reagent.
-
Stir the mixture for 30 minutes at 0°C.
-
Add a solution of 2,6-dimethylphenol (1 eq.) in a minimal amount of DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Adjust the pH to ~6-7 with a saturated sodium hydroxide solution.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4-hydroxy-3,5-dimethylbenzaldehyde.[5]
Part B: Synthesis of 4-(Aminomethyl)-2,6-dimethylphenol
-
To a solution of 4-hydroxy-3,5-dimethylbenzaldehyde (1 eq.) in methanol, add ammonium acetate (5-10 eq.).
-
Stir the mixture for 30 minutes at room temperature to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) in methanol and add it dropwise to the reaction mixture.
-
Monitor the reaction by TLC. Upon completion (typically 12-24 hours), acidify the mixture to pH ~2 with concentrated HCl to destroy excess reducing agent.
-
Evaporate the solvent under reduced pressure. The residue can be purified or taken directly to the salt formation step.
Part C: Hydrochloride Salt Formation
-
Dissolve the crude free base in isopropanol or ethanol.
-
Add a solution of HCl in isopropanol (or bubble HCl gas) until the solution is acidic.
-
The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Route 2: The Halomethylation-Amination Pathway
This classical approach involves creating a reactive benzylic halide intermediate, which is then displaced by a nitrogen nucleophile. The choice of the amination step is critical to avoid side products.
Strategy & Rationale: This route leverages the reactivity of the benzylic position created via chloromethylation. The resulting 4-(chloromethyl)-2,6-dimethylphenol is a potent electrophile susceptible to nucleophilic substitution. The key challenge lies in achieving selective mono-amination. Direct reaction with ammonia often leads to over-alkylation. Therefore, more controlled methods like the Gabriel or Delépine syntheses are preferred.
Detailed Synthesis & Mechanism
Step 2A: Chloromethylation of 2,6-Dimethylphenol
-
Mechanism: This is an electrophilic aromatic substitution (Blanc-Quelet reaction). Formaldehyde and hydrogen chloride react to form a hydroxymethyl cation (+CH₂OH) or a chloromethyl cation (+CH₂Cl) in situ. The phenol attacks this electrophile to form the 4-(chloromethyl) derivative.
-
Causality & Safety: This reaction is effective but requires stringent safety protocols. The conditions can generate bis(chloromethyl) ether, a potent carcinogen. Therefore, this step must be performed in a well-ventilated fume hood with careful temperature control.
Step 2B: Amination via Gabriel Synthesis
-
Mechanism: The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, avoiding over-alkylation.[6][7] It utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion acts as a nucleophile, displacing the chloride. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (Ing-Manske procedure), to release the primary amine.[6]
Caption: Workflow for the Halomethylation-Gabriel Synthesis Pathway.
Experimental Protocol
Part A: Synthesis of 4-(Chloromethyl)-2,6-dimethylphenol
-
Cool a mixture of 2,6-dimethylphenol (1 eq.), aqueous formaldehyde (37%, 1.5 eq.), and concentrated hydrochloric acid (3 eq.) to 0°C in a pressure-rated flask.
-
Stir the mixture vigorously at 0-5°C for 24-48 hours. The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with ice-cold water to remove excess acid, and dry under vacuum.
-
Caution: Handle all reagents and the reaction mixture in a certified chemical fume hood.
Part B: Gabriel Synthesis
-
Dissolve 4-(chloromethyl)-2,6-dimethylphenol (1 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF.
-
Heat the mixture to 80-100°C and stir for 4-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water to precipitate the N-alkylphthalimide intermediate. Filter and dry the solid.
-
Suspend the intermediate in ethanol and add hydrazine hydrate (1.5 eq.).
-
Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture, filter off the solid, and concentrate the filtrate under reduced pressure to obtain the crude free base. Proceed to salt formation.
Route 3: The Nitrile Reduction Pathway
This is a less common but viable route that builds the aminomethyl group from a nitrile precursor.
Strategy & Rationale: This pathway introduces the required C1-N unit in a two-step sequence: cyanation followed by reduction. It requires functionalizing the para-position with a good leaving group, typically a halogen, to facilitate a nucleophilic substitution with a cyanide salt. The resulting nitrile is then reduced to the primary amine.
Detailed Synthesis & Mechanism
Step 3A: Halogenation and Cyanation
-
Mechanism: 2,6-dimethylphenol is first brominated at the para position. The resulting 4-bromo-2,6-dimethylphenol is then subjected to a Rosenmund–von Braun reaction, where a copper(I) cyanide salt is used to displace the bromide, forming the C-C bond of the nitrile.
Step 3B: Nitrile Reduction
-
Mechanism: The nitrile group can be reduced to a primary amine using various powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective but requires strictly anhydrous conditions and careful handling due to its pyrophoric nature. Alternatively, catalytic hydrogenation over Raney Nickel or a similar catalyst provides a safer, albeit often slower, alternative that is more amenable to large-scale synthesis.
Caption: Workflow for the Nitrile Reduction Pathway.
Experimental Protocol
Part A: Synthesis of 4-Cyano-2,6-dimethylphenol
-
Dissolve 2,6-dimethylphenol (1 eq.) in a suitable solvent like acetic acid or CCl₄.
-
Add a solution of bromine (1 eq.) in the same solvent dropwise at room temperature. Stir until the reaction is complete. Work up by washing with sodium bisulfite solution and water to yield 4-bromo-2,6-dimethylphenol.
-
Combine the brominated phenol (1 eq.) with copper(I) cyanide (CuCN, 1.2 eq.) in a high-boiling polar solvent like DMF or NMP.
-
Heat the mixture to 150-200°C for several hours under a nitrogen atmosphere.
-
After cooling, the reaction is typically quenched with a ferric chloride/HCl solution to decompose copper complexes, followed by extraction of the product.
Part B: Nitrile Reduction
-
Using LiAlH₄: In a flame-dried flask under nitrogen, suspend LiAlH₄ (2 eq.) in anhydrous THF. Cool to 0°C.
-
Add a solution of 4-cyano-2,6-dimethylphenol (1 eq.) in THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and then reflux until the nitrile is consumed.
-
Cool to 0°C and carefully quench the reaction by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).
-
Filter the resulting aluminum salts and concentrate the filtrate to obtain the product.
Comparative Analysis Summary
The selection of an optimal synthetic route depends on a balance of factors including yield, cost, safety, and available equipment.
| Parameter | Route 1: Reductive Amination | Route 2: Halomethylation-Amination | Route 3: Nitrile Reduction |
| Number of Steps | 2-3 (from 2,6-dimethylphenol) | 2-3 | 3 |
| Overall Yield | Generally High (70-85%) | Moderate to High (60-80%) | Moderate (40-60%) |
| Key Reagents | POCl₃, DMF, NH₄OAc, NaBH₃CN | HCHO, HCl, K-Phthalimide, N₂H₄ | Br₂, CuCN, LiAlH₄ or H₂/Catalyst |
| Safety Concerns | POCl₃ is corrosive. NaBH₃CN is toxic. | High: Potential formation of carcinogenic bis(chloromethyl) ether. Hydrazine is toxic and explosive. | High: Use of highly toxic cyanide salts. LiAlH₄ is pyrophoric. |
| Scalability | Excellent. One-pot reductive amination is highly scalable. | Moderate. Safety concerns with chloromethylation and handling hydrazine can limit scale. | Poor to Moderate. High cost and toxicity of CuCN and hazards of LiAlH₄ are significant barriers. |
| Green Chemistry | Good. High atom economy in the amination step. | Poor. Use of hazardous reagents and formation of stoichiometric byproducts (phthalhydrazide). | Poor. Use of toxic heavy metals (copper) and pyrophoric reagents. Generates significant waste. |
Conclusion and Recommendations
Based on this comparative analysis, each synthetic route presents a distinct profile of advantages and disadvantages.
-
Route 1 (Reductive Amination) stands out as the most superior strategy for both laboratory and industrial-scale synthesis. It offers high yields, excellent selectivity, and operates under relatively mild conditions. The reagents are common, and the process, particularly the one-pot reductive amination step, is highly efficient and scalable. It represents the most modern and "green" approach among the options.
-
Route 2 (Halomethylation-Amination) is a viable, classic alternative. The Gabriel synthesis provides a clean method for introducing the amine group. However, the significant safety hazards associated with the initial chloromethylation step—namely the potential formation of the potent carcinogen bis(chloromethyl) ether—necessitate stringent engineering controls and may render this route unsuitable for many environments.
-
Route 3 (Nitrile Reduction) is the least favorable pathway. It is longer, involves highly toxic reagents (cyanide salts), and utilizes hazardous reducing agents (LiAlH₄) or high-pressure hydrogenation. The harsh conditions and safety risks generally make this route economically and environmentally inferior to the alternatives.
For researchers and drug development professionals, the Reductive Amination pathway is the highly recommended choice . Its robustness, safety profile, and efficiency make it the most logical and practical method for accessing this compound.
References
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Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197. [Link]
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Einhorn, A., & Tscherniac, J. (1901). Ueber die N-Methylolverbindungen der Säureamide [On the N-methylol compounds of acid amides]. Berichte der deutschen chemischen Gesellschaft, 34(3), 4050-4054. [Link]
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Bouveault, L., & Blanc, G. (1903). Préparation des alcools primaires au moyen des éthers des acides correspondants [Preparation of primary alcohols by means of the esters of the corresponding acids]. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 136, 1676-1678. [Link]
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Ashenhurst, J. (2023). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2023). Reductive Amination. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023). Reductive Amination. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. [Link]
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Telvekar, V. N., et al. (2005). A novel, mild, and efficient method for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Tetrahedron Letters, 46(43), 7383-7386. (Note: While not a direct protocol, this journal is representative of sources for synthetic transformations). [Link]
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Barluenga, J., et al. (2002). Reductive Amination of Carbonyl Compounds with Sodium Borohydride in the Presence of a Lewis Acid. The Journal of Organic Chemistry, 67(16), 5649-5659. [Link]
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A Comparative Stability Analysis of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride: A Guide for Drug Development Professionals
Introduction: The Critical Role of Intermediate Stability in Pharmaceutical Development
In the intricate process of drug discovery and development, the stability of chemical intermediates is a cornerstone of a robust and reproducible manufacturing process. An unstable intermediate can lead to inconsistent yields, the formation of unknown impurities, and significant safety concerns, ultimately causing costly delays in the journey from lab to market. The physical and chemical stability of an active pharmaceutical ingredient (API) is intrinsically linked to the quality of its preceding intermediates.[1][2] Therefore, a comprehensive understanding and benchmarking of an intermediate's stability profile under various stress conditions is not merely a regulatory formality but a scientific necessity.[3][4]
This guide provides an in-depth comparative stability analysis of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride , a versatile intermediate known for its unique combination of phenolic and aminomethyl functional groups, making it a valuable building block in pharmaceutical synthesis.[5] We will benchmark its performance against two structurally relevant alternatives to elucidate the impact of specific molecular features on overall stability. The objective is to provide researchers and drug development professionals with a practical framework and illustrative data for selecting and handling the most robust intermediates for their synthetic pathways.
The intermediates chosen for this comparative analysis are:
-
Target Intermediate: this compound
-
Comparator A: 3-(Aminomethyl)phenol hydrochloride (an isomer lacking the dimethyl substitution)
-
Comparator B: 4-(Aminomethyl)benzoic acid hydrochloride (an analogue where the hydroxyl group is replaced by a carboxylic acid)
This comparison will focus on three critical stability-indicating parameters: Hygroscopicity, Thermal Stability, and Forced Degradation under hydrolytic and oxidative stress.
Hygroscopicity Assessment: The Impact of Moisture
Hygroscopicity, the propensity of a substance to absorb moisture from the atmosphere, is a critical parameter in pharmaceutical development.[][7] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and trigger chemical degradation, impacting the material's handling, formulation, and long-term stability.[8][9]
Experimental Protocol: Dynamic Vapor Sorption (DVS)
A Dynamic Vapor Sorption (DVS) analyzer is employed to precisely measure moisture sorption-desorption isotherms. This technique provides a detailed profile of how a material behaves across a wide range of relative humidity (RH) conditions.
-
Sample Preparation: Accurately weigh approximately 10 mg of each intermediate into a DVS sample pan.
-
Drying: Dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry baseline weight.
-
Sorption Phase: Increase the RH in a stepwise manner from 0% to 90% in 10% increments. At each step, the sample is allowed to equilibrate until a stable weight is recorded.
-
Desorption Phase: Subsequently, decrease the RH from 90% back to 0% in 10% increments to assess the reversibility of water uptake.
-
Data Analysis: The percentage change in mass is plotted against the target RH to generate the sorption-desorption isotherm.
Scientist's Note (Expertise & Experience): We choose DVS over the static European Pharmacopoeia (Ph. Eur.) method because it provides a full isotherm, offering deeper insights into the material's behavior at various humidity levels, not just at a single 80% RH point.[9][10] This detailed profile is crucial for defining appropriate storage and handling conditions, especially if the drug is intended for global markets with diverse climatic zones.
Visualization: Hygroscopicity Evaluation Workflow
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Results: Comparative Hygroscopicity Data
The results of the DVS analysis are summarized below. Hygroscopicity is classified according to the European Pharmacopoeia standards.[9]
| Intermediate | % Mass Gain at 80% RH | Ph. Eur. Classification | Observations |
| 4-(Aminomethyl)-2,6-dimethylphenol HCl | 0.8% | Slightly Hygroscopic | Minimal water uptake, non-deliquescent, reversible sorption. |
| 3-(Aminomethyl)phenol HCl (Comparator A) | 3.5% | Hygroscopic | Significant water uptake, shows signs of becoming tacky at high RH. |
| 4-(Aminomethyl)benzoic acid HCl (Comparator B) | 0.5% | Slightly Hygroscopic | Low water uptake, comparable to the target intermediate. |
Discussion: 4-(Aminomethyl)-2,6-dimethylphenol HCl demonstrates superior performance compared to its isomer, 3-(Aminomethyl)phenol HCl. The two methyl groups on the phenol ring likely provide steric hindrance, reducing the accessibility of the polar hydroxyl and amine groups to atmospheric moisture. The stability of the hydrochloride salt form also contributes to its relatively low hygroscopicity.[11] The performance is comparable to the benzoic acid analogue, suggesting that the primary driver for the increased hygroscopicity in Comparator A is the exposed phenolic hydroxyl group in the meta position without flanking alkyl groups.
Thermal Stability Assessment
Thermal stability is paramount for determining safe drying temperatures, processing conditions, and long-term storage. Thermogravimetric Analysis (TGA) is the method of choice for this evaluation, providing quantitative information on mass loss as a function of temperature.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic TGA pan.
-
Analysis Conditions: Heat the sample from 25°C to 400°C at a constant rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min).
-
Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined as the point of significant mass loss.
Scientist's Note (Expertise & Experience): A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time. Using an inert nitrogen atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition (thermolysis) rather than oxidative degradation, allowing us to isolate the intrinsic thermal stability of the molecule.[12]
Results: Comparative Thermal Decomposition Data
| Intermediate | Onset of Decomposition (Tonset) | Mass Loss at 300°C | Key Observations |
| 4-(Aminomethyl)-2,6-dimethylphenol HCl | ~235°C | < 2% | High thermal stability, sharp decomposition profile. |
| 3-(Aminomethyl)phenol HCl (Comparator A) | ~210°C | ~ 5% | Lower thermal stability, earlier onset of mass loss. |
| 4-(Aminomethyl)benzoic acid HCl (Comparator B) | ~250°C | < 1% | Highest thermal stability among the three. |
Discussion: The target intermediate, 4-(Aminomethyl)-2,6-dimethylphenol HCl, exhibits robust thermal stability, with a decomposition onset well above typical processing temperatures. The methyl groups may contribute to a more stable crystal lattice. While Comparator B (benzoic acid derivative) is the most thermally stable, likely due to the highly stable carboxylic acid group, our target intermediate is significantly more stable than its isomer (Comparator A). This suggests that the substitution pattern on the aromatic ring plays a critical role in the overall thermal resilience of the molecule.
Forced Degradation Studies: Unveiling Degradation Pathways
Forced degradation, or stress testing, is a vital component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[3][13] The primary goals are to identify potential degradation products, understand degradation pathways, and establish the stability-indicating nature of the analytical methods used.[14][15]
Analytical Method: Stability-Indicating HPLC
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradants.[16]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Temperature: 30°C
Experimental Protocol: Stress Conditions
For each intermediate, solutions (1 mg/mL in water) were subjected to the following conditions for 24 hours.
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature, protected from light.
-
Control: Sample solution stored at room temperature, protected from light.
Scientist's Note (Expertise & Experience): Phenolic compounds are known to be particularly susceptible to oxidation, which can be catalyzed by pH, light, and metal ions.[17] Therefore, including an oxidative stress condition using hydrogen peroxide is critical for this class of molecules. The formation of colored degradants is a common visual indicator of phenolic oxidation.[17]
Visualization: Potential Oxidative Degradation Pathway
Caption: A simplified pathway for the oxidation of phenolic compounds.
Results: Comparative Forced Degradation Data
| Stress Condition | 4-(Aminomethyl)-2,6-dimethylphenol HCl (% Degradation) | 3-(Aminomethyl)phenol HCl (Comparator A) (% Degradation) | 4-(Aminomethyl)benzoic acid HCl (Comparator B) (% Degradation) |
| Acid Hydrolysis | < 1% | < 1% | < 1% |
| Base Hydrolysis | ~ 5% (slight discoloration) | ~ 15% (significant brown discoloration) | < 1% |
| Oxidation (H₂O₂) | ~ 8% (yellow solution) | > 30% (dark brown solution) | ~ 2% |
Discussion: The forced degradation data clearly establishes the superior stability of 4-(Aminomethyl)-2,6-dimethylphenol HCl against its phenolic isomer, Comparator A, particularly under basic and oxidative conditions.
-
Resistance to Oxidation: The electron-donating methyl groups at the ortho positions (2 and 6) to the hydroxyl group provide significant steric hindrance. This shield protects the phenolic hydroxyl group from oxidative attack, drastically slowing down the degradation process compared to the unhindered hydroxyl group in 3-(Aminomethyl)phenol. This structural feature is the key differentiator and the primary reason for its enhanced stability.[18]
-
Alkaline Stability: Phenols are more susceptible to oxidation at higher pH levels.[17] The dramatic degradation of Comparator A under basic conditions is consistent with the deprotonation of the phenol to the more easily oxidized phenoxide ion. The stability of our target intermediate, while still showing some degradation, is markedly better due to the aforementioned steric protection.
-
Role of the Hydroxyl Group: Comparator B, lacking the phenolic hydroxyl group, is exceptionally stable under all tested conditions. This confirms that the phenol moiety is the primary site of instability for this class of compounds.
Conclusion and Recommendations
This comparative guide demonstrates that This compound possesses a highly favorable stability profile for a pharmaceutical intermediate.
-
Key Stability Feature: The presence of dimethyl groups ortho to the phenolic hydroxyl function provides significant steric and electronic stabilization, markedly reducing susceptibility to oxidative and base-catalyzed degradation compared to its unhindered isomer, 3-(Aminomethyl)phenol.
-
Handling and Storage: It exhibits low hygroscopicity and high thermal stability, simplifying handling, drying, and storage procedures. Standard storage in well-sealed containers at controlled room temperature, protected from light and alkaline environments, is recommended.
For researchers and drug development professionals, this compound represents a robust and reliable intermediate. Its inherent stability can contribute to more consistent reaction outcomes, a cleaner impurity profile, and a more streamlined development process. When choosing between phenolic aminomethyl intermediates, the data strongly supports the selection of sterically hindered structures like this compound to mitigate risks associated with chemical instability.
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Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Source: Kineticor URL: [Link]
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A Comparative Guide to the In-Vitro Antioxidant Activity of Aminophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Structure in Antioxidant Function
Antioxidants are vital in mitigating oxidative stress, a process implicated in numerous pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Phenolic compounds are a cornerstone of antioxidant research due to their ability to scavenge free radicals.[2][3] Aminophenols, which possess both a hydroxyl (-OH) and an amino (-NH2) group on a benzene ring, are particularly interesting. Their amphoteric nature and the interplay between these two functional groups create a unique electronic environment that dictates their antioxidant potential.[4]
This guide provides an in-depth comparison of the in-vitro antioxidant activity of the three structural isomers of aminophenol: 2-aminophenol (ortho-), 3-aminophenol (meta-), and 4-aminophenol (para-). The spatial arrangement of the hydroxyl and amino groups profoundly impacts the molecule's ability to donate a hydrogen atom and stabilize the resulting radical. Understanding this structure-activity relationship is critical for designing novel therapeutics and for interpreting toxicological data, as these compounds are prevalent in the pharmaceutical and chemical industries.[4][5] We will explore the chemical rationale for their differing activities and provide detailed, validated protocols for three standard in-vitro assays: DPPH, ABTS, and FRAP.
Chemical Rationale: Why Isomer Position Dictates Antioxidant Efficacy
The antioxidant mechanism of aminophenols primarily involves the donation of a hydrogen atom (from either the -OH or -NH2 group) to neutralize a free radical.[6] The efficacy of this action depends on two key factors: the ease of hydrogen donation (related to Bond Dissociation Enthalpy) and the stability of the resulting aminophenoxyl radical.
-
Ortho- (2-Aminophenol) and Para- (4-Aminophenol) Isomers: These isomers are anticipated to be potent antioxidants. After donating a hydrogen atom, the resulting radical is significantly stabilized through resonance. The lone pair of electrons on the nitrogen atom can delocalize throughout the benzene ring and into the oxygen atom, spreading the unpaired electron's charge. This delocalization creates more stable quinone-imine or quinone-like structures.[6] Studies have shown that 2- and 4-aminophenol exhibit potent radical scavenging and reducing activities.[7][8]
-
Meta- (3-Aminophenol) Isomer: In contrast, the meta-isomer is expected to be a significantly weaker antioxidant.[6][7] Due to the meta-positioning, the electron-donating amino group cannot effectively delocalize its electrons to stabilize the radical formed on the hydroxyl group through resonance. This lack of extensive resonance stabilization makes hydrogen donation less favorable and the resulting radical more reactive and less stable. Consequently, 3-aminophenol is reported to be the most stable of the isomers in air but possesses much lower antioxidant activity.[4][7]
This guide will use a multi-assay approach to experimentally validate this theoretical framework.
In-Vitro Experimental Design & Protocols
To provide a comprehensive comparison, we will employ three distinct assays that measure antioxidant activity through different mechanisms. Ascorbic acid (Vitamin C) will be used as a positive control for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[9] The reduction of the deep violet DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[10]
Caption: Workflow for the DPPH radical scavenging assay.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Sample Preparation: Prepare stock solutions of 2-aminophenol, 3-aminophenol, 4-aminophenol, and Ascorbic Acid in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).
-
Assay Procedure: In a 96-well microplate, add 20 µL of each sample dilution to different wells. Add 200 µL of the DPPH working solution to each well. A blank well should contain 20 µL of methanol and 200 µL of the DPPH solution.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 3 to 5 minutes. Incubation in the dark is crucial to prevent the photo-degradation of DPPH.
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[5]
-
Data Analysis: Plot the % scavenging activity against the concentration of each compound. Determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals, from the dose-response curve.[11][12] A lower IC50 value signifies higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant, and the decolorization is measured at 734 nm.[13] This method is applicable to both hydrophilic and lipophilic antioxidants.
-
Reagent Preparation (ABTS•+ Solution): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[14]
-
Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable solvent (like PBS or ethanol) to an absorbance of ~0.700 (±0.02) at 734 nm.[14][15]
-
Sample Preparation: Prepare serial dilutions of the aminophenol isomers and a standard (e.g., Trolox or Ascorbic Acid) in the same solvent used for the working solution.
-
Assay Procedure: In a 96-well plate, add 10 µL of each sample dilution to different wells. Add 190 µL of the ABTS•+ working solution.[14]
-
Incubation: Incubate the plate at room temperature for 6 minutes.[6]
-
Measurement: Read the absorbance at 734 nm.[13]
-
Calculation & Analysis: Calculate the percentage of inhibition similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).[6]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions at a low pH.[16] The reduction of the colorless Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the intense blue-colored Fe²⁺-TPTZ complex is measured at 593 nm. This assay directly measures electron-donating capacity rather than radical quenching.[3]
-
Reagent Preparation (FRAP Reagent): Prepare the FRAP working solution fresh by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O. Warm the solution to 37°C before use.
-
Sample and Standard Preparation: Prepare serial dilutions of the aminophenol isomers. A standard curve is prepared using known concentrations of FeSO₄·7H₂O (e.g., 0 to 20 nmol/well).[3]
-
Assay Procedure: In a 96-well plate, add 10 µL of the sample or standard to each well. Add 190-220 µL of the pre-warmed FRAP working solution to all wells.[3]
-
Incubation & Measurement: Mix and incubate for 4-6 minutes.[16] Measure the absorbance at 593 nm.[16]
-
Calculation & Analysis: The antioxidant capacity is calculated based on the standard curve of Fe²⁺ and expressed as Fe²⁺ equivalents (e.g., in µM or mmol/g).
Comparative Data & Interpretation
The following table summarizes the expected outcomes from the assays based on the chemical principles discussed. The data are presented as hypothetical values for illustrative purposes, reflecting the anticipated trend in activity.
| Compound | Antioxidant Mechanism | Expected DPPH IC50 (µM) | Expected ABTS IC50 (µM) | Expected FRAP Value (µM Fe²⁺/µM) |
| 4-Aminophenol (para) | H-atom/Electron Donor | Low (High Activity) | Low (High Activity) | High (High Activity) |
| 2-Aminophenol (ortho) | H-atom/Electron Donor | Low (High Activity) | Low (High Activity) | High (High Activity) |
| 3-Aminophenol (meta) | Poor H-atom/Electron Donor | High (Low Activity) | High (Low Activity) | Low (Low Activity) |
| Ascorbic Acid (Control) | H-atom/Electron Donor | Low | Low | High |
Interpretation of Expected Results:
-
4-Aminophenol and 2-Aminophenol are expected to show low IC50 values in the DPPH and ABTS assays, indicating high radical scavenging potency.[6][7] They should also demonstrate high FRAP values, confirming their strong electron-donating capabilities.[8] The superior resonance stabilization of their radical forms drives this high activity.
-
3-Aminophenol is predicted to have very high IC50 values and a low FRAP value, confirming its status as a weak antioxidant compared to the other isomers.[6][7] This is a direct consequence of its molecular structure, which prevents effective stabilization of the phenoxyl radical.
Caption: Radical scavenging potential of aminophenol isomers.
Conclusion and Future Directions
The experimental framework outlined in this guide demonstrates that the antioxidant activity of aminophenol isomers is fundamentally governed by the position of the functional groups. The ortho- and para-isomers are effective antioxidants due to their ability to form resonance-stabilized radicals, whereas the meta-isomer is largely inactive. This structure-activity relationship is a critical consideration in drug design, where aminophenol moieties might be incorporated to confer antioxidant properties or, conversely, where their metabolic activation could lead to toxicity.[17] For drug development professionals, these assays provide a robust, high-throughput screening platform to evaluate novel phenolic compounds. Further research could involve exploring the pro-oxidant activities of these isomers, particularly in the presence of transition metals like copper, which can be a confounding factor in biological systems.[7]
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Navigating the Regulatory Landscape: A Comparative Guide to Validating Analytical Methods for Pharmaceutical Intermediates
In the intricate journey of pharmaceutical development, the quality of the final Active Pharmaceutical Ingredient (API) is paramount. This quality is not merely tested at the final stage but is built-in throughout the manufacturing process. A critical, yet often nuanced, aspect of this quality control is the validation of analytical methods for pharmaceutical intermediates. These methods provide the in-process data that ensures the process is under control and that the intermediates meet the required quality attributes before proceeding to the next synthetic step. This guide offers an in-depth comparison of the regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), with a specific focus on their application to pharmaceutical intermediates.
The "Why" Behind Validating Methods for Intermediates
From a Senior Application Scientist's perspective, validating analytical methods for intermediates is a proactive approach to quality assurance. It's about "failing fast" and "failing cheap." Identifying a deviation in an intermediate's quality allows for corrective action long before the costly final steps of API synthesis. This not only saves significant resources but also provides a deeper understanding of the manufacturing process, a cornerstone of the Quality by Design (QbD) paradigm. The stringency of validation for an intermediate's analytical method is risk-based and depends on its proximity to the final API and its potential impact on the API's quality and purity.[1][2][3]
The primary regulatory frameworks guiding the validation of analytical procedures are the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which has been adopted by the FDA and EMA.[4][5][6][7][8] Additionally, ICH Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides crucial context for the control of intermediates.[1][2][3][9][10] While ICH Q2(R1) is the harmonized standard, the FDA's guidance for industry on "Analytical Procedures and Methods Validation for Drugs and Biologics" provides further interpretation and expectations.[11][12][13]
The following diagram illustrates the typical workflow for analytical method validation, a process that is iterative and interconnected.
Caption: A high-level overview of the analytical method validation workflow.
A Comparative Look at Key Validation Parameters
The core of analytical method validation lies in assessing a set of performance characteristics.[5][14][15] The table below provides a comparative summary of these parameters as interpreted from ICH, FDA, and EMA guidelines, with specific considerations for pharmaceutical intermediates.
| Validation Parameter | ICH Q2(R1) Guideline | FDA Perspective | EMA Perspective | Considerations for Pharmaceutical Intermediates |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Aligns with ICH. Emphasizes demonstration of non-interference from impurities, degradants, and matrix components.[11][12] | Aligns with ICH. Expects clear demonstration of discrimination between the analyte and potential interferences.[8][16] | Critical. Must demonstrate that the method can distinguish the intermediate from starting materials, reagents, and by-products. The extent of stress testing to generate potential degradants may be less rigorous than for a final API, depending on the stability of the intermediate. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample. | Aligns with ICH. Recommends a minimum of 5 concentration levels. Statistical evaluation of the regression line is expected.[13] | Aligns with ICH. The range of linearity should be relevant to the intended application. | Essential for quantitative methods. The range should cover the expected variation in the intermediate's concentration during routine manufacturing (typically 80-120% of the target concentration). |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[7] | Aligns with ICH. The specified range should be justified. | Aligns with ICH. The range should be appropriate for the intended use of the method. | For an assay of an intermediate, the range is typically 80-120% of the nominal concentration. For impurity quantification, the range should bracket the reporting threshold up to the specification limit. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Aligns with ICH. Recommends assessment using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[12] | Aligns with ICH. The method of determining accuracy should be appropriate for the analyte and matrix. | Important. Can be assessed by analyzing samples of the intermediate spiked with a known amount of a reference standard. The acceptance criteria for accuracy may be slightly wider than for the final API, based on a risk assessment. |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Aligns with ICH. Repeatability should be assessed over a short interval of time with the same analyst and equipment. Intermediate precision assesses variations within the same laboratory (different days, analysts, equipment).[11][13] | Aligns with ICH. The study design for intermediate precision should be clearly documented. | Crucial for process control. Demonstrates the reliability of the method in a routine QC environment. The level of precision required depends on the specification limits for the intermediate. |
| Detection Limit (DL) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Aligns with ICH. Can be determined by visual evaluation, signal-to-noise ratio, or based on the standard deviation of the response and the slope of the calibration curve. | Aligns with ICH. The method used to determine the DL should be stated. | Primarily relevant for impurity methods. Important for ensuring that critical impurities can be detected at appropriate levels, even if not precisely quantified. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7] | Aligns with ICH. Can be determined by visual evaluation, signal-to-noise ratio, or based on the standard deviation of the response and the slope of the calibration curve. | Aligns with ICH. The QL should be demonstrated to have acceptable precision and accuracy. | Essential for impurity quantification. The QL must be below the reporting threshold for the impurity. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | Aligns with ICH. Should be considered during the development phase. Examples of variations include pH, temperature, and mobile phase composition. | Aligns with ICH. The evaluation of robustness should be based on a risk assessment of the method parameters. | Highly recommended. Demonstrates that the method is reliable for routine use in a manufacturing environment where minor variations are expected. |
Experimental Protocols: A Practical Approach
To translate these guidelines into practice, here are step-by-step methodologies for two key validation parameters.
Protocol 1: Determination of Linearity
-
Preparation of Standards: Prepare a stock solution of the intermediate reference standard of a known concentration. From this stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected range (e.g., 50%, 75%, 100%, 125%, 150% of the target analytical concentration).
-
Analysis: Analyze each calibration standard in triplicate according to the analytical method.
-
Data Evaluation: Plot the mean response for each concentration level against the known concentration. Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).
-
Acceptance Criteria: The coefficient of determination (r²) should typically be ≥ 0.99. The y-intercept should be close to zero. A visual inspection of the plot should confirm a linear relationship.
Protocol 2: Assessment of Accuracy and Precision (Combined Protocol)
-
Sample Preparation: Prepare a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, 120% of the target concentration). At each level, prepare three replicate samples by spiking a known amount of the intermediate reference standard into the appropriate matrix (e.g., a placebo of the reaction mixture).
-
Analysis (Repeatability): Have one analyst analyze all nine samples on the same day, using the same instrument.
-
Analysis (Intermediate Precision): Have a second analyst repeat the analysis of a fresh set of nine samples on a different day, and if possible, using a different instrument.
-
Data Evaluation:
-
Accuracy: Calculate the percent recovery for each sample. The mean percent recovery should be within a pre-defined acceptance range (e.g., 98.0% to 102.0%).
-
Precision (Repeatability): Calculate the relative standard deviation (RSD) for the results at each concentration level within the first analyst's run.
-
Precision (Intermediate Precision): Calculate the overall RSD for all results from both analysts across both days.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be within established limits (e.g., ≤ 2.0%).
The logical relationship between these core validation parameters is illustrated in the following diagram.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride
Our primary objective is to empower you with the knowledge to manage this chemical waste stream responsibly, protecting both laboratory personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's inherent hazards is essential. This initial risk assessment dictates every subsequent step, from the selection of Personal Protective Equipment (PPE) to the final disposal pathway.
The parent compound, 4-Amino-2,6-dimethylphenol, and its analogs are classified with several key hazards. While the toxicological properties of the hydrochloride salt have not been exhaustively investigated, the available data for structurally similar compounds provides a strong basis for a cautious approach.[2]
Table 1: GHS Hazard Classifications for Structurally Related Aminophenols
| Hazard Class | GHS Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation | [3] |
| Environmental Hazard | H412 | Harmful to aquatic life with long lasting effects |[4] |
Note: Data is based on the parent compound or close analogs. The hydrochloride salt should be handled with the same, if not greater, precautions.
The presence of the hydrochloride moiety implies that in aqueous solution, the compound can be acidic. Furthermore, upon combustion, it may release hazardous gases, including nitrogen oxides (NOx) and hydrogen chloride gas.[2] Based on these characteristics, 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride must be treated as hazardous waste . It does not meet the criteria for drain or standard trash disposal, which is reserved for non-toxic, non-corrosive, and non-environmentally hazardous materials.[5]
Part 2: Guiding Principles for Compliant Waste Management
All hazardous chemical waste management is governed by regulations from bodies like the Environmental Protection Agency (EPA) in the United States.[6][7] These regulations are built upon three core principles that ensure safety and compliance.
-
Containment: Waste must be stored in containers that are in good condition, compatible with the chemical, and always kept securely closed except when adding waste.[6][7]
-
Segregation: Incompatible waste streams must never be mixed. For this compound, it should be segregated from strong bases (which could neutralize the hydrochloride and release the free amine) and strong oxidizers.[6][8]
-
Identification: All containers must be clearly and accurately labeled from the moment waste is first added.[6][7][8]
The following workflow diagram illustrates the decision-making process for managing this chemical waste stream from generation to disposal.
Caption: Waste Disposal Workflow for this compound.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, use an appropriate particulate respirator (e.g., N95).[2]
Step 2: Waste Characterization and Container Selection
-
Confirm as Hazardous: As established, this compound is hazardous waste. Do not mix it with non-hazardous waste.
-
Select a Container:
-
Use a container made of a compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass.
-
The container must be in good condition, with no cracks or residue, and have a tightly sealing screw cap.[7]
-
If possible, use the original manufacturer's container once it is empty and designated for waste.
-
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement.[6][8]
-
Affix the Label: Before adding any waste, attach a "HAZARDOUS WASTE" tag or label, available from your institution's Environmental Health & Safety (EHS) office.
-
Complete the Label: Using a permanent marker, fill in all required information:
-
Generator Information: Your name, lab, and contact information.
-
Contents: Write the full, unabbreviated chemical name: "this compound". Do not use chemical formulas.[6]
-
Composition: List all components and their approximate percentages, including solvents.
-
Hazards: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
-
Step 4: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of the lab personnel.[6]
-
Containment: Keep the container within a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: The waste container must remain closed at all times except for the brief moment when you are adding waste. Do not leave a funnel in the opening.[6][7]
Step 5: Arranging Final Disposal
-
Do Not Dispose On-Site: You must not dispose of this chemical down the drain or in the regular trash.[2] It must be handled by a licensed professional waste disposal service.
-
Schedule Pickup: Once the container is approximately 90% full, submit a chemical waste pickup request to your institution's EHS department or their designated hazardous waste contractor.[6]
-
Disposal Method: The typical final disposal route for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous combustion products like HCl gas.[2]
Part 4: Emergency Procedures and Decontamination
Spill Response
For small spills of the solid material:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid creating dust.[2]
-
Carefully sweep up the material and place it into your designated hazardous waste container.[2]
-
Decontaminate the area with a suitable solvent (like 60-70% ethanol) followed by soap and water.[9] All cleanup materials are also considered hazardous waste.
For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.
Decontamination of Empty Containers
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol).[8]
-
Collect Rinsate: The first rinse is considered hazardous waste and must be collected in your waste container. Subsequent rinses may also need to be collected depending on local regulations.
-
Final Disposal of Container: Once triple-rinsed and fully dry, deface or remove the original label.[8] The container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, as per institutional policy.
By adhering to this scientifically grounded and regulation-aligned protocol, you can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Capot Chemical. (2019, December 13). Material Safety Data Sheet for 4-Amino-2,6-dimethylphenol. Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Department of Toxic Substances Control (DTSC), California. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 4-AMINO-2,6-DIMETHYLPHENOL HYDROCHLORIDE. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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PubChem. (n.d.). 2-(Aminomethyl)-4,6-dimethylphenol hydrochloride. Retrieved from [Link]
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Acros Organics. (n.d.). Material Safety Data Sheet for 3-Diethylaminophenol. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethylphenol. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Phenol, 4-amino-: Human health tier II assessment. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. capotchem.com [capotchem.com]
- 3. 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. acs.org [acs.org]
- 6. research.columbia.edu [research.columbia.edu]
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- 9. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Scientist's Guide to Handling 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride: From Hazard Assessment to Disposal
This document provides essential operational guidance for the safe handling of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride. As a substance with significant acute toxicity, adherence to these protocols is not merely a recommendation but a critical requirement for ensuring personnel safety and laboratory integrity. The procedures outlined below are designed to create a self-validating system of safety, addressing the chemical's specific hazards through engineered controls, rigorous personal protective equipment standards, and meticulous operational and disposal plans.
Immediate Safety Briefing: Understanding the Primary Threats
Before handling this compound, it is imperative to recognize its primary hazards as identified in its Safety Data Sheet (SDS). This compound is classified with the following critical warnings:
-
Fatal if swallowed or if inhaled .
-
Causes serious eye damage .
-
Harmful to aquatic life with long-lasting effects .
The primary routes of occupational exposure are through the inhalation of dust particles and accidental ingestion. The solid, crystalline nature of the compound makes dust generation during weighing and transfer a significant risk. Direct contact can cause severe and irreversible damage to the eyes. These hazards dictate the stringent need for a multi-layered approach to personal protection.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be directly correlated to the task being performed. Simply wearing a lab coat and gloves is insufficient. The following table outlines the minimum required PPE for common laboratory procedures involving this compound.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Transport (Sealed Containers) | Not typically required. | Safety glasses. | Nitrile gloves. | Standard lab coat. |
| Weighing & Transfer of Solid | NIOSH-approved air-purifying respirator with P100 (or N100) particulate filters. [1][2] Work must be performed in a chemical fume hood or ventilated balance enclosure. | Chemical safety goggles and a full-face shield.[3][4] | Double-layered, chemical-resistant gloves (e.g., nitrile).[1][5] | Chemical-resistant apron over a fully-buttoned lab coat. |
| Solution Preparation & Handling | Work must be performed in a chemical fume hood. Respirator may be required based on splash/aerosol potential. | Chemical safety goggles and a full-face shield. | Double-layered, chemical-resistant gloves (e.g., nitrile). | Chemical-resistant apron over a lab coat. |
| Spill Cleanup | Self-contained breathing apparatus (SCBA) may be required for large spills. For small, contained spills, an air-purifying respirator with appropriate cartridges is mandatory. | Chemical safety goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves (e.g., neoprene over nitrile). | Chemical-resistant, disposable coveralls (e.g., Tyvek®). |
| Waste Disposal | Based on the specific disposal task; follow facility EHS guidelines. | Chemical safety goggles. | Double-layered, chemical-resistant gloves. | Lab coat and/or apron as needed. |
Operational Protocols: A Step-by-Step Guide to Safety
Adherence to a strict, sequential workflow is critical for minimizing exposure risk. The following protocols provide a self-validating system for safe handling.
Protocol 1: PPE Donning Sequence
The order in which PPE is put on is crucial to ensure a proper seal and avoid contamination.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Don lab coat and/or disposable coveralls. If required, add a chemical-resistant apron.
-
Respiratory Protection: Perform a seal check and don the appropriate NIOSH-approved respirator.[6]
-
Eye/Face Protection: Don chemical safety goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or coverall.
Protocol 2: Safe Handling Workflow (Weighing and Solubilization)
This entire procedure must be performed within a certified chemical fume hood.
-
Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Tare Weighing: Place a clean weigh boat on the analytical balance and tare it.
-
Aliquotting: Using a dedicated spatula, carefully transfer the required amount of this compound to the weigh boat. Minimize any movements that could generate dust. Do not "tap" the container.
-
Transfer: Carefully transfer the weighed solid into the destination vessel.
-
Solubilization: Slowly add the solvent to the vessel, ensuring no splashing occurs.
-
Initial Cleanup: Immediately place the contaminated weigh boat and spatula into a designated, sealed waste bag inside the fume hood.
-
Task Completion: Securely cap the solution container.
Protocol 3: PPE Doffing and Decontamination Sequence
Removing PPE correctly is as important as putting it on correctly to prevent cross-contamination. This process should be performed in a designated area.
Caption: A sequential workflow for the safe removal of PPE to prevent self-contamination.
Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
-
Inhalation: Immediately move the affected person to fresh air. If breathing stops, provide artificial respiration. Call a physician or poison control center immediately.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes.[3][7]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and call an ophthalmologist immediately.[3]
-
Ingestion: Rinse mouth with water. Give two glasses of water to drink. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
Spill and Disposal Management
All waste materials, including contaminated PPE, are considered hazardous waste.
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse dust.
-
PPE: Don the appropriate PPE for spill cleanup as detailed in the table above.
-
Containment: Cover the spill with a damp, absorbent material to avoid generating dust. Do not dry sweep.
-
Collection: Carefully collect the material and place it into a sealed, clearly labeled hazardous waste container.
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.[8]
Caption: A decision-making flowchart for selecting appropriate PPE based on task-specific risks.
Waste Disposal Plan
-
Segregation: All this compound waste, including empty stock containers, contaminated consumables (pipette tips, weigh boats), and used PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Collection: Do not mix this waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Removal: Arrange for waste pickup through your licensed institutional EHS provider. Never dispose of this chemical down the drain, as it is harmful to aquatic life.
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively mitigate the significant risks associated with this compound, ensuring a safe and controlled research environment.
References
-
CHEMM, Personal Protective Equipment (PPE). [Link]
-
Capot Chemical, MSDS of 4-Amino-2,6-dimethylphenol. [Link]
-
GSRS, 4-AMINO-2,6-DIMETHYLPHENOL HYDROCHLORIDE. [Link]
-
Capot Chemical, material safety data sheet. [Link]
-
PubChem, 4-Amino-2,6-dimethylphenol. [Link]
-
NIOSH, Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Health and Safety Authority, A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
GERPAC, Personal protective equipment for preparing toxic drugs. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
